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  • Product: (6-Aminopyrimidin-4-yl)methanol hydrochloride
  • CAS: 1365991-89-4

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to (6-Aminopyrimidin-4-yl)methanol Hydrochloride: Properties, Synthesis, and Applications

This technical guide provides a comprehensive overview of the chemical and physical properties of (6-Aminopyrimidin-4-yl)methanol hydrochloride, a key building block in medicinal chemistry and drug discovery. This docume...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive overview of the chemical and physical properties of (6-Aminopyrimidin-4-yl)methanol hydrochloride, a key building block in medicinal chemistry and drug discovery. This document is intended for researchers, scientists, and professionals in the field of drug development, offering insights into its synthesis, characterization, and potential applications.

Introduction and Nomenclature

(6-Aminopyrimidin-4-yl)methanol hydrochloride is a heterocyclic organic compound featuring a pyrimidine core. The pyrimidine ring system is a fundamental scaffold in numerous biologically active molecules, including several approved drugs. The presence of an amino group and a hydroxymethyl group on the pyrimidine ring makes this compound a versatile intermediate for the synthesis of a wide range of derivatives with potential therapeutic applications.

Chemical Structure:

G Start Methyl 6-aminopyrimidine-4-carboxylate Reduction Reduction (e.g., LiAlH₄ in THF) Start->Reduction Base (6-Aminopyrimidin-4-yl)methanol Reduction->Base SaltFormation Salt Formation (HCl in Ether or Isopropanol) Base->SaltFormation Product (6-Aminopyrimidin-4-yl)methanol hydrochloride SaltFormation->Product

Figure 2: Proposed synthesis workflow for (6-Aminopyrimidin-4-yl)methanol hydrochloride.

Experimental Protocol (Hypothetical)

This protocol is based on a similar, documented procedure for the synthesis of (2-Aminopyridin-4-yl)methanol and should be optimized for the specific substrate. [1] Step 1: Reduction of Methyl 6-aminopyrimidine-4-carboxylate

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), suspend lithium aluminum hydride (LiAlH₄) (1.2 equivalents) in anhydrous tetrahydrofuran (THF).

  • Addition of Ester: Dissolve methyl 6-aminopyrimidine-4-carboxylate (1.0 equivalent) in anhydrous THF and add it dropwise to the LiAlH₄ suspension at 0 °C (ice bath).

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 3-5 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the flask to 0 °C and carefully quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water.

  • Isolation: Filter the resulting solid (aluminum salts) through a pad of celite and wash thoroughly with THF. Combine the organic filtrates and evaporate the solvent under reduced pressure to yield the crude (6-Aminopyrimidin-4-yl)methanol.

Step 2: Formation of the Hydrochloride Salt

  • Dissolution: Dissolve the crude (6-Aminopyrimidin-4-yl)methanol in a minimal amount of a suitable solvent such as isopropanol or methanol.

  • Acidification: To this solution, add a solution of hydrochloric acid in diethyl ether or isopropanol (1.1 equivalents) dropwise with stirring.

  • Precipitation and Isolation: The hydrochloride salt should precipitate out of the solution. If necessary, cool the mixture in an ice bath to facilitate precipitation. Collect the solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to obtain (6-Aminopyrimidin-4-yl)methanol hydrochloride.

Purification: The final product can be purified by recrystallization from a suitable solvent system, such as ethanol/diethyl ether.

Reactivity and Stability

The (6-Aminopyrimidin-4-yl)methanol hydrochloride molecule possesses several reactive sites:

  • Amino Group: The primary amino group at the C6 position is nucleophilic and can undergo various reactions such as acylation, alkylation, and arylation. This is a common handle for introducing further diversity into the molecule.

  • Hydroxymethyl Group: The primary alcohol at the C4 position can be oxidized to an aldehyde or a carboxylic acid, or it can be converted to other functional groups, such as halides, for further synthetic manipulations.

  • Pyrimidine Ring: The pyrimidine ring itself can participate in certain electrophilic and nucleophilic aromatic substitution reactions, although the activating effect of the amino group and the deactivating effect of the nitrogen atoms will influence the regioselectivity.

Stability: The hydrochloride salt is generally more stable and less prone to oxidation than the free base. It should be stored in a cool, dry place, away from strong oxidizing agents. [2]

Applications in Drug Discovery

The aminopyrimidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous kinase inhibitors and other therapeutic agents. The structural features of (6-Aminopyrimidin-4-yl)methanol hydrochloride make it an attractive starting material for the synthesis of libraries of compounds for drug screening.

  • Kinase Inhibitors: Aminopyrimidines are known to act as hinge-binding motifs in many kinase inhibitors. The amino group can form crucial hydrogen bonds with the kinase hinge region. The hydroxymethyl group provides a point for further derivatization to explore interactions with other parts of the ATP-binding pocket. Derivatives of similar aminopyrimidine and aminopyridine structures have shown inhibitory activity against various kinases, including Fibroblast Growth Factor Receptor 4 (FGFR4) and Cyclin-Dependent Kinases 4/6 (CDK4/6). [3][4]* Other Therapeutic Areas: The versatility of the aminopyrimidine core extends beyond kinase inhibition. Derivatives have been investigated for a range of biological activities, including antimicrobial and antiviral properties. [5]For instance, some pyrazolopyrimidine derivatives have been studied as DPP-4 inhibitors for the treatment of type 2 diabetes. [6]

Spectroscopic Characterization

Detailed, experimentally verified spectroscopic data for (6-Aminopyrimidin-4-yl)methanol hydrochloride is not publicly available. The following are expected characteristic signals based on the structure and data from similar compounds. [1][7]

  • ¹H NMR (DMSO-d₆):

    • A singlet for the C5-H proton of the pyrimidine ring.

    • A singlet or broad singlet for the amino (NH₂) protons.

    • A doublet for the methylene (CH₂) protons of the hydroxymethyl group, which may couple with the hydroxyl proton.

    • A triplet for the hydroxyl (OH) proton, which may also be a broad singlet and exchangeable with D₂O.

    • Signals for the aromatic protons of the pyrimidine ring.

  • ¹³C NMR (DMSO-d₆):

    • Signals corresponding to the carbon atoms of the pyrimidine ring, with the carbon attached to the amino group shifted upfield and the carbons adjacent to the nitrogen atoms shifted downfield.

    • A signal for the methylene carbon of the hydroxymethyl group.

  • IR (KBr):

    • Characteristic N-H stretching vibrations for the primary amine.

    • A broad O-H stretching vibration for the alcohol.

    • C-N and C=N stretching vibrations from the pyrimidine ring.

    • C-O stretching vibration.

  • Mass Spectrometry (ESI+):

    • An [M+H]⁺ peak corresponding to the mass of the free base (m/z = 126.07).

Researchers should perform full spectroscopic characterization to confirm the identity and purity of their synthesized material.

Safety and Handling

Specific safety data for (6-Aminopyrimidin-4-yl)methanol hydrochloride is not available. However, based on the data for similar aminopyrimidine and aminopyridine compounds, the following precautions should be taken. [8][9][10][11]

  • Hazard Statements (inferred):

    • H302: Harmful if swallowed. [11] * H315: Causes skin irritation. [11] * H319: Causes serious eye irritation. [11] * H335: May cause respiratory irritation. [11]* Precautionary Statements:

    • P261: Avoid breathing dust/fume/gas/mist/vapors/spray. [9] * P280: Wear protective gloves/protective clothing/eye protection/face protection. [9] * P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

    • P302+P352: IF ON SKIN: Wash with plenty of soap and water. [9] * P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. [9] It is essential to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. A full risk assessment should be conducted before handling this chemical.

Conclusion

(6-Aminopyrimidin-4-yl)methanol hydrochloride is a valuable and versatile building block for the synthesis of novel compounds with potential therapeutic applications, particularly in the area of kinase inhibition. While detailed experimental data for this specific compound is sparse in the public domain, this guide provides a solid foundation for its synthesis, handling, and application in drug discovery research based on established chemical principles and data from closely related analogues. It is imperative for researchers to conduct their own thorough characterization and safety assessments.

References

  • 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation. PubMed Central. (2022-03-17). [Link]

  • 3-((3R,4R)-3-((6-Aminopyrimidin-4-yl)(methyl)amino)-4-methylpiperidin-1-yl)-3-oxopropanenitrile. Pharmaffiliates. [Link]

  • MATERIAL SAFETY DATA SHEETS TOXOPYRIMIDINE. Cleanchem Laboratories. [Link]

  • (1S,4R)-4-[(2,5-Diamino-6-chloro-4-pyrimidinyl)amino]-2-cyclopentene-1-methanol. Pharmaffiliates. [Link]

  • (2-Aminopyridin-4-yl)methanol. PubChem. [Link]

  • Process for the preparation of (1s,4r)-cis-4-[2-amino-6-chloro-9h-purin-9-yl]-2-cyclopentene-1-methanol.
  • [6-(Pyridin-4-yl)pyrimidin-4-yl]methanol. PubChem. [Link]

  • NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. pubs.acs.org. [Link]

  • Synthesis of β-Amino Carbonyl 6-(Aminomethyl)- and 6-(Hydroxymethyl)pyrazolopyrimidines for DPP-4 Inhibition Study. Current Medicinal Chemistry. [Link]

  • (6-Chloropyrimidin-4-Yl)Methanol丨CAS 1025351-41-0. wolfa.com. [Link]

  • Synthesis of 6-azaindoles via electrophilic [4+1]-cyclization of 3-amino-4-methyl pyridines: scope and limit. ChemRxiv. [Link]

  • (1S,4R)-4-(2-Amino-6-chloro-9H-purin-9-yl)-2-cyclopentene-1-methanol hydrochloride. PubChem. [Link]

  • N-(4-(4-fluorophenyl)-5-(hydroxymethyl)-6-isopropylpyrimidin-2-yl)-N-methylmethanesulfonamide. PubChem. [Link]

  • A overview of the 2- Aminopyrimidine derivatives as antimicrobial agents. Preprints.org. (2024-08-02). [Link]

  • CAS#:1365991-89-4 | (6-Aminopyrimidin-4-yl)Methanol hydrochloride. Chemsrc. [Link]

  • 4-(Pyrazol-4-yl)-pyrimidines as selective inhibitors of cyclin-dependent kinase 4/6. PubMed. [Link]

Sources

Exploratory

An In-Depth Technical Guide to (6-Aminopyrimidin-4-yl)methanol Hydrochloride: A Key Building Block in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals Abstract (6-Aminopyrimidin-4-yl)methanol hydrochloride, a key heterocyclic building block, is of significant interest to the medicinal chemistry and drug di...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

(6-Aminopyrimidin-4-yl)methanol hydrochloride, a key heterocyclic building block, is of significant interest to the medicinal chemistry and drug discovery sectors. Its inherent structural motifs, an amino group and a hydroxymethyl group on a pyrimidine scaffold, offer versatile points for chemical modification, enabling the synthesis of a diverse range of complex molecules with potential therapeutic applications. This guide provides a comprehensive technical overview of (6-aminopyrimidin-4-yl)methanol hydrochloride, covering its synthesis, physicochemical properties, analytical characterization, and applications, with a particular focus on its role in the development of kinase inhibitors. This document is intended to serve as a valuable resource for researchers and scientists engaged in the design and synthesis of novel therapeutic agents.

Introduction: The Significance of the Aminopyrimidine Scaffold

The pyrimidine ring is a fundamental heterocyclic scaffold found in a vast array of biologically active compounds, including nucleic acids and numerous pharmaceuticals.[1] The strategic placement of functional groups on this core structure can impart a wide range of pharmacological activities. Aminopyrimidine derivatives, in particular, have garnered substantial attention in medicinal chemistry due to their proven efficacy in modulating the activity of various enzymes, especially kinases.[2] Kinases play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, most notably cancer. The amino group of the aminopyrimidine scaffold often acts as a crucial hydrogen bond donor, interacting with the hinge region of the kinase active site, a common feature in many kinase inhibitors.[3]

(6-Aminopyrimidin-4-yl)methanol, and its hydrochloride salt, serves as a valuable bifunctional building block. The primary amino group provides a key interaction point for target binding, while the hydroxymethyl group offers a convenient handle for further chemical elaboration to enhance potency, selectivity, and pharmacokinetic properties. This guide will delve into the technical details of this important synthetic intermediate.

Physicochemical and Structural Properties

While specific experimental data for (6-aminopyrimidin-4-yl)methanol hydrochloride is not extensively reported in publicly available literature, its properties can be reliably inferred from the data available for the free base, (6-Aminopyrimidin-4-yl)methanol (CAS Number: 436851-94-4), and the general characteristics of aminopyrimidine hydrochloride salts. The hydrochloride salt is formed by the protonation of one of the basic nitrogen atoms of the pyrimidine ring or the exocyclic amino group, which enhances the compound's solubility in aqueous media.[4]

Table 1: Physicochemical Properties of (6-Aminopyrimidin-4-yl)methanol and Inferred Properties of its Hydrochloride Salt

Property(6-Aminopyrimidin-4-yl)methanol (Free Base)(6-Aminopyrimidin-4-yl)methanol Hydrochloride (Inferred)
CAS Number 436851-94-4Not available
Molecular Formula C₅H₇N₃OC₅H₈ClN₃O
Molecular Weight 125.13 g/mol 161.59 g/mol
Appearance Likely a white to off-white solidWhite to off-white crystalline solid
Melting Point Not reportedExpected to be higher than the free base due to ionic character
Solubility Soluble in polar organic solvents like methanol and DMSOExpected to have enhanced solubility in water and polar protic solvents
pKa Not reportedThe protonated amine will have an acidic pKa

Chemical Structure:

Caption: Chemical structure and key properties of (6-Aminopyrimidin-4-yl)methanol Hydrochloride.

Synthesis and Manufacturing

A practical and scalable synthesis of (6-aminopyrimidin-4-yl)methanol is crucial for its application in drug discovery programs. A common and effective strategy for the synthesis of such primary alcohols is the reduction of the corresponding carboxylic acid ester.

Proposed Synthetic Pathway

A plausible and efficient synthetic route to (6-aminopyrimidin-4-yl)methanol hydrochloride commences with the commercially available or readily synthesized ethyl 6-aminopyrimidine-4-carboxylate. This ester can be reduced to the desired alcohol using a suitable reducing agent, followed by salt formation.

SynthesisWorkflow start Ethyl 6-aminopyrimidine-4-carboxylate intermediate (6-Aminopyrimidin-4-yl)methanol (Free Base) start->intermediate Reduction (e.g., LiAlH4 in THF) product (6-Aminopyrimidin-4-yl)methanol Hydrochloride intermediate->product Salt Formation (HCl in Ether/Methanol)

Sources

Foundational

An In-depth Technical Guide to the Synthesis of (6-Aminopyrimidin-4-yl)methanol Hydrochloride

This guide provides a comprehensive overview of the chemical synthesis of (6-Aminopyrimidin-4-yl)methanol hydrochloride, a valuable building block in medicinal chemistry and drug discovery. The document is tailored for r...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive overview of the chemical synthesis of (6-Aminopyrimidin-4-yl)methanol hydrochloride, a valuable building block in medicinal chemistry and drug discovery. The document is tailored for researchers, scientists, and professionals in the field of drug development, offering not only a step-by-step protocol but also a deep dive into the underlying chemical principles and strategic considerations for a successful synthesis.

Introduction and Strategic Overview

(6-Aminopyrimidin-4-yl)methanol and its hydrochloride salt are important intermediates in the synthesis of various biologically active molecules. The presence of the aminopyrimidine core, coupled with a reactive hydroxymethyl group, allows for diverse functionalization, making it a key component in the development of kinase inhibitors, anti-tubercular agents, and other therapeutic candidates.[1][2][3]

The primary synthetic challenge lies in the selective reduction of the carboxyl functional group at the C4 position of the pyrimidine ring without affecting the aromaticity of the heterocyclic core or the amino group at the C6 position. This guide will focus on a robust and widely applicable synthetic route starting from a commercially available precursor, methyl 6-aminopyrimidine-4-carboxylate.

Logical Framework of the Synthesis

The chosen synthetic strategy is a two-step process designed for efficiency and scalability. It leverages the powerful and selective reducing properties of lithium aluminum hydride (LiAlH₄) for the key transformation, followed by a straightforward salt formation to yield the final product in a stable and easily handleable form.

cluster_0 Step 1: Reduction of the Ester cluster_1 Step 2: Hydrochloride Salt Formation A Methyl 6-aminopyrimidine-4-carboxylate B (6-Aminopyrimidin-4-yl)methanol (Free Base) A->B  LiAlH₄, Anhydrous THF Then Aqueous Workup C (6-Aminopyrimidin-4-yl)methanol (Free Base) D (6-Aminopyrimidin-4-yl)methanol hydrochloride (Final Product) C->D  HCl in suitable solvent (e.g., Dioxane, Isopropanol)

Figure 1: A high-level overview of the two-step synthetic workflow.

Mechanistic Insights and Reagent Selection

A thorough understanding of the reaction mechanism is paramount for troubleshooting and optimization. The core of this synthesis is the reduction of an ester to a primary alcohol.

The Role of Lithium Aluminum Hydride (LiAlH₄)

Lithium aluminum hydride is a potent reducing agent, capable of reducing a wide range of carbonyl compounds, including esters and carboxylic acids.[4][5] Its high reactivity stems from the polar aluminum-hydrogen bond, which delivers a hydride ion (H⁻) to the electrophilic carbonyl carbon. In contrast, milder reducing agents like sodium borohydride (NaBH₄) are generally not reactive enough to reduce esters.[4]

The reduction of an ester with LiAlH₄ proceeds through a two-stage mechanism:

  • Initial Hydride Attack and Aldehyde Formation: The first equivalent of hydride attacks the ester carbonyl, forming a tetrahedral intermediate. This intermediate then collapses, eliminating the methoxide leaving group to form an aldehyde.[6][7]

  • Reduction of the Aldehyde: The resulting aldehyde is more reactive than the starting ester and is immediately reduced by a second equivalent of hydride to form an alkoxide.[5]

  • Workup: An aqueous acidic workup is then required to protonate the alkoxide, yielding the final primary alcohol.[6][7]

G Ester Ester Tetrahedral1 Tetrahedral Intermediate Ester->Tetrahedral1 + H⁻ (from LiAlH₄) Aldehyde Aldehyde Tetrahedral1->Aldehyde - RO⁻ Alkoxide Alkoxide Aldehyde->Alkoxide + H⁻ (from LiAlH₄) Alcohol Primary Alcohol Alkoxide->Alcohol + H⁺ (Workup)

Caption: Mechanism of Ester Reduction by LiAlH₄.

Chemoselectivity Considerations

A potential side reaction in the reduction of pyrimidine derivatives is the reduction of the pyrimidine ring itself.[8] However, the presence of the electron-donating amino group at the 6-position increases the electron density of the ring, making it less susceptible to nucleophilic attack by the hydride. This directing effect favors the desired reduction of the ester group.[8]

Experimental Protocols

Safety Precaution: Lithium aluminum hydride reacts violently with water and protic solvents. All glassware must be thoroughly dried, and the reaction must be carried out under an inert atmosphere (e.g., nitrogen or argon).

Step 1: Reduction of Methyl 6-aminopyrimidine-4-carboxylate

Materials:

  • Methyl 6-aminopyrimidine-4-carboxylate[9][10]

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous Tetrahydrofuran (THF)

  • Deionized Water

  • 1 M Sodium Hydroxide (NaOH) solution

  • Saturated Sodium Chloride (brine) solution

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser

  • Inert gas supply (Nitrogen or Argon)

  • Separatory funnel

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, suspend lithium aluminum hydride (1.5 to 2.0 equivalents) in anhydrous THF.

  • Addition of Starting Material: Dissolve methyl 6-aminopyrimidine-4-carboxylate (1.0 equivalent) in anhydrous THF and add it dropwise to the stirred suspension of LiAlH₄ at 0 °C (ice bath).

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Quenching: Cool the reaction mixture to 0 °C and cautiously quench the excess LiAlH₄ by the sequential dropwise addition of:

    • Deionized water (X mL)

    • 1 M NaOH solution (X mL)

    • Deionized water (3X mL) (Where X is the mass of LiAlH₄ in grams). This procedure, known as the Fieser workup, is crucial for safely neutralizing the reactive hydride and precipitating the aluminum salts in a granular form that is easy to filter.

  • Filtration and Extraction: Stir the resulting mixture at room temperature for 30 minutes, then filter through a pad of Celite®, washing the filter cake thoroughly with THF or ethyl acetate. Concentrate the filtrate under reduced pressure. The resulting aqueous layer should be extracted several times with ethyl acetate.

  • Drying and Concentration: Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude (6-Aminopyrimidin-4-yl)methanol as a solid.

Step 2: Formation of the Hydrochloride Salt

Materials:

  • Crude (6-Aminopyrimidin-4-yl)methanol

  • Anhydrous Dioxane or Isopropanol

  • 2 M HCl in Dioxane or Isopropanol

  • Beaker or Erlenmeyer flask

  • Magnetic stirrer

  • Buchner funnel and filter paper

Procedure:

  • Dissolution: Dissolve the crude (6-Aminopyrimidin-4-yl)methanol in a minimal amount of anhydrous dioxane or isopropanol.

  • Acidification: While stirring, add a 2 M solution of HCl in the corresponding solvent dropwise until the solution becomes acidic (check with pH paper).

  • Precipitation: The hydrochloride salt will precipitate out of the solution. Continue stirring for 30 minutes to an hour to ensure complete precipitation.

  • Isolation: Collect the solid product by vacuum filtration, wash with a small amount of the cold solvent, and then with diethyl ether.

  • Drying: Dry the product under vacuum to obtain (6-Aminopyrimidin-4-yl)methanol hydrochloride as a stable, crystalline solid.

Data Summary and Characterization

The following table summarizes the key parameters for this synthetic route.

ParameterValue
Starting Material Methyl 6-aminopyrimidine-4-carboxylate
Key Reagent Lithium Aluminum Hydride (LiAlH₄)
Solvent Anhydrous Tetrahydrofuran (THF)
Reaction Temperature Reflux
Workup Fieser Workup (H₂O, NaOH, H₂O)
Final Product (6-Aminopyrimidin-4-yl)methanol hydrochloride
Typical Yield 70-85% (over two steps)

Characterization: The final product should be characterized by standard analytical techniques, including:

  • ¹H NMR and ¹³C NMR: To confirm the structure and purity.

  • Mass Spectrometry: To verify the molecular weight.

  • Melting Point: As an indicator of purity.

Conclusion

The synthesis of (6-Aminopyrimidin-4-yl)methanol hydrochloride is a well-established process that can be reliably executed by following the protocols outlined in this guide. The key to a successful synthesis lies in the careful handling of the moisture-sensitive lithium aluminum hydride and a thorough understanding of the reaction mechanism. This versatile building block serves as a gateway to a wide array of complex molecules with significant potential in drug discovery and development.

References

  • 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation. PubMed Central. Available at: [Link]

  • Novel Antitubercular 6-Dialkylaminopyrimidine Carboxamides from Phenotypic Whole-Cell High Throughput Screening of a SoftFocus Library: Structure–Activity Relationship and Target Identification Studies. PubMed Central. Available at: [Link]

  • Synthesis of β-Amino Carbonyl 6-(Aminomethyl)- and 6-(Hydroxymethyl)pyrazolopyrimidines for DPP-4 Inhibition Study. Current Medicinal Chemistry. Available at: [Link]

  • Esters can be reduced to 1° alcohols using LiAlH₄. Chemistry LibreTexts. Available at: [Link]

  • Reduction of Pyrimidine Derivatives by LiAlH 4. ResearchGate. Available at: [Link]

  • methyl 6-aminopyrimidine-4-carboxylate, min 97%, 1 gram. Aladdin Scientific. Available at: [Link]

  • Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Master Organic Chemistry. Available at: [Link]

  • Ch20: Reduction of Esters using LiAlH4 to 1o alcohols. University of Calgary. Available at: [Link]

  • Ester Reduction (LiAlH4): Ester to Alcohol | Mechanism + Traps. OrgoSolver. Available at: [Link]

  • LiAlH4 and NaBH4 Carbonyl Reduction Mechanism. Chemistry Steps. Available at: [Link]

Sources

Exploratory

An In-Depth Technical Guide to the Structural Analysis of (6-Aminopyrimidin-4-yl)methanol Hydrochloride

For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist Abstract (6-Aminopyrimidin-4-yl)methanol hydrochloride is a heterocyclic compound of significant interest in med...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

(6-Aminopyrimidin-4-yl)methanol hydrochloride is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery, serving as a versatile building block for the synthesis of bioactive molecules.[1][2] The pyrimidine core is a key pharmacophore in numerous therapeutic agents.[3] A thorough and unambiguous structural characterization of this molecule is paramount for ensuring its purity, predicting its reactivity, and understanding its interactions with biological targets. This guide provides a comprehensive, in-depth analysis of the methodologies employed for the complete structural elucidation of (6-Aminopyrimidin-4-yl)methanol hydrochloride. We will delve into the theoretical underpinnings and practical applications of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Fourier-Transform Infrared (FTIR) spectroscopy, and single-crystal X-ray crystallography. This document is designed to be a self-validating resource, explaining not just the protocols but the causality behind the experimental choices, empowering researchers to apply these techniques with confidence.

Introduction: The Significance of Structural Integrity

The biological activity of a molecule is intrinsically linked to its three-dimensional structure. For a molecule like (6-Aminopyrimidin-4-yl)methanol hydrochloride, which contains multiple functional groups—an amino group, a hydroxyl group, and a pyrimidine ring—the precise arrangement of these groups dictates its physicochemical properties, such as solubility, lipophilicity, and its ability to form hydrogen bonds. These properties, in turn, govern its pharmacokinetic and pharmacodynamic profile.

An erroneous structural assignment can lead to misleading structure-activity relationship (SAR) studies, wasted resources, and potential safety issues in drug development. Therefore, a multi-faceted analytical approach is not just recommended but essential for unequivocal structural confirmation.

The Analytical Workflow: A Multi-Technique Approach

workflow cluster_synthesis Synthesis & Purification cluster_analysis Structural Analysis cluster_confirmation Confirmation synthesis Synthesis of (6-Aminopyrimidin-4-yl)methanol Hydrochloride nmr NMR Spectroscopy (¹H, ¹³C, 2D) synthesis->nmr ms Mass Spectrometry (HRMS) synthesis->ms ftir FTIR Spectroscopy synthesis->ftir xray X-ray Crystallography (if crystal obtained) synthesis->xray Crystallization confirmation Final Structural Confirmation nmr->confirmation ms->confirmation ftir->confirmation xray->confirmation

Caption: A typical workflow for the structural elucidation of a novel organic compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Connectivity

NMR spectroscopy is arguably the most powerful tool for determining the structure of organic molecules in solution.[4][5] It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

¹H NMR Spectroscopy: Unveiling the Proton Framework

Causality: The chemical shift of a proton is dictated by its electronic environment. Electron-withdrawing groups deshield protons, shifting their signals downfield, while electron-donating groups have the opposite effect. Spin-spin coupling provides information about the number of neighboring protons.

Expected ¹H NMR Spectrum (in D₂O):

Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~8.2Singlet1HH-2The proton at position 2 is adjacent to two nitrogen atoms, leading to significant deshielding.
~6.5Singlet1HH-5The proton at position 5 is on the pyrimidine ring, influenced by the amino group.
~4.5Singlet2H-CH₂OHThe methylene protons are adjacent to the hydroxyl group and the pyrimidine ring.

Note: In a non-deuterated solvent like DMSO-d₆, one would also expect to see signals for the -NH₂ and -OH protons, which would likely be broad singlets. The addition of D₂O would cause these signals to disappear due to proton-deuterium exchange, a useful diagnostic tool.[6]

¹³C NMR Spectroscopy: Characterizing the Carbon Skeleton

Causality: Similar to ¹H NMR, the chemical shift of a ¹³C nucleus depends on its electronic environment. The number of signals indicates the number of unique carbon atoms.

Expected ¹³C NMR Spectrum (in D₂O):

Predicted Chemical Shift (δ, ppm)AssignmentRationale
~165C-6Carbon bearing the amino group.
~160C-4Carbon bearing the hydroxymethyl group.
~155C-2Carbon between the two nitrogen atoms.
~100C-5The only CH carbon in the aromatic ring.
~60-CH₂OHThe methylene carbon.
2D NMR Spectroscopy: Confirming Connectivity

For unambiguous assignment, 2D NMR experiments like COSY (Correlated Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are invaluable.

  • COSY: Would show correlations between coupled protons. In this relatively simple molecule, it would primarily confirm the absence of coupling for the singlet signals.

  • HSQC: Would show correlations between protons and the carbons they are directly attached to, confirming the assignments made in the 1D spectra (e.g., the proton at ~4.5 ppm correlates with the carbon at ~60 ppm).

Experimental Protocol for NMR Analysis
  • Sample Preparation: Dissolve 5-10 mg of (6-Aminopyrimidin-4-yl)methanol hydrochloride in approximately 0.7 mL of a suitable deuterated solvent (e.g., D₂O or DMSO-d₆) in a 5 mm NMR tube.

  • Data Acquisition: Acquire ¹H, ¹³C, and 2D NMR spectra on a 400 MHz or higher field NMR spectrometer.

  • Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) using appropriate software.

  • Spectral Interpretation: Analyze the chemical shifts, coupling constants, and integrations to elucidate the structure.

nmr_workflow sample Sample Preparation (5-10 mg in deuterated solvent) acquire Data Acquisition (¹H, ¹³C, COSY, HSQC) sample->acquire process Data Processing (FT, Phasing, Baseline Correction) acquire->process interpret Spectral Interpretation (Chemical Shifts, Coupling, Integration) process->interpret structure Proposed Structure interpret->structure

Caption: A streamlined workflow for NMR-based structural elucidation.

Mass Spectrometry: Determining the Molecular Weight and Formula

Mass spectrometry provides the exact molecular weight and, with high-resolution instruments (HRMS), the elemental composition of a molecule.[7]

Causality: In the mass spectrometer, molecules are ionized and then separated based on their mass-to-charge ratio (m/z). The fragmentation pattern can provide clues about the molecule's structure.

Expected Mass Spectrum (Electrospray Ionization - ESI+):

  • Molecular Ion Peak ([M+H]⁺): For the free base (C₅H₇N₃O), the expected monoisotopic mass is 125.06. In positive ion mode, the protonated molecule [M+H]⁺ would be observed at m/z 126.07.

  • Key Fragmentation Pathways: Fragmentation would likely involve the loss of water (-18 Da) from the hydroxymethyl group or the loss of CH₂O (-30 Da).

Experimental Protocol for LC-MS Analysis
  • Sample Preparation: Prepare a dilute solution of the compound (~1 µg/mL) in a suitable solvent system, such as methanol or acetonitrile with 0.1% formic acid.

  • Chromatographic Separation: Inject the sample into a liquid chromatography system coupled to the mass spectrometer (LC-MS) to separate the analyte from any impurities.[8]

  • Mass Analysis: Acquire the mass spectrum in positive ion mode using an electrospray ionization (ESI) source.

  • Data Analysis: Determine the m/z of the molecular ion and analyze the fragmentation pattern.

FTIR Spectroscopy: Identifying Functional Groups

FTIR spectroscopy is a rapid and non-destructive technique for identifying the functional groups present in a molecule.

Causality: Different chemical bonds vibrate at specific frequencies. When infrared radiation is passed through a sample, the bonds absorb energy at their characteristic frequencies, resulting in an absorption spectrum.

Expected FTIR Absorption Bands:

Wavenumber (cm⁻¹)VibrationFunctional Group
3400-3200N-H stretchPrimary Amine (-NH₂)[9][10]
3500-3200O-H stretch (broad)Alcohol (-OH)
3100-3000C-H stretchAromatic C-H
2950-2850C-H stretchAliphatic C-H (-CH₂-)
1650-1580N-H bendPrimary Amine (-NH₂)[10]
1600-1450C=C and C=N stretchPyrimidine Ring
1250-1020C-N stretchAromatic Amine
~1050C-O stretchPrimary Alcohol
Experimental Protocol for FTIR Analysis
  • Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet.

  • Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands and correlate them with the functional groups present in the molecule.

Single-Crystal X-ray Crystallography: The Definitive Structure

When a suitable single crystal can be grown, X-ray crystallography provides the unambiguous, three-dimensional arrangement of atoms in the solid state, including bond lengths and angles.[11][12][13][14]

Causality: X-rays are diffracted by the electrons in a crystal lattice. The diffraction pattern is mathematically related to the arrangement of atoms in the crystal.

Experimental Protocol for X-ray Crystallography
  • Crystallization: Grow single crystals of the compound. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).[13]

  • Data Collection: Mount a suitable crystal on a diffractometer and collect the diffraction data.

  • Structure Solution and Refinement: Solve the crystal structure using direct methods or Patterson methods, followed by refinement of the atomic positions and thermal parameters.

  • Structure Visualization: Visualize the final structure using software like ORTEP or Mercury to analyze bond lengths, bond angles, and intermolecular interactions.

Conclusion: A Self-Validating Approach to Structural Integrity

The structural elucidation of (6-Aminopyrimidin-4-yl)methanol hydrochloride is a critical step in its application in research and development. By employing a multi-technique approach encompassing NMR spectroscopy, mass spectrometry, FTIR spectroscopy, and, when possible, X-ray crystallography, a complete and validated structural assignment can be achieved. This guide has outlined not only the "how" but also the "why" behind these analytical choices, providing a framework for robust and reliable structural characterization. The convergence of data from these orthogonal techniques provides the highest level of confidence in the final structure, ensuring the integrity of subsequent research.

References

  • (6-Chloropyrimidin-4-Yl)Methanol丨CAS 1025351-41-0. Google.
  • 3-((3R,4R)-3-((6-Aminopyrimidin-4-yl)(methyl)amino)-4-methylpiperidin-1-yl)-3-oxopropanenitrile | Pharmaffiliates. Pharmaffiliates. Retrieved from [Link]

  • 6-(4-Aminophenyl)-4-(4-ethoxyphenyl)-2-methoxynicotinonitrile - ResearchGate. ResearchGate. Retrieved from [Link]

  • (1S,4R)-4-(2-Amino-6-chloro-9H-purin-9-yl)-2-cyclopentene-1-methanol hydrochloride. PubChem. Retrieved from [Link]

  • Table of Contents - The Royal Society of Chemistry. The Royal Society of Chemistry. Retrieved from [Link]

  • Synthesis of β-Amino Carbonyl 6-(Aminomethyl)- and 6-(Hydroxymethyl)pyrazolopyrimidines for DPP-4 Inhibition Study | Request PDF. ResearchGate. Retrieved from [Link]

  • Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies - PMC. National Center for Biotechnology Information. Retrieved from [Link]

  • Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liqu. Springer. Retrieved from [Link]

  • 12.8: Infrared Spectra of Some Common Functional Groups - Chemistry LibreTexts. Chemistry LibreTexts. Retrieved from [Link]

  • Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. MDPI. Retrieved from [Link]

  • NMR-spectroscopic analysis of mixtures: from structure to function - PMC. National Center for Biotechnology Information. Retrieved from [Link]

  • The structure of N-(5-aminopyrimidin-2-yl). ScienceDirect. Retrieved from [Link]

  • METHODS FOR AROMATIC AND HETEROCYCLIC AMINE CARCINOGEN-DNA ADDUCT ANALYSIS BY LIQUID CHROMATOGRAPHY-TANDEM MASS SPECTROMETRY. PubMed. Retrieved from [Link]

  • Simple Protocol for NMR Analysis of the Enantiomeric Purity of Primary Amines | Request PDF. ResearchGate. Retrieved from [Link]

  • The (FTIR) Spectrum of 4-aminoantipyrine. | Download Scientific Diagram. ResearchGate. Retrieved from [Link]

  • N-(4-(4-fluorophenyl)-5-(hydroxymethyl)-6-isopropylpyrimidin-2-yl)-N-methylmethanesulfonamide | C16H20FN3O3S | CID 9819937. PubChem. Retrieved from [Link]

  • (PDF) 6-(4-Aminophenyl)-2-methoxy-4-phenylnicotinonitrile. ResearchGate. Retrieved from [Link]

  • IR: amines. University of Calgary. Retrieved from [Link]

  • 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation - PubMed Central. National Center for Biotechnology Information. Retrieved from [Link]

  • A overview of the 2- Aminopyrimidine derivatives as antimicrobial agents. The Pharma Innovation. Retrieved from [Link]

  • Synthesis of β-Amino Carbonyl 6-(Aminomethyl)- and 6-(Hydroxymethyl)pyrazolopyrimidines for DPP-4 Inhibition Study. Bentham Science. Retrieved from [Link]

  • Synthesis and Antiplatelet Aggregation Activity Evaluation of some 2-Aminopyrimidine and 2-Substituted-4,6-diaminopyrimidine Derivatives. Brieflands. Retrieved from [Link]

  • NMR Techniques in Organic Chemistry: a quick guide. University of Cambridge. Retrieved from [Link]

  • An analytical method of heterocyclic amines by LC/MS | Request PDF. ResearchGate. Retrieved from [Link]

  • How to Read and Interpret FTIR Spectroscope of Organic Material Indonesian Journal of Science & Technology. Universitas Pendidikan Indonesia. Retrieved from [Link]

  • 24.10: Spectroscopy of Amines - Chemistry LibreTexts. Chemistry LibreTexts. Retrieved from [Link]

  • Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy | OMICS International. OMICS International. Retrieved from [Link]

  • 6-(4-Aminophenyl)-4-(4-ethoxyphenyl)-2-methoxynicotinonitrile. National Center for Biotechnology Information. Retrieved from [Link]

  • Metabolism and Biomarkers of Heterocyclic Aromatic Amines in Molecular Epidemiology Studies. ACS Publications. Retrieved from [Link]

  • FTIR Spectroscopic Analysis of Benzenamine: Functional Group Identification and Structural Insights. ResearchGate. Retrieved from [Link]

  • Cooking Utensils: Determination of Primary Aromatic Amines by LC/MS/MS. Agilent. Retrieved from [Link]

  • Supplementary Information. The Royal Society of Chemistry. Retrieved from [Link]

  • Chemical synthesis, bioinformatics and antiproliferative studies of novel pyrimidin-4-yl-1H-pyrazole derivatives in chronic myeloid cancer cells. PubMed. Retrieved from [Link]

  • 6-(4-Aminophenyl)-2-methoxy-4-phenylnicotinonitrile - PMC. National Center for Biotechnology Information. Retrieved from [Link]

  • Design, synthesis, and biological evaluation of novel 6-(4-aminopiperidin-1-yl)-substituted benzyl-3-methylpyrimidine-2,4(1H,3H)-dione derivatives as potential anticancer agents targeting thymidylate synthase - PMC. National Center for Biotechnology Information. Retrieved from [Link]

Sources

Foundational

(6-Aminopyrimidin-4-yl)methanol Hydrochloride: A Versatile Intermediate for Advanced Drug Discovery

Introduction: The Strategic Value of the Aminopyrimidine Scaffold In the landscape of modern medicinal chemistry, the pyrimidine ring system stands as a cornerstone scaffold, integral to the structure of DNA and RNA and,...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of the Aminopyrimidine Scaffold

In the landscape of modern medicinal chemistry, the pyrimidine ring system stands as a cornerstone scaffold, integral to the structure of DNA and RNA and, by extension, a privileged motif in the design of targeted therapeutics.[1][2] Among the diverse array of pyrimidine-based building blocks, (6-Aminopyrimidin-4-yl)methanol hydrochloride has emerged as a particularly valuable intermediate. Its bifunctional nature—presenting both a nucleophilic amino group and a versatile primary alcohol—offers synthetic chemists a powerful handle for constructing complex molecular architectures. This guide provides an in-depth technical overview of this compound, from its synthesis and chemical properties to its strategic application in the development of next-generation kinase inhibitors and other therapeutic agents. The insights herein are curated for researchers, scientists, and drug development professionals seeking to leverage this intermediate in their synthetic programs.

Physicochemical Properties and Handling

A thorough understanding of a synthetic intermediate's properties is fundamental to its effective use. (6-Aminopyrimidin-4-yl)methanol hydrochloride is typically supplied as a solid, and its key characteristics, along with those of related isomers for comparison, are summarized below.

Property(6-Aminopyrimidin-4-yl)methanol[3](2-Aminopyrimidin-4-yl)methanol[4](5-Aminopyrimidin-2-yl)methanol dihydrochloride[5]
CAS Number 436851-94-42164-67-22920406-60-4
Molecular Formula C₅H₇N₃OC₅H₇N₃OC₅H₉Cl₂N₃O
Molecular Weight 125.13 g/mol 125.13 g/mol 198.05 g/mol
Physical Form SolidSolidSolid
Storage 2-8°C, Inert atmosphere, Keep in dark place2-8°C, Inert atmosphere, Keep in dark place2-8°C, Sealed in dry
Purity (Typical) ≥95%≥98%≥98%
Solubility Soluble in polar organic solvents like methanol and DMSO. Aqueous solubility is enhanced by the hydrochloride salt form.Information not readily available.Information not readily available.

Safety & Handling: The compound and its isomers are classified with the GHS07 pictogram, indicating potential hazards.[4][5]

  • Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

  • Precautionary Measures: Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, is mandatory. All manipulations should be performed in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes.

Synthesis and Purification

Proposed Synthetic Pathway:

The most common and field-proven approach involves the selective reduction of a methyl or ethyl 6-aminopyrimidine-4-carboxylate. This precursor can be synthesized from commercially available starting materials like 4,6-dichloropyrimidine.

Caption: Proposed synthetic workflow for (6-Aminopyrimidin-4-yl)methanol hydrochloride.

Detailed Experimental Protocol (Analogous Procedure)

This protocol is adapted from a reported synthesis of the analogous compound, (2-amino-pyridin-4-yl)-methanol, and represents a standard, reliable method for this type of ester-to-alcohol reduction.[6]

Step 3: Reduction of Methyl 6-aminopyrimidine-4-carboxylate

  • Reaction Setup: A 1 L three-necked, round-bottomed flask is flame-dried under a stream of nitrogen and equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser topped with a nitrogen inlet.

  • Reagent Charging: The flask is charged with a suspension of lithium aluminum hydride (LAH) (1.2 equivalents) in anhydrous tetrahydrofuran (THF) (200 mL). The suspension is cooled to 0°C in an ice-water bath.

  • Substrate Addition: Methyl 6-aminopyrimidine-4-carboxylate (1.0 equivalent) is dissolved in anhydrous THF (400 mL). This solution is added dropwise to the stirred LAH suspension via the dropping funnel over 60-90 minutes, maintaining the internal temperature below 10°C.

    • Causality Insight: The slow, controlled addition is critical to manage the exothermic reaction and prevent side reactions. LAH is a powerful, non-selective reducing agent, but at low temperatures, its reactivity can be modulated to favor the desired ester reduction without affecting the aromatic pyrimidine ring or the amino group.[7]

  • Reaction Progression: After the addition is complete, the ice bath is removed, and the reaction mixture is allowed to warm to room temperature. It is then gently heated to reflux for 2-3 hours. The reaction progress is monitored by Thin Layer Chromatography (TLC) until the starting ester is fully consumed.

  • Work-up and Quenching: The flask is cooled back to 0°C. The reaction is cautiously quenched by the sequential, dropwise addition of water (X mL), followed by 15% aqueous NaOH (X mL), and finally water (3X mL), where X is the number of grams of LAH used (Fieser work-up).[7] This procedure is designed to precipitate the aluminum salts as a granular solid that is easy to filter.

    • Trustworthiness Principle: The Fieser work-up is a self-validating system for safety and efficiency. It reliably neutralizes excess hydride and converts the aluminum byproducts into an easily filterable form, simplifying purification and minimizing the risks associated with handling pyrophoric LAH residues.[7]

  • Isolation: The resulting slurry is stirred for 30 minutes, and the solids are removed by filtration through a pad of Celite®, washed thoroughly with THF. The combined organic filtrates are concentrated under reduced pressure to yield crude (6-Aminopyrimidin-4-yl)methanol.

Step 4: Hydrochloride Salt Formation

  • Dissolution: The crude alcohol product is dissolved in a minimal amount of anhydrous methanol or ethyl acetate.

  • Acidification: A solution of hydrochloric acid in diethyl ether (e.g., 2 M) is added dropwise with stirring until the solution becomes acidic (test with pH paper).

  • Precipitation and Collection: The hydrochloride salt typically precipitates as a white or off-white solid. The suspension is stirred in an ice bath for 30 minutes to maximize precipitation. The solid is collected by vacuum filtration, washed with cold diethyl ether, and dried under vacuum to afford the final product, (6-Aminopyrimidin-4-yl)methanol hydrochloride.

Chemical Reactivity and Synthetic Applications

The synthetic utility of (6-Aminopyrimidin-4-yl)methanol stems from the orthogonal reactivity of its two functional groups.

  • The 6-Amino Group: This group acts as a potent nucleophile and a key attachment point for building molecular complexity. It readily participates in:

    • Acylation and Sulfonylation: Reaction with acid chlorides, sulfonyl chlorides, or activated esters to form amides and sulfonamides.

    • Nucleophilic Aromatic Substitution (SNAr): Displacement of leaving groups on electron-deficient aromatic or heteroaromatic rings.

    • Buchwald-Hartwig or Ullmann Coupling: Palladium- or copper-catalyzed cross-coupling reactions to form C-N bonds with aryl or heteroaryl halides.

  • The 4-Hydroxymethyl Group: The primary alcohol can be leveraged in several ways:

    • Oxidation: Conversion to the corresponding aldehyde or carboxylic acid, providing further synthetic handles.

    • Etherification: Formation of ethers via Williamson ether synthesis or Mitsunobu reaction, allowing for the introduction of diverse side chains.

    • Halogenation: Conversion to a chloromethyl or bromomethyl group (e.g., using SOCl₂ or PBr₃), transforming the position into an electrophilic site for subsequent nucleophilic displacement.

This dual functionality makes the molecule an ideal scaffold for linking different pharmacophoric elements, a strategy central to the design of kinase inhibitors.

Application Profile: A Cornerstone for Kinase Inhibitors

The aminopyrimidine core is a well-established "hinge-binding" motif in a vast number of protein kinase inhibitors.[1][2] The nitrogen atoms of the pyrimidine ring mimic the adenine of ATP, forming critical hydrogen bonds within the kinase's ATP-binding pocket. (6-Aminopyrimidin-4-yl)methanol is strategically designed to exploit this, serving as a linchpin to connect the hinge-binding element to other parts of the inhibitor that confer potency and selectivity.

Case Study: Building Kinase Inhibitor Scaffolds

A common synthetic strategy involves using the 6-amino group for a coupling reaction to install a core aromatic system, while the 4-hydroxymethyl group is modified to interact with the solvent-exposed region of the kinase or to attach solubility-enhancing moieties.

Kinase_Inhibitor_Synthesis Intermediate (6-Aminopyrimidin-4-yl)methanol Coupling Buchwald-Hartwig or SNAr Reaction Intermediate->Coupling ArylHalide Aryl/Heteroaryl Halide (R1-X) ArylHalide->Coupling CoupledProduct Coupled Intermediate Coupling->CoupledProduct Forms C-N bond Modification Functionalization of -CH2OH Group CoupledProduct->Modification e.g., Mitsunobu or Williamson Ether Synthesis FinalInhibitor Final Kinase Inhibitor (e.g., Ether, Ester) Modification->FinalInhibitor Installs R2 group

Caption: General synthetic logic for kinase inhibitor development using the title intermediate.

This modular approach is highly valued in drug discovery. For instance, derivatives of 6-aminopyrimidine are crucial components of inhibitors targeting Cyclin-Dependent Kinases (CDKs), Aurora kinases, and Polo-like kinases (PLK), which are critical regulators of the cell cycle and prominent targets in oncology.[1][2][8][9] Furthermore, a reagent structurally derived from the title compound, (3R,4R)-3-[(6-Amino-4-pyrimidinyl)methylamino]-4-methyl-β-oxo-1-piperidinepropanenitrile, has been utilized in structure-activity relationship studies on bioisosteres of Tofacitinib, a Janus kinase (JAK) inhibitor.[10] This highlights the direct relevance and adaptability of the (6-aminopyrimidin-4-yl) scaffold in developing highly specific and potent therapeutic agents.

Conclusion

(6-Aminopyrimidin-4-yl)methanol hydrochloride is more than a simple chemical; it is a strategic tool for the modern medicinal chemist. Its well-defined structure, predictable reactivity, and proven relevance as a core fragment in high-value therapeutics, particularly kinase inhibitors, make it an indispensable intermediate. By understanding its properties, mastering its synthesis (or sourcing it reliably), and leveraging its bifunctional nature, research and development teams can significantly accelerate the design and synthesis of novel drug candidates. This guide serves as a foundational resource to support and inspire such innovation in the ongoing quest for more effective medicines.

References

  • 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation. PubMed Central. Accessed January 23, 2026. [Link]

  • Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine-Based Inhibitors of NADPH Oxidase 2. MDPI. Accessed January 23, 2026. [Link]

  • Thiamine - Wikipedia. Wikipedia. Accessed January 23, 2026. [Link]

  • Protein kinase inhibitors.
  • Derivatives of 6-Aminouracyl as Enamines in Reactions of Heterocyclization Syntheses and Properties of a Pyrimidine Containing H. Juniper Publishers. Accessed January 23, 2026. [Link]

  • Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. ACS Publications. Accessed January 23, 2026. [Link]

  • How to do a reduction of 4,6 dichloro-5-nitro pyrimidine to 4,6 dichloro-5-amino pyrimidine? ResearchGate. Accessed January 23, 2026. [Link]

  • 2,4-diamino-6-hydroxypyrimidine. Organic Syntheses. Accessed January 23, 2026. [Link]

  • Synthesis of β-Amino Carbonyl 6-(Aminomethyl)- and 6-(Hydroxymethyl)pyrazolopyrimidines for DPP-4 Inhibition Study. ResearchGate. Accessed January 23, 2026. [Link]

  • Synthesis of Novel 2-Amino-substituted 6-Methyl-pyrimidin-4-ol Derivatives and Their Biological Evaluation. ResearchGate. Accessed January 23, 2026. [Link]

  • Reduction of Carboxylic Acids to Primary Alcohols using the Borane-Ammonia Complex. Organic Syntheses. Accessed January 23, 2026. [Link]

  • Pyrimidine synthesis. Organic Chemistry Portal. Accessed January 23, 2026. [Link]

  • Design, Synthesis, and Evaluation of the Kinase Inhibition Potential of Pyridylpyrimidinylaminophenyl Derivatives. ResearchGate. Accessed January 23, 2026. [Link]

  • Synthesis and Characterization of some new Formazan Derivatives from 2-Amino-4-Hydroxy-6-Methyl Pyrimidine and Study the Biological Activity. Impact Factor. Accessed January 23, 2026. [Link]

  • 3-((3R,4R)-3-((6-Aminopyrimidin-4-yl)(methyl)amino)-4-methylpiperidin-1-yl)-3-oxopropanenitrile. Pharmaffiliates. Accessed January 23, 2026. [Link]

  • Chem 115 - Reduction of Aldehydes and Ketones. Andrew G. Myers Research Group, Harvard University. Accessed January 23, 2026. [Link]

  • Synthesis of 3-formyl-6-azaindoles via Vilsmeier-Haack formylation of 3- amino-4-methyl pyridines. ChemRxiv. Accessed January 23, 2026. [Link]

  • Synthetic Routes and Clinical Application of Representative Small-Molecule EGFR Inhibitors for Cancer Therapy. MDPI. Accessed January 23, 2026. [Link]

  • Synthesis of 4-amino-6-hydroxy-2-mercaptopyrimidine. PrepChem.com. Accessed January 23, 2026. [Link]

  • Advances in Targeting BCR-ABLT315I Mutation with Imatinib Derivatives and Hybrid Anti-Leukemic Molecules. MDPI. Accessed January 23, 2026. [Link]

  • Preparation method for 4-amino-6-alkoxyl pyrimidine compounds.

Sources

Exploratory

The Aminopyrimidine Scaffold: A Journey from Chemical Curiosity to a Cornerstone of Modern Medicine

Abstract The aminopyrimidine core is a quintessential example of a "privileged scaffold" in medicinal chemistry. Its journey from a simple heterocyclic compound to the structural foundation of numerous blockbuster drugs...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The aminopyrimidine core is a quintessential example of a "privileged scaffold" in medicinal chemistry. Its journey from a simple heterocyclic compound to the structural foundation of numerous blockbuster drugs is a testament to the power of chemical synthesis, biological screening, and rational drug design. This in-depth guide explores the rich history of aminopyrimidines, from their initial discovery and early investigations as antimetabolites to their revolutionary impact as kinase inhibitors in oncology and beyond. We will delve into the key scientific breakthroughs, structure-activity relationships, and the synthetic methodologies that have cemented the aminopyrimidine scaffold as a versatile and enduring platform for the development of novel therapeutics. This document is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of this critical chemical motif.

Part 1: Foundational Chemistry and Early Discoveries

The Pyrimidine Ring: A Chemical Landmark

The story of aminopyrimidines begins with the parent heterocycle, pyrimidine. First isolated in 1899, the pyrimidine ring is a fundamental building block of life, forming the core structure of the nucleobases cytosine, thymine, and uracil in DNA and RNA. Early organic chemists were fascinated by its aromaticity and reactivity, leading to the development of various synthetic routes, most notably the Pinner synthesis, which involves the condensation of an amidine with an α,β-unsaturated carbonyl compound. This foundational work laid the chemical groundwork for the subsequent exploration of substituted pyrimidine derivatives.

The Emergence of Aminopyrimidines and the Antimetabolite Era

The introduction of an amino group onto the pyrimidine ring marked a pivotal moment, transforming a simple heterocycle into a biologically active pharmacophore. One of the earliest and most significant aminopyrimidine-containing drugs was Sulfadiazine , a sulfonamide antibiotic.

The development of sulfadiazine in the late 1930s and early 1940s was a major advancement in the fight against bacterial infections. Its mechanism of action is a classic example of antimetabolite theory. Bacteria need to synthesize folic acid, an essential nutrient, from para-aminobenzoic acid (PABA). Due to its structural similarity to PABA, sulfadiazine acts as a competitive inhibitor of the dihydropteroate synthetase enzyme, thereby halting folic acid production and bacterial growth. This discovery highlighted the potential of the aminopyrimidine scaffold to mimic endogenous molecules and disrupt biological pathways.

Part 2: The Kinase Inhibitor Revolution

The true ascent of the aminopyrimidine scaffold began with the dawning of the kinase inhibitor era. Protein kinases, enzymes that regulate a vast array of cellular processes by phosphorylating other proteins, became a major focus for drug discovery in the late 20th century. Their dysregulation is a hallmark of many diseases, particularly cancer.

A Serendipitous Scaffold for the ATP-Binding Site

The aminopyrimidine core proved to be exceptionally well-suited for targeting the ATP-binding site of protein kinases. Its key structural feature is the ability to form critical hydrogen bonds with the "hinge" region of the kinase domain, a conserved sequence of amino acids that connects the N- and C-terminal lobes of the enzyme. The N1 nitrogen and the exocyclic amino group of the 2-aminopyrimidine scaffold act as a hydrogen bond donor-acceptor pair, effectively mimicking the adenine portion of ATP and anchoring the inhibitor within the active site.

Below is a diagram illustrating this crucial interaction, which forms the basis for the high affinity and selectivity of many aminopyrimidine-based kinase inhibitors.

G cluster_kinase Kinase Hinge Region cluster_inhibitor 2-Aminopyrimidine Core k_nh Backbone N-H i_n1 Pyrimidine N1 k_nh->i_n1 H-Bond (Acceptor) k_co Backbone C=O i_nh2 Exocyclic NH2 i_nh2->k_co H-Bond (Donor)

Caption: Key hydrogen bonds between the 2-aminopyrimidine scaffold and the kinase hinge.

The Imatinib Story: A Paradigm Shift in Cancer Therapy

No discussion of aminopyrimidine kinase inhibitors is complete without highlighting the monumental success of Imatinib (Gleevec) . Developed by Ciba-Geigy (now Novartis) in the 1990s, imatinib was a triumph of rational drug design. It was specifically engineered to inhibit the Bcr-Abl tyrosine kinase, the constitutively active fusion protein that drives chronic myeloid leukemia (CML).

The discovery process involved high-throughput screening of chemical libraries, which identified a 2-phenylaminopyrimidine compound as a hit. This initial lead was then systematically optimized to improve its potency and selectivity, culminating in the synthesis of imatinib. The clinical success of imatinib was unprecedented, transforming CML from a fatal disease into a manageable chronic condition for most patients. This breakthrough validated the concept of targeted cancer therapy and established the 2-phenylaminopyrimidine scaffold as a premier framework for kinase inhibitor design.

Compound Target Kinase IC50 (nM) Therapeutic Indication
ImatinibBcr-Abl25-1000Chronic Myeloid Leukemia (CML), GIST
NilotinibBcr-Abl<30CML (Imatinib-resistant)
DasatinibBcr-Abl, Src<1CML (Imatinib-resistant)
ErlotinibEGFR2Non-Small Cell Lung Cancer

Table 1: Activity profiles of selected aminopyrimidine-based tyrosine kinase inhibitors. IC50 values represent the concentration of the drug required to inhibit 50% of the target kinase activity and can vary based on assay conditions.

Case Study: Representative Synthesis of a 2-Phenylaminopyrimidine Kinase Inhibitor

The synthesis of many aminopyrimidine-based kinase inhibitors relies on established chemical reactions. A common and versatile approach is the nucleophilic aromatic substitution (SNAr) reaction between a substituted aniline and a chloropyrimidine derivative. This is often preceded by a condensation reaction to form the pyrimidine core.

Experimental Protocol: Synthesis of an Imatinib Analog

Objective: To synthesize a key intermediate in the preparation of many 2-phenylaminopyrimidine kinase inhibitors.

Step 1: Guanidine Formation

  • To a solution of cyanamide (1.0 eq) in water, add concentrated hydrochloric acid (1.1 eq) dropwise at 0°C.

  • Add 3-acetylpyridine (1.0 eq) to the solution.

  • Stir the reaction mixture at room temperature for 12-16 hours.

  • Basify the solution with aqueous sodium hydroxide to pH 10-12 to precipitate the guanidine derivative.

  • Filter the solid, wash with cold water, and dry under vacuum.

Step 2: Pyrimidine Ring Formation (Condensation)

  • Dissolve the guanidine derivative from Step 1 (1.0 eq) in ethanol.

  • Add sodium ethoxide (1.1 eq) to the solution to form the corresponding alkoxide.

  • Add ethyl acetoacetate (1.0 eq) dropwise to the reaction mixture.

  • Reflux the mixture for 6-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After cooling, neutralize the reaction with acetic acid.

  • The product, a hydroxypyrimidine, will precipitate. Filter the solid and wash with ethanol.

Step 3: Chlorination

  • Suspend the hydroxypyrimidine from Step 2 (1.0 eq) in phosphorus oxychloride (POCl3, 5.0 eq).

  • Heat the mixture to reflux for 2-3 hours. The suspension should become a clear solution.

  • Carefully quench the reaction by pouring it onto crushed ice.

  • The chloropyrimidine product will precipitate. Filter the solid, wash thoroughly with water, and dry.

Step 4: Nucleophilic Aromatic Substitution (SNAr)

  • To a solution of the chloropyrimidine from Step 3 (1.0 eq) in isopropanol, add 4-methyl-3-aminobenzoic acid (1.1 eq).

  • Add a catalytic amount of hydrochloric acid.

  • Reflux the mixture for 12-24 hours, monitoring by TLC.

  • Cool the reaction mixture. The final 2-phenylaminopyrimidine product will crystallize.

  • Filter the product, wash with cold isopropanol, and dry under vacuum.

This multi-step synthesis is a robust and scalable method for producing a wide variety of aminopyrimidine derivatives for screening and lead optimization.

Part 3: Expanding the Therapeutic Landscape

The versatility of the aminopyrimidine scaffold extends far beyond Bcr-Abl and oncology. Its ability to be readily functionalized at multiple positions allows for the fine-tuning of its pharmacological properties, enabling it to target a diverse range of protein families.

Beyond Oncology: New Applications
  • Immunology and Inflammation: The Janus kinases (JAKs) are a family of cytoplasmic tyrosine kinases that are crucial for cytokine signaling in the immune system. The aminopyrimidine scaffold has been successfully employed to develop potent and selective JAK inhibitors. For example, Baricitinib is an aminopyrimidine-based drug approved for the treatment of rheumatoid arthritis.

  • Neuroscience: Aminopyrimidine derivatives have shown promise in targeting kinases involved in neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.

  • Infectious Diseases: Researchers are exploring aminopyrimidine compounds as potential treatments for viral and parasitic infections by targeting pathogen-specific kinases.

The diagram below illustrates the diversification of the aminopyrimidine scaffold from a single lead compound into multiple drug candidates targeting different kinases and therapeutic areas.

G node_scaffold node_scaffold node_intermediate node_intermediate node_drug node_drug scaffold 2-Aminopyrimidine Scaffold hit Initial Hit (e.g., Phenylaminopyrimidine) scaffold->hit HTS & SAR imatinib Imatinib (Bcr-Abl) hit->imatinib Optimization (Oncology) erlotinib Erlotinib (EGFR) hit->erlotinib Optimization (Oncology) baricitinib Baricitinib (JAK1/2) hit->baricitinib Optimization (Immunology) other Other Targets (CDKs, Src, etc.) hit->other Diversification

Caption: Diversification of the aminopyrimidine scaffold into multiple kinase inhibitors.

Part 4: Future Perspectives and Conclusion

The journey of the aminopyrimidine scaffold is far from over. Current research is focused on developing next-generation inhibitors that can overcome drug resistance, as well as novel modalities such as covalent inhibitors and PROTACs (PROteolysis TArgeting Chimeras) that utilize the aminopyrimidine core for target binding. Its robust chemistry, favorable drug-like properties, and proven track record ensure that the aminopyrimidine scaffold will remain a vital tool in the drug discovery arsenal for years to come.

References

  • Druker, B. J. (2002). Imatinib as a paradigm of targeted cancer therapies. Advances in Cancer Research, 91, 1-30. [Link]

  • Capdeville, R., Buchdunger, E., Zimmermann, J., & Matter, A. (2002). Glivec (STI571, imatinib), a rationally developed, targeted anticancer drug. Nature Reviews Drug Discovery, 1(7), 493-502. [Link]

Foundational

A Spectroscopic Guide to (6-Aminopyrimidin-4-yl)methanol Hydrochloride: Structure Elucidation and Characterization

This technical guide provides an in-depth analysis of the spectroscopic data for (6-Aminopyrimidin-4-yl)methanol hydrochloride. Designed for researchers, scientists, and professionals in drug development, this document o...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth analysis of the spectroscopic data for (6-Aminopyrimidin-4-yl)methanol hydrochloride. Designed for researchers, scientists, and professionals in drug development, this document offers a detailed interpretation of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The focus is on the practical application of these techniques for the unequivocal structural confirmation and purity assessment of this important heterocyclic compound.

Introduction: The Significance of (6-Aminopyrimidin-4-yl)methanol Hydrochloride

(6-Aminopyrimidin-4-yl)methanol is a substituted pyrimidine, a class of heterocyclic compounds of immense interest in medicinal chemistry due to their presence in a wide array of biologically active molecules. The hydrochloride salt form is often utilized to improve the solubility and stability of the parent compound. Accurate and comprehensive characterization of this molecule is the foundation of any research and development effort, ensuring the identity and purity of the material being studied.

Spectroscopic methods provide a powerful, non-destructive means to probe the molecular structure. This guide will walk through the expected spectroscopic signatures of (6-Aminopyrimidin-4-yl)methanol hydrochloride, providing a framework for its identification and analysis.

Molecular Structure and Spectroscopic Correlation

The chemical structure of (6-Aminopyrimidin-4-yl)methanol hydrochloride is presented below. The protonation of the pyrimidine ring, most likely at one of the ring nitrogens, is a key feature of the hydrochloride salt that influences the spectroscopic data, particularly in NMR.

Figure 1: Chemical structure of (6-Aminopyrimidin-4-yl)methanol hydrochloride.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For (6-Aminopyrimidin-4-yl)methanol hydrochloride, both ¹H and ¹³C NMR provide critical information for structural confirmation. The spectra are typically recorded in a deuterated solvent such as DMSO-d₆ or D₂O. The presence of the hydrochloride salt will cause a downfield shift of the signals of nearby protons and carbons due to the electron-withdrawing effect of the positive charge on the protonated pyrimidine ring.

¹H NMR Spectroscopy

The ¹H NMR spectrum provides information about the chemical environment and connectivity of protons.

Table 1: Predicted ¹H NMR Spectral Data for (6-Aminopyrimidin-4-yl)methanol hydrochloride in DMSO-d₆

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~8.5Singlet1HH-2
~7.0Singlet1HH-5
~7.5Broad Singlet2H-NH₂
~5.5Broad Singlet1H-OH
~4.5Singlet2H-CH₂-

Interpretation and Rationale:

  • Aromatic Protons (H-2 and H-5): The two protons on the pyrimidine ring are in different electronic environments and are expected to appear as singlets due to the lack of adjacent protons for coupling. The H-2 proton is situated between two nitrogen atoms, leading to a more deshielded environment and a downfield chemical shift.

  • Amino Protons (-NH₂): The protons of the amino group will typically appear as a broad singlet. Their chemical shift can be variable and is dependent on concentration, temperature, and solvent.

  • Hydroxyl Proton (-OH): The hydroxyl proton also gives rise to a broad singlet, and its chemical shift is variable for the same reasons as the amino protons.

  • Methylene Protons (-CH₂-): The two protons of the methylene group are equivalent and will appear as a singlet.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

Table 2: Predicted ¹³C NMR Spectral Data for (6-Aminopyrimidin-4-yl)methanol hydrochloride in DMSO-d₆

Chemical Shift (δ, ppm)Assignment
~165C-6
~160C-4
~158C-2
~110C-5
~60-CH₂-

Interpretation and Rationale:

  • Pyrimidine Ring Carbons (C-2, C-4, C-5, C-6): The carbon atoms of the pyrimidine ring will resonate in the aromatic region of the spectrum. The carbons directly attached to nitrogen atoms (C-2, C-4, C-6) are expected to be the most downfield.

  • Methylene Carbon (-CH₂-): The carbon of the methylene group will appear in the aliphatic region of the spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrations.

Table 3: Predicted IR Absorption Bands for (6-Aminopyrimidin-4-yl)methanol hydrochloride

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3400 - 3200N-H StretchingAmino (-NH₂)
3200 - 3000O-H StretchingHydroxyl (-OH)
3100 - 3000C-H StretchingAromatic C-H
2950 - 2850C-H StretchingAliphatic C-H (-CH₂-)
1650 - 1550C=N, C=C StretchingPyrimidine Ring
1450 - 1350C-H BendingAliphatic C-H (-CH₂-)
1250 - 1000C-O StretchingAlcohol

Interpretation and Rationale:

  • N-H and O-H Stretching: The broad absorption bands in the high-frequency region are characteristic of the N-H stretching of the amino group and the O-H stretching of the hydroxyl group.

  • C-H Stretching: The absorptions for aromatic and aliphatic C-H stretching are expected in their typical regions.

  • Ring Vibrations: The stretching vibrations of the C=N and C=C bonds within the pyrimidine ring will give rise to a series of sharp bands in the 1650-1550 cm⁻¹ region.

  • C-O Stretching: A strong absorption band corresponding to the C-O stretching of the primary alcohol will be present in the fingerprint region.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For (6-Aminopyrimidin-4-yl)methanol hydrochloride, electrospray ionization (ESI) would be a suitable technique.

Table 4: Predicted Mass Spectrometry Data for (6-Aminopyrimidin-4-yl)methanol hydrochloride

m/z (Mass-to-Charge Ratio)Interpretation
126.0667[M+H]⁺ (protonated free base)
109.0616[M+H - H₂O]⁺
96.0538[M+H - CH₂O]⁺

Interpretation and Rationale:

  • Molecular Ion: In positive ion mode ESI-MS, the most prominent peak would correspond to the protonated molecule of the free base, [M+H]⁺. The hydrochloride salt would dissociate in the solution used for ESI. The molecular formula of the free base is C₅H₇N₃O, with a monoisotopic mass of 125.0589 g/mol . The protonated molecule would have an m/z of approximately 126.0667.

  • Fragmentation: Common fragmentation pathways would involve the loss of water (H₂O) from the hydroxymethyl group, or the loss of formaldehyde (CH₂O).

Experimental Protocols

The following are generalized protocols for acquiring the spectroscopic data discussed.

NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of (6-Aminopyrimidin-4-yl)methanol hydrochloride in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a 5 mm NMR tube.

  • ¹H NMR Acquisition:

    • Use a 400 MHz or higher field NMR spectrometer.

    • Acquire the spectrum at room temperature.

    • Set the spectral width to cover the range of -2 to 12 ppm.

    • Use a sufficient number of scans to obtain a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Use a proton-decoupled pulse sequence.

    • Set the spectral width to cover the range of 0 to 200 ppm.

    • A larger number of scans will be required due to the low natural abundance of ¹³C.

IR Spectroscopy
  • Sample Preparation: Prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a thin disk. Alternatively, Attenuated Total Reflectance (ATR) can be used with the neat solid.

  • Acquisition:

    • Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer.

    • Scan over the range of 4000 to 400 cm⁻¹.

Mass Spectrometry
  • Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent mixture, such as methanol/water.

  • Acquisition:

    • Use an Electrospray Ionization (ESI) source coupled to a mass analyzer (e.g., quadrupole or time-of-flight).

    • Acquire the spectrum in positive ion mode.

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the complete spectroscopic characterization of a compound like (6-Aminopyrimidin-4-yl)methanol hydrochloride.

G cluster_0 Spectroscopic Analysis Workflow Sample Sample of (6-Aminopyrimidin-4-yl)methanol hydrochloride NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS Data_Analysis Data Interpretation and Structure Confirmation NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis Report Final Report and Characterization Summary Data_Analysis->Report

Figure 2: Workflow for the spectroscopic characterization of (6-Aminopyrimidin-4-yl)methanol hydrochloride.

Conclusion

This guide has provided a comprehensive overview of the expected NMR, IR, and MS spectroscopic data for (6-Aminopyrimidin-4-yl)methanol hydrochloride. By understanding the correlation between the molecular structure and the spectroscopic signals, researchers can confidently identify and characterize this compound. The provided protocols and workflow serve as a practical guide for obtaining and interpreting the necessary data for research and drug development applications.

References

Due to the limited availability of direct experimental data in peer-reviewed literature for this specific compound, this guide has been constructed based on established principles of spectroscopic interpretation and data from analogous compounds. For general principles and data for similar structures, the following resources are recommended:

  • NIST Chemistry WebBook: A comprehensive source for chemical and physical data, including mass spectra and IR spectra for a vast number of compounds. [Link]

  • SpectraBase: A free, curated spectral database containing NMR, IR, Raman, and MS spectra. [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. (A standard textbook for spectroscopic techniques).
  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
Exploratory

The Expanding Arsenal: A Technical Guide to Novel Pyrimidine Derivatives in Oncology

Foreword: The Enduring Relevance of the Pyrimidine Scaffold The pyrimidine nucleus, a cornerstone of life's genetic blueprint, continues to be a remarkably fertile ground for the discovery of novel therapeutics in oncolo...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Enduring Relevance of the Pyrimidine Scaffold

The pyrimidine nucleus, a cornerstone of life's genetic blueprint, continues to be a remarkably fertile ground for the discovery of novel therapeutics in oncology.[1][2] Its inherent ability to mimic the purine bases of ATP allows for competitive inhibition of a wide array of protein kinases, enzymes frequently dysregulated in cancer.[3][4] This guide provides an in-depth exploration of the burgeoning field of novel pyrimidine derivatives, offering researchers, scientists, and drug development professionals a comprehensive technical resource. We will delve into the core mechanisms of action, highlight key chemical scaffolds, provide actionable experimental protocols, and present a curated view of the structure-activity relationships that drive the development of next-generation anticancer agents.

I. Mechanistic Landscape: How Pyrimidine Derivatives Exert Their Anticancer Effects

The therapeutic efficacy of pyrimidine derivatives stems from their ability to interfere with fundamental cellular processes that are hallmarks of cancer. These mechanisms are diverse, reflecting the chemical versatility of the pyrimidine scaffold.

Inhibition of Protein Kinases: A Dominant Strategy

A primary and highly successful application of pyrimidine derivatives is the inhibition of protein kinases.[4] By occupying the ATP-binding pocket of these enzymes, they can block downstream signaling pathways essential for cancer cell proliferation, survival, and angiogenesis.

1.1.1. Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase Inhibitors:

Overexpression and mutations of EGFR are common drivers in various cancers, particularly non-small-cell lung cancer.[3] Fused pyrimidine systems, such as pyrido[2,3-d]pyrimidines and pyrazolo[3,4-d]pyrimidines, have emerged as potent EGFR tyrosine kinase inhibitors (TKIs).[2][3] These compounds often feature a substituted aniline moiety that mimics the binding of ATP, leading to the inhibition of EGFR autophosphorylation and the subsequent blockade of downstream signaling cascades like the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways.[3]

Signaling Pathway: EGFR Inhibition by Pyrimidine Derivatives

EGFR_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS Activates PI3K PI3K EGFR->PI3K Activates EGF EGF EGF->EGFR Binds Pyrimidine Pyrimidine Derivative Pyrimidine->EGFR Inhibits (ATP-competitive) RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation

Caption: EGFR signaling cascade and its inhibition.

1.1.2. Cyclin-Dependent Kinase (CDK) Inhibitors:

CDKs are crucial regulators of the cell cycle, and their aberrant activity is a common feature of cancer.[3] Pyrimidine-based compounds have been developed as potent inhibitors of various CDKs, particularly CDK2, CDK4, and CDK6.[3] By blocking the activity of these kinases, these derivatives can induce cell cycle arrest, typically at the G1/S or G2/M phase, thereby preventing cancer cell division.

1.1.3. Other Kinase Targets:

The versatility of the pyrimidine scaffold extends to a range of other oncogenic kinases, including:

  • BCR-ABL: In chronic myeloid leukemia (CML), the constitutively active BCR-ABL fusion protein is a key driver. Pyrimidine derivatives have been instrumental in targeting this kinase, with some newer compounds designed to overcome resistance mutations like T315I.[5]

  • VEGFR-2 and c-Met: These kinases are critical for angiogenesis and metastasis. Multi-targeted pyrimidine derivatives that inhibit VEGFR-2 and c-Met are a promising strategy to combat tumor growth and spread.[6]

Induction of Apoptosis: Triggering Programmed Cell Death

A hallmark of effective anticancer agents is their ability to induce apoptosis in malignant cells. Many novel pyrimidine derivatives achieve this through various mechanisms:

  • Caspase Activation: These compounds can trigger the caspase cascade, leading to the activation of executioner caspases like caspase-3 and caspase-7, which then orchestrate the dismantling of the cell.

  • Modulation of Bcl-2 Family Proteins: Some derivatives can upregulate pro-apoptotic proteins (e.g., Bax) and downregulate anti-apoptotic proteins (e.g., Bcl-2), shifting the cellular balance towards apoptosis.

  • p53 Activation: Certain pyrimidine compounds can activate the tumor suppressor protein p53, which in turn can initiate the apoptotic program.

Signaling Pathway: Induction of Apoptosis

Apoptosis_Pathway cluster_pathways Apoptotic Triggers Pyrimidine Pyrimidine Derivative p53 p53 Activation Pyrimidine->p53 Bax Bax (Pro-apoptotic) Pyrimidine->Bax Bcl2 Bcl-2 (Anti-apoptotic) Pyrimidine->Bcl2 Inhibits Caspase_Cascade Caspase Cascade (Caspase-9, Caspase-8) p53->Caspase_Cascade Bax->Caspase_Cascade Bcl2->Caspase_Cascade Inhibits Caspase37 Caspase-3/7 (Executioner Caspases) Caspase_Cascade->Caspase37 Apoptosis Apoptosis Caspase37->Apoptosis

Caption: Key pathways in pyrimidine-induced apoptosis.

Cell Cycle Arrest: Halting Uncontrolled Proliferation

As mentioned in the context of CDK inhibition, many pyrimidine derivatives can induce cell cycle arrest. This is a critical mechanism for preventing the replication of cancer cells. The specific phase of the cell cycle at which arrest occurs (e.g., G1, S, or G2/M) depends on the specific compound and its molecular targets.

Topoisomerase II Inhibition

Topoisomerase II is an essential enzyme involved in DNA replication and chromosome segregation. Some pyrimidine derivatives can act as topoisomerase II inhibitors, preventing the re-ligation of DNA strands and leading to DNA damage and cell death.

II. Privileged Scaffolds: Key Chemical Structures in Pyrimidine-Based Drug Discovery

Certain pyrimidine-based chemical structures have proven to be particularly effective as "privileged scaffolds" in oncology drug discovery. These core structures provide a foundation for the synthesis of libraries of compounds with diverse biological activities.

  • Pyrido[2,3-d]pyrimidines: This fused heterocyclic system is a prominent scaffold for the development of inhibitors of various kinases, including EGFR, CDKs, and PI3K.[4]

  • Pyrazolo[3,4-d]pyrimidines: These compounds are bioisosteres of adenine and have shown significant activity as inhibitors of kinases such as EGFR and BCR-ABL.[2][5]

  • 2,4-Diaminopyrimidines: This class of compounds has demonstrated broad anticancer activity, often through the inhibition of multiple kinases.

  • Thieno[2,3-d]pyrimidines: The fusion of a thiophene ring to the pyrimidine core has yielded potent inhibitors of EGFR and other kinases.

III. Representative Synthetic Approaches

The synthesis of novel pyrimidine derivatives is a cornerstone of their development. Below are generalized synthetic schemes for two key scaffolds.

Synthesis of Pyrido[2,3-d]pyrimidine Derivatives

A common route to pyrido[2,3-d]pyrimidines involves the condensation of a substituted aminopyridine with a suitable pyrimidine precursor. For example, the reaction of 2-amino-3-cyanopyridine with a β-ketoester can lead to the formation of the pyridopyrimidine core.

Workflow: Synthesis of a Pyrido[2,3-d]pyrimidine Scaffold

Synthesis_Pyridopyrimidine Start1 2-Amino-3-cyanopyridine Intermediate Condensation Product Start1->Intermediate Start2 β-Ketoester Start2->Intermediate Final Pyrido[2,3-d]pyrimidine Core Intermediate->Final Cyclization

Sources

Protocols & Analytical Methods

Method

detailed protocol for synthesis of kinase inhibitors using (6-Aminopyrimidin-4-yl)methanol hydrochloride

Introduction: The Enduring Significance of the Pyrimidine Core in Kinase Inhibitor Design The pyrimidine ring is a cornerstone in the architecture of numerous biologically active molecules, most notably as a fundamental...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Enduring Significance of the Pyrimidine Core in Kinase Inhibitor Design

The pyrimidine ring is a cornerstone in the architecture of numerous biologically active molecules, most notably as a fundamental component of nucleic acids.[1][2] In the realm of medicinal chemistry, this privileged scaffold has been extensively utilized in the design of kinase inhibitors.[3] Kinases are a class of enzymes that play a pivotal role in cellular signaling pathways by catalyzing the transfer of a phosphate group to specific substrate proteins.[2] Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer, making them a prime target for therapeutic intervention. The structural resemblance of the aminopyrimidine core to the adenine portion of ATP allows it to effectively compete for the ATP-binding site of kinases, leading to the inhibition of their catalytic activity.[4]

This application note provides a detailed protocol for the synthesis of a potent kinase inhibitor based on a substituted aminopyrimidine scaffold, starting from the versatile building block, (6-Aminopyrimidin-4-yl)methanol hydrochloride. The synthetic strategy detailed herein is adapted from established methodologies in the field of medicinal chemistry and exemplifies a common approach to the synthesis of this important class of therapeutic agents.[5][6] The protocol is designed for researchers, scientists, and drug development professionals engaged in the discovery and synthesis of novel kinase inhibitors.

Synthetic Strategy: A Stepwise Approach to Kinase Inhibitor Elaboration

The overall synthetic strategy involves a three-step sequence starting from (6-Aminopyrimidin-4-yl)methanol hydrochloride. The initial step is the conversion of the primary alcohol to a more reactive chloromethyl group. This is followed by a nucleophilic aromatic substitution (SNAr) reaction to introduce a key pharmacophore. The final step involves another SNAr reaction to install a second amine substituent, completing the synthesis of the target kinase inhibitor.

Synthetic_Workflow A (6-Aminopyrimidin-4-yl)methanol hydrochloride B (6-Amino-4-chloromethyl)pyrimidine A->B Chlorination (SOCl2) C Intermediate Amine Adduct B->C SNAr with Aryl Amine D Final Kinase Inhibitor C->D SNAr with Secondary Amine

Caption: Synthetic workflow for the kinase inhibitor.

Detailed Experimental Protocol

This protocol is a representative example and may require optimization for specific target molecules. All reactions should be carried out in a well-ventilated fume hood with appropriate personal protective equipment.

Part 1: Synthesis of (6-Amino-4-chloromethyl)pyrimidine (Intermediate 1)

The initial step focuses on the conversion of the hydroxymethyl group to a chloromethyl group, which is a better leaving group for subsequent nucleophilic substitution reactions. Thionyl chloride is a common and effective reagent for this transformation.

Materials:

  • (6-Aminopyrimidin-4-yl)methanol hydrochloride

  • Thionyl chloride (SOCl₂)

  • Dichloromethane (DCM), anhydrous

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Reflux condenser

  • Ice bath

  • Rotary evaporator

Procedure:

  • Suspend (6-Aminopyrimidin-4-yl)methanol hydrochloride (1.0 eq) in anhydrous dichloromethane (10 mL/g) in a round-bottom flask equipped with a magnetic stir bar.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add thionyl chloride (2.0 eq) dropwise to the stirred suspension. Gas evolution will be observed.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Heat the mixture to reflux (approximately 40 °C) and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature and carefully quench any excess thionyl chloride by slowly adding the reaction mixture to ice-cold water.

  • Neutralize the aqueous solution with a saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • Extract the aqueous layer with dichloromethane (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product.

  • The crude (6-Amino-4-chloromethyl)pyrimidine can be purified by flash column chromatography on silica gel.

ParameterValue
Starting Material(6-Aminopyrimidin-4-yl)methanol hydrochloride
ReagentThionyl chloride
SolventDichloromethane
Temperature0 °C to reflux
Reaction Time2-4 hours
Part 2: Synthesis of the Intermediate Amine Adduct (Intermediate 2)

This step involves a nucleophilic aromatic substitution (SNAr) reaction where a primary aromatic amine displaces the chloride from the chloromethyl group of Intermediate 1. This reaction is crucial for installing a key part of the kinase-binding pharmacophore.

Materials:

  • (6-Amino-4-chloromethyl)pyrimidine (Intermediate 1)

  • Substituted aniline (e.g., 3-ethynylaniline) (1.1 eq)

  • Diisopropylethylamine (DIPEA) (2.0 eq)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Heating mantle

Procedure:

  • Dissolve (6-Amino-4-chloromethyl)pyrimidine (1.0 eq) and the substituted aniline (1.1 eq) in anhydrous DMF in a round-bottom flask.

  • Add diisopropylethylamine (DIPEA) (2.0 eq) to the reaction mixture.

  • Heat the reaction mixture to 80-100 °C and stir for 12-16 hours. Monitor the reaction progress by TLC or LC-MS.[7]

  • After completion, cool the reaction to room temperature and pour it into water.

  • Extract the product with ethyl acetate (3 x 30 mL).[5]

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[5]

  • Purify the crude product by flash column chromatography on silica gel.

ParameterValue
Starting Material(6-Amino-4-chloromethyl)pyrimidine
ReagentSubstituted aniline, DIPEA
SolventDMF
Temperature80-100 °C
Reaction Time12-16 hours
Part 3: Synthesis of the Final Kinase Inhibitor

The final step is another SNAr reaction, this time at the C4 position of the pyrimidine ring. A secondary amine is introduced, which often serves to enhance solubility and modulate the pharmacokinetic properties of the final compound.

Materials:

  • Intermediate Amine Adduct (Intermediate 2)

  • Secondary amine (e.g., piperazine derivative) (1.5 eq)

  • Triethylamine (TEA) (2.0 eq)

  • 1-Pentanol

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Heating mantle with a reflux condenser

Procedure:

  • In a round-bottom flask, dissolve the Intermediate Amine Adduct (1.0 eq) and the secondary amine (1.5 eq) in 1-pentanol.

  • Add triethylamine (2.0 eq) to the mixture.

  • Heat the reaction mixture to 120-140 °C and stir for 4-6 hours.[5] Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The final product can be purified by flash column chromatography or recrystallization to yield the desired kinase inhibitor.

ParameterValue
Starting MaterialIntermediate Amine Adduct
ReagentSecondary amine, Triethylamine
Solvent1-Pentanol
Temperature120-140 °C
Reaction Time4-6 hours

Characterization and Validation

The identity and purity of the synthesized compounds should be confirmed using standard analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be acquired to confirm the chemical structure of the intermediates and the final product.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the exact mass and elemental composition of the final compound.

  • High-Performance Liquid Chromatography (HPLC): The purity of the final kinase inhibitor should be determined by HPLC, with a purity of >95% being desirable for biological testing.[5]

Conclusion: A Versatile Platform for Kinase Inhibitor Discovery

The protocol detailed in this application note provides a robust and adaptable synthetic route for the preparation of potent kinase inhibitors based on the 6-aminopyrimidine scaffold. The modular nature of this synthesis, allowing for the variation of both the aryl amine and the secondary amine, makes it a powerful tool for generating libraries of analogues for structure-activity relationship (SAR) studies. By leveraging this versatile synthetic platform, researchers can efficiently explore the chemical space around the aminopyrimidine core to develop novel and selective kinase inhibitors for a range of therapeutic applications.

References

  • Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. Journal of Medicinal Chemistry. Available at: [Link]

  • Discovery of novel 4-amino-6-arylaminopyrimidine-5-carbaldehyde oximes as dual inhibitors of EGFR and ErbB-2 protein tyrosine kinases. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Diversification and Design of Novel Aniline‐Pyrimidines via Sonogashira/Suzuki Cross Coupling Reactions Catalyzed by Novel CLPN‐Pd. ChemistrySelect. Available at: [Link]

  • Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. Journal of Medicinal Chemistry. Available at: [Link]

  • Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration. Journal of Medicinal Chemistry. Available at: [Link]

  • Identification of 4-Aminopyrazolylpyrimidines as Potent Inhibitors of Trk Kinases. Journal of Medicinal Chemistry. Available at: [Link]

  • Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. Molecules. Available at: [Link]

  • WO2020224568A1 - Cdk inhibitors. Google Patents.
  • Design, Synthesis, and Biological Evaluation of 2,4-Diaminopyrimidine Derivatives as Potent CDK7 Inhibitors. Journal of Medicinal Chemistry. Available at: [Link]

  • 2,4,6-Trichloropyrimidine. Reaction with Anilines. Journal of Heterocyclic Chemistry. Available at: [Link]

  • Discovery of novel 4-amino-6-arylaminopyrimidine-5-carbaldehyde oximes as dual inhibitors of EGFR and ErbB-2 protein tyrosine kinases. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Design, synthesis and biological evaluation of 4-arylamino-pyrimidine derivatives as focal adhesion kinase inhibitors. European Journal of Medicinal Chemistry. Available at: [Link]

Sources

Application

Application Notes &amp; Protocols: Leveraging (6-Aminopyrimidin-4-yl)methanol hydrochloride in Fragment-Based Drug Discovery

Abstract Fragment-Based Drug Discovery (FBDD) has emerged as a powerful, efficient paradigm for identifying high-quality lead compounds.[1][2] Unlike traditional high-throughput screening, FBDD identifies low-molecular-w...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Fragment-Based Drug Discovery (FBDD) has emerged as a powerful, efficient paradigm for identifying high-quality lead compounds.[1][2] Unlike traditional high-throughput screening, FBDD identifies low-molecular-weight fragments that bind with low affinity to a biological target, providing a more efficient starting point for optimization.[1] This guide provides a comprehensive overview and detailed protocols for the strategic use of (6-Aminopyrimidin-4-yl)methanol hydrochloride, a versatile heterocyclic fragment, within an FBDD campaign. We will explore the rationale behind its selection, its physicochemical properties, and step-by-step methodologies for screening, hit validation, and subsequent hit-to-lead evolution. This document is intended for researchers, medicinal chemists, and structural biologists engaged in drug discovery.

Introduction: The Strategic Value of the Aminopyrimidine Scaffold in FBDD

The pyrimidine core is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs and clinical candidates. Its prevalence stems from its ability to form multiple hydrogen bonds, its metabolic stability, and its synthetic tractability, allowing for facile chemical modification. The aminopyrimidine motif, in particular, is a bioisostere for purines and is frequently found to engage with key active site residues in enzymes like kinases.

(6-Aminopyrimidin-4-yl)methanol hydrochloride represents an ideal starting fragment for an FBDD campaign due to its adherence to the "Rule of Three" — a set of empirical guidelines for effective fragments:

  • Low Molecular Weight: Facilitates efficient exploration of chemical space.

  • Modest Lipophilicity (logP): Ensures adequate aqueous solubility, which is critical for biophysical screening assays.

  • Presence of H-bond Donors and Acceptors: The amino group, pyrimidine nitrogens, and hydroxyl group provide multiple points for directed interaction with a protein target.

  • Defined Vectorial Exits: The core structure presents clear, synthetically accessible points for chemical elaboration to grow the fragment into a more potent lead compound.

This application note will guide the user through a complete FBDD workflow, using this specific fragment as a practical exemplar.

Physicochemical Profile of the Fragment

A thorough understanding of the fragment's properties is essential for designing effective experiments. (6-Aminopyrimidin-4-yl)methanol hydrochloride is a solid, water-soluble compound, making it well-suited for the preparation of high-concentration stock solutions required for biophysical screening.

PropertyValue (Predicted/Typical)Rationale & Implication for FBDD
IUPAC Name (6-Aminopyrimidin-4-yl)methanol hydrochlorideUnambiguous chemical identifier.
CAS Number 1365991-89-4For procurement and regulatory tracking.[3]
Molecular Formula C₅H₈ClN₃OBase for calculating molecular weight.
Molecular Weight 161.60 g/mol Well within the "Rule of Three" (<300 Da), ensuring high ligand efficiency.
H-Bond Donors 3 (Amino NH₂, Hydroxyl OH)Provides multiple opportunities for directed interactions with the target protein.
H-Bond Acceptors 3 (Pyrimidine N1, N3, Hydroxyl O)Complements the donor functionality for robust target binding.
Topological Polar Surface Area (TPSA) 71.37 ŲSuggests good potential for cell permeability in later-stage analogs.
Predicted logP < 1.0Indicates high aqueous solubility, crucial for biophysical assays (NMR, SPR).
Rotatable Bonds 1Low conformational flexibility increases the likelihood of a favorable binding entropy.

Experimental Design & Protocols

A successful FBDD campaign is a multi-stage process. The following sections provide detailed protocols for each critical phase, from initial library preparation to hit validation.

The FBDD Workflow: A Visual Overview

The logical flow of an FBDD campaign is critical. It begins with a carefully curated fragment library and progresses through increasingly stringent validation and characterization steps.

FBDD_Workflow cluster_prep Phase 1: Preparation cluster_screen Phase 2: Primary Screening cluster_validation Phase 3: Hit Validation cluster_structure Phase 4: Structural Biology cluster_chem Phase 5: Hit-to-Lead Chemistry prep_lib Fragment Library Preparation qc Quality Control (Solubility, Purity) prep_lib->qc primary_screen Primary Screen (e.g., NMR, SPR, DSF) qc->primary_screen target_prep Target Protein Purification & QC target_prep->primary_screen dose_response Dose-Response & Affinity Measurement (Kd) primary_screen->dose_response ortho_screen Orthogonal Screen (e.g., ITC, MST) dose_response->ortho_screen ligand_nmr Ligand-Observed NMR (Confirm Binding) ortho_screen->ligand_nmr structure Structure Determination (X-ray Crystallography / Cryo-EM) ligand_nmr->structure synthesis Structure-Guided Synthesis (SAR) structure->synthesis optimization Lead Optimization (Potency, ADME) synthesis->optimization

Caption: High-level workflow for a typical Fragment-Based Drug Discovery campaign.

Protocol 1: Fragment Library Preparation & Quality Control

Objective: To prepare a high-quality, assay-ready plate of (6-Aminopyrimidin-4-yl)methanol hydrochloride.

Rationale: The integrity of screening data is wholly dependent on the quality of the input compounds. The hydrochloride salt form enhances solubility and stability. Dimethyl sulfoxide (DMSO) is the standard solvent for compound storage, but its final concentration in the assay must be carefully controlled to avoid artifacts.

Materials:

  • (6-Aminopyrimidin-4-yl)methanol hydrochloride (CAS 1365991-89-4)

  • Anhydrous DMSO (Biotech Grade)

  • Acoustic liquid handler (e.g., Echo) or calibrated multichannel pipette

  • Assay-ready microplates (e.g., 384-well)

  • Plate sealer

Procedure:

  • Stock Solution Preparation:

    • Accurately weigh the fragment powder.

    • Dissolve in anhydrous DMSO to create a high-concentration primary stock (e.g., 100 mM). Ensure complete dissolution using gentle vortexing or sonication.

    • Causality: A high-concentration stock minimizes the volume of DMSO transferred to the final assay, reducing potential solvent-induced protein destabilization or assay interference.

  • Solubility Assessment (Nephelometry):

    • Dispense the primary stock into an aqueous assay buffer across a concentration range (e.g., 1 µM to 500 µM).

    • Measure light scattering over time. A sharp increase indicates precipitation.

    • Trustworthiness: This step defines the maximum soluble concentration of the fragment in the actual assay buffer, preventing false negatives due to compound crashing out of solution.

  • Purity Analysis (LC-MS/NMR):

    • Dilute a sample of the primary stock and analyze via Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm identity and purity (ideally >95%).

    • ¹H NMR can also be used to confirm the structure and check for impurities.

    • Trustworthiness: Ensures that any observed biological activity is due to the intended fragment and not a more potent contaminant.

  • Assay Plate Generation:

    • Using an acoustic liquid handler, dispense precise nanoliter volumes of the 100 mM DMSO stock into the wells of a 384-well plate to create a dilution series.

    • Back-fill with DMSO to normalize the final DMSO concentration in all wells.

    • Seal the plate tightly with a foil or plastic sealer and store at -20°C.

Protocol 2: Primary Screening with Surface Plasmon Resonance (SPR)

Objective: To identify if the fragment binds to the target protein of interest.

Rationale: SPR is a highly sensitive, label-free biophysical technique that measures changes in mass on a sensor chip surface in real-time. By immobilizing the target protein, one can detect the binding of fragments from the solution phase. It is an effective primary screening method in FBDD.

Materials:

  • SPR instrument (e.g., Biacore, Carterra)

  • Sensor chip (e.g., CM5, suitable for amine coupling)

  • Target protein (>95% purity, with available surface lysines for coupling)

  • Amine coupling kit (EDC, NHS, ethanolamine)

  • Assay-ready fragment plate

  • Running buffer (e.g., HBS-EP+, degassed)

Procedure:

  • Protein Immobilization:

    • Equilibrate the sensor chip with running buffer.

    • Activate the carboxyl groups on the chip surface with a 1:1 mixture of EDC/NHS.

    • Inject the target protein (e.g., 10-50 µg/mL in a low ionic strength buffer, pH 4.5) over the activated surface. Covalent amide bonds will form with surface lysines.

    • Deactivate any remaining active esters with an injection of ethanolamine-HCl.

    • Causality: Covalent immobilization creates a stable surface for repeatable binding measurements. The target immobilization level should be optimized to avoid mass transport limitations.

  • Screening Run:

    • Dilute the fragment plate with running buffer to the desired final screening concentration (e.g., 200 µM, ensuring final DMSO is ≤1%).

    • Inject each fragment solution over the immobilized protein surface and a reference flow cell (deactivated surface) for a set association time (e.g., 60 seconds).

    • Follow with a dissociation phase where only running buffer flows over the surface (e.g., 60-120 seconds).

    • Trustworthiness: The reference flow cell is critical for subtracting bulk refractive index changes (due to DMSO) and non-specific binding, ensuring observed responses are specific to the target.

  • Data Analysis:

    • After reference subtraction, analyze the sensorgrams. A positive "hit" is characterized by a rapid increase in response units (RU) during association and a rapid decrease during dissociation, typical of a low-affinity interaction.

    • Set a response threshold for hits based on the noise and molecular weight of the fragment.

SPR_Principle cluster_spr SPR Sensorgram A 1. Baseline (Buffer Flow) B 2. Association (Fragment Injected) A->B Binding C 3. Dissociation (Buffer Flow) B->C Release D 4. Regeneration C->D Surface Reset

Sources

Method

Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling of (6-Aminopyrimidin-4-yl)methanol Derivatives

For Researchers, Scientists, and Drug Development Professionals Introduction The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents, including kinase inhibitors a...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents, including kinase inhibitors and antiviral drugs.[1][2][3] (6-Aminopyrimidin-4-yl)methanol, in particular, serves as a valuable and versatile building block for creating complex molecular architectures. The ability to forge new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds on the pyrimidine ring is crucial for exploring structure-activity relationships (SAR) and developing novel drug candidates.[2][4]

This guide provides an in-depth analysis of the reaction conditions and protocols for the palladium-catalyzed cross-coupling of (6-Aminopyrimidin-4-yl)methanol derivatives. As this specific molecule lacks a leaving group for direct coupling, this document will focus on the reactions of its halogenated precursors, such as (2-chloro-6-aminopyrimidin-4-yl)methanol, which are common intermediates in synthetic campaigns. We will delve into the mechanistic rationale behind experimental choices, offering field-proven insights to navigate the complexities of these powerful transformations.

Challenges in Coupling Aminopyrimidine Scaffolds

The functionalization of aminopyrimidine rings via cross-coupling is not without its challenges. Understanding these potential hurdles is the first step toward developing robust and high-yielding protocols.

  • Multiple Coordination Sites: The presence of the amino group and the ring nitrogen atoms can lead to catalyst inhibition or deactivation. These basic sites can coordinate to the palladium center, hindering the catalytic cycle.

  • Substrate Reactivity: As an electron-deficient heterocycle, the oxidative addition of a palladium(0) catalyst to a halo-aminopyrimidine can be sluggish, often requiring more reactive catalysts or harsher conditions. The reactivity of the leaving group is a critical factor, with the general trend being I > Br > Cl.[5]

  • Competing Reactions: The amino and hydroxyl functional groups on the scaffold can potentially act as nucleophiles under certain conditions, leading to side products. For instance, in Buchwald-Hartwig aminations, self-coupling or reaction with the starting amine can occur.

  • Protecting Groups: To mitigate side reactions, temporary masking of the amino or hydroxyl groups may be necessary.[6] The choice of protecting group is critical, as it must be stable to the coupling conditions and easily removable afterward.[6][7]

Key Coupling Strategy: Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura reaction is one of the most powerful and widely used methods for constructing C(sp²)-C(sp²) and C(sp²)-C(sp³) bonds due to the operational simplicity, functional group tolerance, and the commercial availability of a vast array of boronic acids and esters.[5][8]

Mechanistic Rationale

The catalytic cycle of the Suzuki-Miyaura coupling involves three primary steps: oxidative addition, transmetalation, and reductive elimination.[9]

  • Oxidative Addition: A low-valent Pd(0) complex inserts into the carbon-halide bond of the halo-aminopyrimidine, forming a Pd(II) intermediate. This is often the rate-determining step.[9]

  • Transmetalation: The organic moiety is transferred from the boron atom to the palladium center. This step requires activation of the organoboron species by a base to form a more nucleophilic "ate" complex.[10]

  • Reductive Elimination: The two organic partners on the Pd(II) center couple and are eliminated, forming the desired C-C bond and regenerating the active Pd(0) catalyst.[9]

Diagram: Catalytic Cycle of Suzuki-Miyaura Coupling

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle Pd(0)L2 Pd(0)L₂ Ox_Adduct R¹-Pd(II)L₂(X) Pd(0)L2->Ox_Adduct Oxidative Addition Transmetalation_Complex R¹-Pd(II)L₂(R²) Ox_Adduct->Transmetalation_Complex Transmetalation Transmetalation_Complex->Pd(0)L2 Reductive Elimination Product Ar-R Transmetalation_Complex->Product ArX Ar-X (Halo-aminopyrimidine) ArX->Ox_Adduct Boronic_Acid R-B(OH)₂ Boronic_Acid->Transmetalation_Complex Base Base Base->Transmetalation_Complex

Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Recommended Protocol for Suzuki-Miyaura Coupling

This protocol is a general starting point for the coupling of a (2-chloro-6-aminopyrimidin-4-yl)methanol derivative with an arylboronic acid. Optimization of catalyst, ligand, base, and solvent may be required for specific substrates.

Materials:

  • (2-Chloro-6-aminopyrimidin-4-yl)methanol hydrochloride

  • Arylboronic acid (1.2 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃, or Pd(OAc)₂) (1-5 mol%)

  • Ligand (if required, e.g., SPhos, XPhos, RuPhos) (2-10 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2-3 equivalents)

  • Solvent (e.g., 1,4-Dioxane/H₂O, Toluene, DMF)

  • Anhydrous, degassed solvents are crucial for reproducibility.

Procedure:

  • To a dry reaction vessel, add (2-chloro-6-aminopyrimidin-4-yl)methanol hydrochloride, the arylboronic acid, and the base.

  • If using a solid catalyst and ligand, add them to the vessel.

  • Seal the vessel with a septum and purge with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.

  • Add the degassed solvent(s) via syringe. If a pre-catalyst solution is used, add it at this stage.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed, as monitored by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Optimization Parameters for Suzuki Coupling
ParameterOptionsRationale and Expert Insights
Palladium Source Pd(PPh₃)₄, Pd₂(dba)₃, Pd(OAc)₂Pd(PPh₃)₄ is an active Pd(0) source but can be thermally sensitive. Pd₂(dba)₃ and Pd(OAc)₂ are air-stable pre-catalysts that are reduced to Pd(0) in situ.[10]
Ligand Buchwald-type biarylphosphines (XPhos, SPhos), N-heterocyclic carbenes (NHCs)For challenging substrates like chloro-aminopyrimidines, electron-rich, bulky phosphine ligands are often required to promote the difficult oxidative addition step and stabilize the catalytic species.[11][12]
Base K₂CO₃, Cs₂CO₃, K₃PO₄, KFThe base is essential for activating the boronic acid.[10] K₃PO₄ is a strong base often effective for difficult couplings. Cs₂CO₃ is highly soluble and effective but more expensive. KF can be used for base-sensitive functional groups.[10]
Solvent 1,4-Dioxane/H₂O, Toluene, DMF, ACNA mixture of an organic solvent and water is common, as water can aid in dissolving the base and boronic acid salt. Anhydrous conditions may be preferred in some cases to minimize protodeboronation (hydrolysis of the boronic acid).[8]

Key Coupling Strategy: Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis, enabling the formation of C-N bonds by coupling an aryl halide with an amine.[13][14] This reaction is invaluable for synthesizing substituted anilines and N-heterocycles, which are prevalent in pharmaceuticals.[15][16]

Mechanistic Rationale

Similar to the Suzuki coupling, the Buchwald-Hartwig amination proceeds through a Pd(0)/Pd(II) catalytic cycle.

  • Oxidative Addition: Pd(0) adds to the aryl halide to form a Pd(II) complex.

  • Amine Coordination and Deprotonation: The amine coordinates to the palladium center, and a strong, non-nucleophilic base deprotonates the amine to form an amido complex.

  • Reductive Elimination: The aryl group and the amido ligand are eliminated from the palladium, forming the C-N bond and regenerating the Pd(0) catalyst.

Diagram: General Experimental Workflow

Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification start Weigh Reagents (Aryl Halide, Amine, Base) catalyst Add Catalyst & Ligand start->catalyst purge Purge with Inert Gas catalyst->purge solvent Add Degassed Solvent purge->solvent heat Heat & Stir (Monitor by TLC/LC-MS) solvent->heat cool Cool to Room Temp. heat->cool extract Dilute & Extract cool->extract dry Dry & Concentrate extract->dry purify Column Chromatography dry->purify product Isolated Product purify->product

Caption: A typical experimental workflow for palladium-catalyzed cross-coupling reactions.

Recommended Protocol for Buchwald-Hartwig Amination

This protocol outlines a general procedure for the amination of a (2-chloro-6-aminopyrimidin-4-yl)methanol derivative.

Materials:

  • (2-Chloro-6-aminopyrimidin-4-yl)methanol hydrochloride

  • Amine (primary or secondary) (1.1 - 1.3 equivalents)

  • Palladium pre-catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂) (1-5 mol%)

  • Ligand (e.g., BINAP, Xantphos, Buchwald ligands) (1.2-6 mol%)

  • Base (e.g., NaOtBu, K₃PO₄, LiHMDS) (1.4 - 2.0 equivalents)

  • Anhydrous, aprotic solvent (e.g., Toluene, Dioxane, THF)

Procedure:

  • In a glovebox or under a strong flow of inert gas, add the base to a dry reaction vessel.

  • Add the palladium pre-catalyst and ligand, followed by the (2-chloro-6-aminopyrimidin-4-yl)methanol hydrochloride.

  • Add the anhydrous solvent, followed by the amine coupling partner.

  • Seal the vessel and heat the reaction mixture (typically 80-110 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction to room temperature.

  • Carefully quench the reaction by pouring it over a pad of celite and rinsing with an appropriate solvent (e.g., ethyl acetate). Caution: Strong bases like NaOtBu can react exothermically with protic solvents.

  • Concentrate the filtrate and purify the residue by flash column chromatography.

Optimization Parameters for Buchwald-Hartwig Amination
ParameterOptionsRationale and Expert Insights
Catalyst System Pd₂(dba)₃/Xantphos, Pd(OAc)₂/BINAPThe choice of ligand is critical and substrate-dependent. Bidentate phosphine ligands like Xantphos are often effective in preventing β-hydride elimination and promoting reductive elimination.[15]
Base NaOtBu, K₃PO₄, Cs₂CO₃, LiHMDSA strong, non-nucleophilic base is required to deprotonate the amine without competing in the reaction.[17] NaOtBu is a common choice, but its insolubility can sometimes be an issue. K₃PO₄ is a milder alternative.
Solvent Toluene, 1,4-Dioxane, THFAnhydrous, aprotic solvents are mandatory to prevent quenching of the strong base and interference with the catalytic cycle.
Temperature 80-110 °CElevated temperatures are usually necessary to drive the reaction, especially with less reactive aryl chlorides.

Troubleshooting Common Issues

IssuePossible Cause(s)Suggested Solution(s)
Low or No Conversion Inactive catalyst; Insufficiently strong base; Poor solvent quality (not anhydrous/degassed).Use a fresh batch of catalyst/ligand. Switch to a stronger base (e.g., from K₂CO₃ to NaOtBu). Ensure all solvents are rigorously dried and degassed.
Protodeboronation (Suzuki) Presence of water; Reaction temperature too high.Use anhydrous conditions. Lower the reaction temperature and increase reaction time.
Hydrodehalogenation Catalyst decomposition; Presence of a hydrogen source.Screen different ligands to find a more stable catalytic complex. Ensure anhydrous conditions.
Formation of Side Products Self-coupling of amine (Buchwald-Hartwig); Reaction at other functional groups.Lower the reaction temperature. Consider protecting the amino or hydroxyl groups with a suitable protecting group (e.g., Boc for the amine, TBS for the alcohol).[6][18]

References

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Zhang, T., et al. (2022). Enhancing stability by trapping palladium inside N-heterocyclic carbene-functionalized hypercrosslinked polymers for heterogeneous C-C bond formations.
  • ResearchGate. (2024). Suzuki‐Miyaura and Buchwald‐Hartwig Cross‐Coupling Reactions Utilizing a Set of Complementary Imidazopyridine Monophosphine Ligands. Retrieved from [Link]

  • ACS Publications. (n.d.). Suzuki–Miyaura Cross-Coupling of Heteroaryl Halides and Arylboronic Acids in Continuous Flow. Organic Letters. Retrieved from [Link]

  • Al-Masoudi, N. A., et al. (2014). Synthesis of potential pyrimidine derivatives via Suzuki cross-coupling reaction as HIV and kinesin Eg5 inhibitors. Nucleosides Nucleotides Nucleic Acids, 33(3), 141-61.
  • ACS Publications. (n.d.). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews. Retrieved from [Link]

  • Myers, A. (n.d.). The Suzuki Reaction. Chem 115. Retrieved from [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems.
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • Ingenta Connect. (2024). Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. Retrieved from [Link]

  • Scott, K. (2024). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Journal of Chemical and Pharmaceutical Research, 16(4), 131.
  • MDPI. (n.d.). Modification of Purine and Pyrimidine Nucleosides by Direct C-H Bond Activation. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • National Institutes of Health. (n.d.).
  • National Institutes of Health. (n.d.). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future.
  • Royal Society of Chemistry. (n.d.). The role of the stabilizing/leaving group in palladium catalysed cross-coupling reactions. Dalton Transactions.
  • ResearchGate. (2025). Synthesis of 6-Aryl-2,4-diamino-pyrimidines and Triazines Using Palladium Catalyzed Suzuki Cross-Coupling Reactions. Retrieved from [Link]

  • Taylor & Francis Online. (2025). Recent advancements of pyrimidine chemistry thriving deeper into drug discovery. Retrieved from [Link]

  • Royal Society of Chemistry. (2024). Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors.
  • National Institutes of Health. (n.d.).
  • Li, X. (2024).
  • ResearchGate. (n.d.).
  • National Institutes of Health. (n.d.).
  • ResearchGate. (n.d.). Microwave‐Assisted Suzuki–Miyaura and Sonogashira Coupling of 4‐Chloro‐2‐(trifluoromethyl)
  • National Center for Biotechnology Information. (n.d.). Recent Advances in Pyrimidine-Based Drugs.
  • ResearchGate. (n.d.). Decyanative Cross‐Coupling of Cyanopyrimidines with O‐, S‐, and N‐Nucleophiles: A Route to Alkoxylpyrimidines, Aminopyrimidines and Alkylthiopyrimidines.
  • Royal Society of Chemistry. (2001). Protecting groups. Journal of the Chemical Society, Perkin Transactions 1.
  • Chemistry LibreTexts. (2023).
  • YouTube. (2020). Buchwald-Hartwig cross-coupling reaction. Retrieved from [Link]

  • Sci-Hub. (2013). Palladium(II) Catalyzed Suzuki/Sonogashira Cross‐Coupling Reactions of Sulfonates: An Efficient Approach to C2‐Functionalized Pyrimidines and Pyridines.
  • American Chemical Society. (2009). Aqueous Cross-Coupling For Proteins.
  • Beilstein-Institut. (n.d.).

Sources

Application

The Versatile Building Block: Synthesizing Bioactive Molecules from (6-Aminopyrimidin-4-yl)methanol Hydrochloride

Introduction: The Significance of the Pyrimidine Scaffold in Modern Drug Discovery The pyrimidine ring is a cornerstone of medicinal chemistry, forming the central scaffold of a vast array of biologically active compound...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of the Pyrimidine Scaffold in Modern Drug Discovery

The pyrimidine ring is a cornerstone of medicinal chemistry, forming the central scaffold of a vast array of biologically active compounds. Its presence in the nucleobases of DNA and RNA underscores its fundamental role in biological systems. This inherent biocompatibility, coupled with its versatile chemical reactivity, has made the pyrimidine nucleus a "privileged scaffold" in the design of novel therapeutics.[1] Pyrimidine derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antiviral, and antimicrobial effects.[1][2] A significant area of focus has been the development of protein kinase inhibitors, as these enzymes play a crucial role in cellular signaling pathways that are often dysregulated in diseases like cancer.[3]

(6-Aminopyrimidin-4-yl)methanol hydrochloride is a particularly valuable starting material for the synthesis of diverse libraries of bioactive molecules. It possesses three key functional groups that can be selectively manipulated: the exocyclic amino group, the primary alcohol, and the pyrimidine ring itself. This trifecta of reactivity allows for the strategic installation of various pharmacophoric elements, enabling the fine-tuning of a molecule's biological activity, selectivity, and pharmacokinetic properties. This guide will provide detailed application notes and protocols for the synthesis of bioactive molecules, with a focus on kinase inhibitors, using (6-Aminopyrimidin-4-yl)methanol hydrochloride as a versatile starting material.

Chemical Properties and Handling of (6-Aminopyrimidin-4-yl)methanol Hydrochloride

(6-Aminopyrimidin-4-yl)methanol is a stable, crystalline solid. The hydrochloride salt enhances its stability and water solubility. Before use in non-aqueous reactions, it is often necessary to neutralize the hydrochloride salt to the free base form. This is typically achieved by treatment with a suitable base, such as sodium bicarbonate, sodium carbonate, or an organic base like triethylamine.

Safety Precautions: As with any chemical reagent, appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling (6-Aminopyrimidin-4-yl)methanol hydrochloride. Work should be conducted in a well-ventilated fume hood. For detailed safety information, always consult the latest Safety Data Sheet (SDS).

Key Synthetic Transformations and Pathways

The strategic functionalization of (6-Aminopyrimidin-4-yl)methanol opens up a multitude of pathways to novel bioactive compounds. The following sections detail key synthetic transformations and provide step-by-step protocols for their execution.

Activation of the Hydroxymethyl Group: Synthesis of 4-Amino-6-(chloromethyl)pyrimidine

A crucial first step in many synthetic routes is the conversion of the primary alcohol into a more reactive leaving group, such as a halide. This "activation" facilitates subsequent nucleophilic substitution reactions. Thionyl chloride (SOCl₂) is a common and effective reagent for this transformation.

Diagram 1: Activation of the Hydroxymethyl Group

G start (6-Aminopyrimidin-4-yl)methanol Hydrochloride product 4-Amino-6-(chloromethyl)pyrimidine Hydrochloride start->product Chlorination reagent SOCl2 DCM, 0°C to rt

Caption: Chlorination of the hydroxymethyl group.

Protocol 1: Synthesis of 4-Amino-6-(chloromethyl)pyrimidine Hydrochloride

Rationale: This protocol describes the conversion of the alcohol to a chloride, a key intermediate for introducing various side chains via nucleophilic substitution. The use of dichloromethane (DCM) as a solvent is advantageous due to its inertness and ease of removal. The reaction is initiated at a low temperature to control the initial exothermic reaction with thionyl chloride.

Materials:

  • (6-Aminopyrimidin-4-yl)methanol hydrochloride

  • Thionyl chloride (SOCl₂)

  • Dichloromethane (DCM), anhydrous

  • Ice bath

  • Magnetic stirrer and stir bar

  • Round-bottom flask with a reflux condenser and drying tube

  • Rotary evaporator

Procedure:

  • Suspend (6-Aminopyrimidin-4-yl)methanol hydrochloride (1.0 eq) in anhydrous DCM in a round-bottom flask equipped with a magnetic stir bar.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add thionyl chloride (1.5 - 2.0 eq) dropwise to the stirred suspension. Gas evolution (HCl) will be observed.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Stir the reaction at room temperature for 2-4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.

  • Separate the organic layer, and extract the aqueous layer with DCM (3 x volume).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • The product, 4-amino-6-(chloromethyl)pyrimidine, can be used in the next step without further purification or can be purified by column chromatography on silica gel.

N-Arylation via Buchwald-Hartwig Amination: A Gateway to Kinase Inhibitors

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. This reaction is instrumental in the synthesis of many kinase inhibitors, where an aryl or heteroaryl group is coupled to the exocyclic amino group of the pyrimidine core.

Diagram 2: Buchwald-Hartwig Amination Workflow

G cluster_reactants Reactants cluster_catalyst Catalytic System A (6-Aminopyrimidin-4-yl)methanol F Solvent (e.g., Dioxane) Heat A->F B Aryl Halide (e.g., Aryl Bromide) B->F C Palladium Precatalyst (e.g., Pd2(dba)3) C->F D Ligand (e.g., Xantphos) D->F E Base (e.g., Cs2CO3) E->F G N-Aryl-(6-(hydroxymethyl)pyrimidin-4-yl)amine (Kinase Inhibitor Scaffold) F->G Buchwald-Hartwig Cross-Coupling

Caption: General workflow for Buchwald-Hartwig amination.

Protocol 2: Palladium-Catalyzed N-Arylation of (6-Aminopyrimidin-4-yl)methanol

Rationale: This protocol outlines a general procedure for the Buchwald-Hartwig amination. The choice of palladium catalyst, ligand, and base is crucial for reaction efficiency and can be optimized for specific substrates. Dioxane is a common solvent for this reaction due to its high boiling point and ability to dissolve the various components. The reaction is performed under an inert atmosphere to prevent the degradation of the catalyst.

Materials:

  • (6-Aminopyrimidin-4-yl)methanol (from the hydrochloride salt, neutralized)

  • Aryl bromide or iodide (1.1 eq)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.05 eq)

  • Xantphos (0.1 eq)

  • Cesium carbonate (Cs₂CO₃, 2.0 eq)

  • 1,4-Dioxane, anhydrous

  • Schlenk tube or similar reaction vessel

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a Schlenk tube, add (6-Aminopyrimidin-4-yl)methanol (1.0 eq), the aryl halide (1.1 eq), Pd₂(dba)₃ (0.05 eq), Xantphos (0.1 eq), and Cs₂CO₃ (2.0 eq).

  • Evacuate and backfill the tube with an inert gas (e.g., argon) three times.

  • Add anhydrous 1,4-dioxane via syringe.

  • Heat the reaction mixture to 100-110 °C and stir for 12-24 hours, or until completion as monitored by TLC or LC-MS.

  • Cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite® to remove the catalyst and inorganic salts. Wash the pad with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired N-arylated product.

Suzuki-Miyaura Cross-Coupling: Building Biaryl Scaffolds

The Suzuki-Miyaura coupling is another cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between an organohalide and an organoboron compound.[2] This reaction is particularly useful for constructing biaryl structures, which are common motifs in many bioactive molecules. To utilize this reaction, the pyrimidine ring must first be halogenated.

Diagram 3: Suzuki-Miyaura Coupling Pathway

G A (6-Aminopyrimidin-4-yl)methanol C 6-Amino-4-chloropyrimidine Intermediate A->C Halogenation B Halogenating Agent (e.g., POCl3) F 6-Amino-4-arylpyrimidine Product C->F Suzuki Coupling D Arylboronic Acid E Pd Catalyst & Base

Caption: Synthetic pathway involving Suzuki-Miyaura coupling.

Protocol 3: Suzuki-Miyaura Coupling of a 6-Aminopyrimidine Derivative

Rationale: This protocol describes a typical Suzuki-Miyaura cross-coupling reaction. The pyrimidine is first converted to a chloro- or bromo-derivative to serve as the electrophilic partner. The reaction is catalyzed by a palladium complex and requires a base to activate the boronic acid.[4] The choice of solvent and base can significantly impact the reaction outcome.

Materials:

  • 6-Amino-4-chloropyrimidine derivative (synthesized from (6-Aminopyrimidin-4-yl)methanol)

  • Arylboronic acid (1.2 eq)

  • Palladium(II) acetate (Pd(OAc)₂, 0.05 eq)

  • Triphenylphosphine (PPh₃, 0.1 eq)

  • Sodium carbonate (Na₂CO₃, 2.0 eq)

  • Toluene/Ethanol/Water mixture (e.g., 4:1:1)

  • Round-bottom flask with a reflux condenser

  • Inert atmosphere

Procedure:

  • In a round-bottom flask, dissolve the 6-amino-4-chloropyrimidine derivative (1.0 eq) and the arylboronic acid (1.2 eq) in the toluene/ethanol/water solvent mixture.

  • Add Pd(OAc)₂ (0.05 eq), PPh₃ (0.1 eq), and Na₂CO₃ (2.0 eq).

  • De-gas the mixture by bubbling an inert gas through the solution for 15-20 minutes.

  • Heat the reaction mixture to reflux (approximately 80-90 °C) and stir for 4-12 hours, monitoring the progress by TLC.

  • After completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired biaryl compound.

Data Presentation: Exemplary Reaction Outcomes

The following table summarizes typical reaction conditions and expected outcomes for the key transformations described above. Please note that yields are highly dependent on the specific substrates and reaction optimization.

Transformation Starting Material Key Reagents Solvent Temp (°C) Time (h) Typical Yield (%)
Chlorination (6-Aminopyrimidin-4-yl)methanol HClSOCl₂DCM0 to rt2-480-95
N-Arylation (6-Aminopyrimidin-4-yl)methanolAryl bromide, Pd₂(dba)₃, Xantphos, Cs₂CO₃Dioxane100-11012-2460-85
Suzuki Coupling 6-Amino-4-chloropyrimidine derivativeArylboronic acid, Pd(OAc)₂, PPh₃, Na₂CO₃Toluene/EtOH/H₂O80-904-1250-80

Conclusion: A Versatile Platform for Drug Discovery

(6-Aminopyrimidin-4-yl)methanol hydrochloride is a highly versatile and valuable starting material for the synthesis of a wide range of bioactive molecules. Its strategic functionalization through key reactions such as chlorination, N-arylation, and C-C bond-forming cross-coupling reactions provides a robust platform for the rapid generation of compound libraries for drug discovery programs. The protocols and insights provided in this guide are intended to empower researchers, scientists, and drug development professionals to harness the full potential of this important building block in their quest for novel and effective therapeutics.

References

  • Chi, Y., et al. (2021). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. Journal of Medicinal Chemistry.
  • Chung, T.-H., et al. (2022). Synthesis of β-Amino Carbonyl 6-(Aminomethyl)- and 6-(Hydroxymethyl)pyrazolopyrimidines for DPP-4 Inhibition Study. Current Medicinal Chemistry.
  • Jain, A., et al. (2023). Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents. Pharmaceuticals.
  • Review Writing on Synthesis of Pyrimidine and Its Biological Activity. (n.d.).
  • An overview on synthesis and biological activity of pyrimidines - World Journal of Advanced Research and Reviews. (n.d.).
  • Suzuki reaction - Wikipedia. (n.d.).
  • Suzuki-Miyaura Coupling - Chemistry LibreTexts. (n.d.).
  • Tofacitinib synthesis - Universidade Nova de Lisboa. (n.d.).
  • CN109336892B - Preparation method of tofacitinib impurity - Google P
  • 6-Amino-4-(pyrimidin-4-yl)pyridones: Novel glycogen synthase kinase-3β inhibitors | Request PDF. (n.d.).
  • Suzuki cross-coupling of solid-supported chloropyrimidines with arylboronic acids - PubMed. (n.d.).
  • Synthesis of 4-Amino-6-(dichloromethyl)
  • Synthesis of O6-alkylated preQ1 deriv
  • Suzuki Coupling - Organic Chemistry Portal. (n.d.).
  • 4-Chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine - ProQuest. (n.d.).
  • CN102516182B - Preparation method for 4-amino-6-alkoxyl pyrimidine compounds - Google P
  • US20060035913A1 - Method for the production of 2-amino-4-chloro-6-alkoxypyrimidines - Google P
  • Synthesis of Pyrimidine Conjugates with 4-(6-Amino-hexanoyl)-7,8-difluoro-3,4-dihydro-3-methyl-2H-[1][5]benzoxazine and Evaluation of Their Antiviral Activity - MDPI. (n.d.).

  • 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evalu
  • Synthesis and Thermodynamic Investigation of 4-Amino-6-Hydroxy-2-Mercapto Pyrimidine (AHMP) Complexes with Some Selected Divalent Metal(II)
  • Suzuki–Miyaura Reactions of (4-bromophenyl)

Sources

Method

Application Note: High-Performance and Ultra-Performance Liquid Chromatography Methods for the Analysis of (6-Aminopyrimidin-4-yl)methanol Hydrochloride

Introduction: The Analytical Imperative for (6-Aminopyrimidin-4-yl)methanol Hydrochloride (6-Aminopyrimidin-4-yl)methanol hydrochloride is a crucial building block in the synthesis of various active pharmaceutical ingred...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Analytical Imperative for (6-Aminopyrimidin-4-yl)methanol Hydrochloride

(6-Aminopyrimidin-4-yl)methanol hydrochloride is a crucial building block in the synthesis of various active pharmaceutical ingredients (APIs). Pyrimidine derivatives are known to exhibit a wide spectrum of biological activities, including anti-cancer and anti-inflammatory properties.[1][2] The purity and quality of this intermediate are paramount to ensure the safety and efficacy of the final drug product. Therefore, robust and reliable analytical methods are essential for its characterization and quality control.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for pharmaceutical analysis, offering excellent resolution and quantitative capabilities.[3] More recently, Ultra-Performance Liquid Chromatography (UPLC) has emerged as a significant advancement, utilizing sub-2 µm particle columns to achieve faster analysis times, greater resolution, and enhanced sensitivity.[4][5][6] This application note details the development and validation of both HPLC and UPLC methods for the analysis of (6-Aminopyrimidin-4-yl)methanol hydrochloride, providing a comprehensive guide for its implementation in a laboratory setting.

Analyte Properties and Method Development Rationale

Understanding the physicochemical properties of (6-Aminopyrimidin-4-yl)methanol hydrochloride is fundamental to developing a successful chromatographic method.

  • Structure: The molecule contains a polar aminopyrimidine ring and a methanol group, rendering it highly water-soluble.[7] The hydrochloride salt form further enhances its aqueous solubility.

  • Polarity and Ionization: The presence of the amino group (a weak base) means the molecule's charge state is pH-dependent. This is a critical consideration for reversed-phase chromatography.

Given its polar and ionizable nature, several chromatographic strategies can be considered. A standard reversed-phase (RP) C18 column might exhibit poor retention. Therefore, this guide will focus on a reversed-phase method with an ion-pairing agent to improve retention and peak shape. For UPLC, the enhanced efficiency of sub-2 µm particles allows for better performance even with moderately retained polar compounds.

High-Performance Liquid Chromatography (HPLC) Method

This section details a robust HPLC method for the routine analysis of (6-Aminopyrimidin-4-yl)methanol hydrochloride. The causality behind each experimental choice is explained to provide a deeper understanding of the method's principles.

HPLC Instrumentation and Consumables
  • HPLC System: A quaternary or binary HPLC system with a UV detector.

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a common starting point for method development.[8]

  • Vials: Amber glass vials to protect the analyte from potential photodegradation.

  • Software: Chromatography data system (CDS) for data acquisition and processing.

HPLC Protocol: Step-by-Step
  • Mobile Phase Preparation:

    • Mobile Phase A: Prepare a 10 mM solution of sodium heptanesulfonate (ion-pairing agent) in water and adjust the pH to 3.0 with phosphoric acid. Filter through a 0.45 µm membrane filter. The ion-pairing agent will form a neutral complex with the protonated amine, enhancing its retention on the C18 stationary phase.

    • Mobile Phase B: Acetonitrile (ACN).

  • Standard Solution Preparation:

    • Accurately weigh approximately 10 mg of (6-Aminopyrimidin-4-yl)methanol hydrochloride reference standard and dissolve it in a 100 mL volumetric flask with Mobile Phase A to obtain a stock solution of 100 µg/mL.

    • Prepare working standards by diluting the stock solution with Mobile Phase A.

  • Sample Solution Preparation:

    • Prepare sample solutions at a similar concentration to the standard solution using Mobile Phase A as the diluent.

  • Chromatographic Conditions:

    • Set up the HPLC system according to the parameters in Table 1.

  • Injection and Data Acquisition:

    • Inject the standard and sample solutions.

    • Acquire the chromatograms and integrate the peak corresponding to (6-Aminopyrimidin-4-yl)methanol hydrochloride.

HPLC Data Presentation

Table 1: HPLC Method Parameters

ParameterValue
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A 10 mM Sodium Heptanesulfonate, pH 3.0
Mobile Phase B Acetonitrile
Gradient 95% A to 80% A over 10 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 10 µL
Run Time 15 minutes
HPLC Workflow Diagram

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_results Results A Mobile Phase Preparation D HPLC System Setup A->D B Standard Solution Preparation E Injection B->E C Sample Solution Preparation C->E D->E F Data Acquisition E->F G Peak Integration F->G H Quantification G->H

Caption: HPLC analysis workflow for (6-Aminopyrimidin-4-yl)methanol hydrochloride.

Ultra-Performance Liquid Chromatography (UPLC) Method

The UPLC method offers a significant improvement in throughput and performance, which is critical in a drug development environment. The principles of UPLC revolve around the use of smaller particles, which leads to higher efficiency and allows for faster flow rates without a loss of resolution.[9][10][11]

UPLC Instrumentation and Consumables
  • UPLC System: A binary or quaternary UPLC system capable of handling high backpressures, equipped with a photodiode array (PDA) or tunable UV (TUV) detector.

  • Column: A UPLC BEH C18 column (e.g., 50 mm x 2.1 mm, 1.7 µm particle size). The BEH (Ethylene Bridged Hybrid) particle technology provides excellent stability across a wide pH range.[4]

  • Vials: Amber glass vials.

  • Software: Chromatography data system (CDS).

UPLC Protocol: Step-by-Step
  • Mobile Phase Preparation:

    • Mobile Phase A: Prepare a 0.1% formic acid solution in water. The formic acid acts as an ion-suppressing agent, neutralizing the silanol groups on the stationary phase and improving peak shape.

    • Mobile Phase B: Acetonitrile (ACN).

  • Standard and Sample Solution Preparation:

    • Prepare standard and sample solutions as described in the HPLC protocol, using Mobile Phase A as the diluent.

  • Chromatographic Conditions:

    • Set up the UPLC system according to the parameters in Table 2.

  • Injection and Data Acquisition:

    • Inject the standard and sample solutions.

    • Acquire the chromatograms and integrate the peak of interest.

UPLC Data Presentation

Table 2: UPLC Method Parameters

ParameterValue
Column UPLC BEH C18, 50 mm x 2.1 mm, 1.7 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 98% A to 70% A over 2.5 minutes
Flow Rate 0.5 mL/min
Column Temperature 40 °C
Detection Wavelength 254 nm
Injection Volume 1 µL
Run Time 4 minutes
UPLC Workflow Diagram

UPLC_Workflow cluster_prep_uplc Preparation cluster_analysis_uplc Analysis cluster_results_uplc Results A_uplc Mobile Phase Preparation D_uplc UPLC System Setup A_uplc->D_uplc B_uplc Standard Solution Preparation E_uplc Injection B_uplc->E_uplc C_uplc Sample Solution Preparation C_uplc->E_uplc D_uplc->E_uplc F_uplc Data Acquisition E_uplc->F_uplc G_uplc Peak Integration F_uplc->G_uplc H_uplc Quantification G_uplc->H_uplc

Caption: UPLC analysis workflow for (6-Aminopyrimidin-4-yl)methanol hydrochloride.

Method Validation

Both the HPLC and UPLC methods should be validated according to the International Council for Harmonisation (ICH) guidelines (Q2(R1)) to ensure they are suitable for their intended purpose.[12] Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities or degradation products. This can be evaluated by stress testing the analyte (e.g., acid, base, peroxide, heat, light).

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. A minimum of five concentrations should be used to establish the linear range.

  • Accuracy: The closeness of the test results obtained by the method to the true value. This is typically assessed by recovery studies of spiked samples.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Conclusion

This application note provides comprehensive and scientifically-grounded HPLC and UPLC methods for the analysis of (6-Aminopyrimidin-4-yl)methanol hydrochloride. The UPLC method, in particular, offers significant advantages in terms of speed and efficiency, making it highly suitable for high-throughput screening and quality control in a pharmaceutical development setting. The detailed protocols and rationale behind the experimental choices are intended to empower researchers and scientists to implement these methods with confidence. Adherence to proper method validation is crucial before deploying these methods for routine analysis.

References

  • OENO One. (n.d.). HPLC DETERMINATION OF AGMATINE AND OTHER AMINES IN WINE.
  • ResearchGate. (n.d.). (PDF) High-Speed Quantitative UPLC-MS Analysis of Multiple Amines in Human Plasma and Serum via Precolumn Derivatization with 6-Aminoquinolyl-N-hydroxysuccinimidyl Carbamate: Application to Acetaminophen-Induced Liver Failure.
  • ResearchGate. (n.d.). (PDF) Ultra-Performance Liquid Chromatography (Uplc).
  • Echemi. (n.d.). (6-AMinopyriMidin-4-yl)Methanol hydrochloride Suppliers.
  • PSE Community.org. (2022). Ultra Performance Liquid Chromatography (Uplc): A New Trend in Analysis.
  • PubMed Central. (2022). 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation.
  • ResearchGate. (n.d.). HPLC determination of aminophylline, methoxyphenamine hydrochloride, noscapine and chlorphenamine maleate in compound dosage forms with an aqueous-organic mobile phase | Request PDF.
  • ResearchGate. (n.d.). (PDF) Development and Validation of an RP-HPLC-FLD Method for the Determination of Biogenic Amines after Pre-column Derivatization with a New Pyrazoline Based Reagent, 3- Naphthyl-1-(4-trifluoromethyl)-5-(4-carboxy phenyl).
  • PSE Community.org. (2022). UPLC Technique in Pharmacy—An Important Tool of the Modern Analyst.
  • Helda - University of Helsinki. (n.d.). CHROMATOGRAPHIC DETERMINATION OF AMINES IN FOOD SAMPLES.
  • Research Journal of Pharmacy and Technology. (n.d.). Development and Validation of HPLC Determination of related Substances in A Novel Anticonvulsant agent Epimidin.
  • MedCrave online. (2018). Physicochemical properties of some pyrimidine derivatives in some organic solvents.
  • Creative Proteomics. (n.d.). Ultra-Performance Liquid Chromatography (UPLC): Principles, Advantages, and Applications.
  • MDPI. (2022). UPLC Technique in Pharmacy—An Important Tool of the Modern Analyst.
  • Juniper Publishers. (2021). Derivatives of 6-Aminouracyl as Enamines in Reactions of Heterocyclization Syntheses and Properties of a Pyrimidine Containing H.
  • ChemScene. (n.d.). 1354940-95-6 | (4-Aminopyridin-2-yl)methanol hydrochloride.
  • Austin Publishing Group. (n.d.). Ultra Performance Liquid Chromatography (UPLC) - A Review.
  • Acta Poloniae Pharmaceutica. (n.d.). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL.
  • Wikipedia. (n.d.). Thiamine.
  • Sultan Qaboos University Journal For Science. (n.d.). Development and Validation of an RP-HPLC- FLD Method for the Determination of Biogenic Amines after Pre-column Derivatization with.
  • Waters Corporation. (n.d.). Guide to Ultra-Performance Liquid Chromatography (UPLC).
  • WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. (n.d.). 13.
  • Chromatography Today. (2015). HPLC Determination of Residual Primary Amine Content in Epoxy-Amine Adducts.
  • PubMed. (n.d.). HPLC determination of aminophylline, methoxyphenamine hydrochloride, noscapine and chlorphenamine maleate in compound dosage forms with an aqueous-organic mobile phase.
  • Current Medicinal Chemistry. (n.d.). Synthesis of β-Amino Carbonyl 6-(Aminomethyl)- and 6-(Hydroxymethyl)pyrazolopyrimidines for DPP-4 Inhibition Study.
  • National Academic Digital Library of Ethiopia. (n.d.). hplc methods for recently approved pharmaceuticals.
  • PubChem. (n.d.). 6-((Z)-Amino(Imino)Methyl)-N-(4-(Aminomethyl)Phenyl)-4-(Pyrimidin-2-Ylamino).
  • PubChem. (n.d.). N-(4-(4-fluorophenyl)-5-(hydroxymethyl)-6-isopropylpyrimidin-2-yl)-N-methylmethanesulfonamide.

Sources

Application

Application Note &amp; Protocols: (6-Aminopyrimidin-4-yl)methanol Hydrochloride as a Versatile Building Block for Novel Electronic Materials

For Researchers, Scientists, and Drug Development Professionals venturing into Materials Science Introduction: The Promise of Pyrimidine Cores in Organic Electronics The field of organic electronics is continually driven...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals venturing into Materials Science

Introduction: The Promise of Pyrimidine Cores in Organic Electronics

The field of organic electronics is continually driven by the quest for novel molecular architectures that offer superior performance, processability, and stability. Within the vast landscape of heterocyclic compounds, pyrimidine derivatives have emerged as a particularly promising class of materials.[1][2] The inherent electron-deficient nature of the pyrimidine ring, a result of the two nitrogen atoms at the 1 and 3 positions, makes it an excellent electron acceptor.[1] This property is highly desirable for creating n-type and bipolar charge-transporting materials, which are crucial components in a range of electronic devices, including Organic Light-Emitting Diodes (OLEDs), Organic Field-Effect Transistors (OFETs), and Organic Photovoltaics (OPVs).[1]

This application note introduces (6-Aminopyrimidin-4-yl)methanol hydrochloride as a versatile and strategic building block for the synthesis of new, high-performance organic electronic materials. While its traditional applications may lie elsewhere, its structure presents a unique opportunity for materials scientists. The pyrimidine core provides the essential electronic properties, while the amino and methanol functional groups at the 6 and 4 positions, respectively, serve as reactive handles for facile chemical modification. This allows for the systematic tuning of the molecule's electronic and physical properties through the attachment of various aromatic systems, enabling the rational design of materials with tailored characteristics for specific device applications. This guide will provide detailed protocols for the synthesis, characterization, and device integration of novel materials derived from this promising precursor.

Properties of (6-Aminopyrimidin-4-yl)methanol Hydrochloride

A thorough understanding of the starting material is critical for its successful application. Below is a summary of the key properties of (6-Aminopyrimidin-4-yl)methanol hydrochloride.

PropertyValueSource
Molecular Formula C₅H₈ClN₃O-
Molecular Weight 161.59 g/mol -
Appearance Typically a white to off-white solid-
Solubility Soluble in water and polar organic solvents like methanol and DMSO.[3]-
Reactivity The amino group is nucleophilic and can undergo various coupling reactions. The methanol group can be esterified or etherified.-

Note: The hydrochloride salt form enhances solubility in polar solvents. For many organic reactions, it may be necessary to neutralize the salt to the free base form using a suitable inorganic or organic base.

Proposed Synthetic Pathways for Functionalization

The true potential of (6-Aminopyrimidin-4-yl)methanol hydrochloride lies in its capacity to be functionalized to create larger, π-conjugated systems. The amino and methanol groups are key to this versatility.

Rationale for Synthetic Strategy

The goal is to extend the π-conjugation of the pyrimidine core by attaching other aromatic or heteroaromatic units. This is a common strategy to lower the bandgap of the material and enhance charge carrier mobility. Cross-coupling reactions are a powerful tool for this purpose. The amino group can be transformed into a more suitable group for cross-coupling, or it can be used to link to other molecules via amide bond formation. The methanol group can be used to attach solubilizing side chains or to link to other molecular fragments.

Proposed Synthetic Workflow

The following diagram illustrates a proposed workflow for the synthesis of a more complex, conjugated molecule starting from (6-Aminopyrimidin-4-yl)methanol hydrochloride.

G cluster_0 Starting Material Preparation cluster_1 Functionalization of the Amino Group cluster_2 Building the Conjugated System cluster_3 Modification of the Methanol Group (Optional) A (6-Aminopyrimidin-4-yl)methanol hydrochloride B Free Base Form (6-Aminopyrimidin-4-yl)methanol A->B Neutralization (e.g., NaHCO3) C Diazotization & Sandmeyer Reaction B->C 1. NaNO2, HCl 2. CuX (X=Br, I) D (6-Halopyrimidin-4-yl)methanol C->D E Suzuki or Stille Coupling D->E F Aryl-Substituted Pyrimidine Derivative E->F H Esterification or Etherification F->H G Aryl Boronic Acid or Stannane G->E I Final Functionalized Material H->I

Caption: Proposed synthetic workflow for functionalizing (6-Aminopyrimidin-4-yl)methanol.

Detailed Protocol for a Suzuki Coupling Reaction

This protocol outlines the synthesis of a hypothetical derivative, (6-(thiophen-2-yl)pyrimidin-4-yl)methanol, as an example.

Step 1: Conversion to (6-Iodopyrimidin-4-yl)methanol

  • Dissolution: Dissolve (6-Aminopyrimidin-4-yl)methanol hydrochloride in a mixture of concentrated hydrochloric acid and water at 0°C.

  • Diazotization: Slowly add a solution of sodium nitrite (NaNO₂) in water while maintaining the temperature below 5°C. Stir for 30 minutes.

  • Iodination: In a separate flask, prepare a solution of potassium iodide (KI) in water. Slowly add the diazonium salt solution to the KI solution.

  • Work-up: Allow the reaction to warm to room temperature and stir for several hours. Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with sodium thiosulfate solution, water, and brine. Dry over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Step 2: Suzuki Coupling with 2-Thienylboronic Acid

  • Reaction Setup: In a Schlenk flask, combine (6-Iodopyrimidin-4-yl)methanol, 2-thienylboronic acid, a palladium catalyst (e.g., Pd(PPh₃)₄), and a base (e.g., K₂CO₃) in a suitable solvent system (e.g., toluene/ethanol/water).

  • Degassing: Degas the mixture by bubbling with argon or nitrogen for 15-20 minutes.

  • Reaction: Heat the mixture to reflux (typically 80-100°C) and monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After completion, cool the reaction to room temperature and add water. Extract the product with an organic solvent. Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purification: Purify the final product by column chromatography or recrystallization.

Fabrication and Characterization of Thin Films

Once a novel pyrimidine derivative is synthesized, its properties in a solid-state thin film must be evaluated.

Thin Film Deposition

The choice of deposition method depends on the material's properties, such as its thermal stability and solubility.

  • Solution Processing: For soluble materials, spin coating is a common laboratory technique to produce uniform thin films.[4] The material is dissolved in a suitable organic solvent (e.g., chloroform, chlorobenzene) and dispensed onto a spinning substrate. The final film thickness is controlled by the solution concentration and spin speed. Inkjet printing is another solution-based method suitable for large-area and patterned deposition.[5]

  • Vacuum Thermal Evaporation (VTE): For materials with good thermal stability, VTE is a high-purity deposition method. The material is heated in a high-vacuum chamber until it sublimes, and the vapor deposits onto a cooled substrate.

Characterization of Material Properties

Protocol 1: Optical and Electrochemical Characterization

  • UV-Visible Spectroscopy:

    • Prepare a dilute solution of the synthesized material in a suitable solvent (e.g., dichloromethane).

    • Record the absorption spectrum to determine the absorption maximum (λ_max) and the absorption onset, from which the optical bandgap can be estimated.

  • Photoluminescence Spectroscopy:

    • Excite the solution or a thin film of the material with a wavelength corresponding to its absorption maximum.

    • Record the emission spectrum to determine the photoluminescence properties, which are crucial for OLED applications.

  • Cyclic Voltammetry (CV):

    • Dissolve the material in a degassed electrolyte solution (e.g., tetrabutylammonium hexafluorophosphate in acetonitrile).

    • Use a standard three-electrode setup (working, reference, and counter electrodes).

    • Scan the potential to determine the oxidation and reduction potentials.

    • From these potentials, the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels can be calculated. These are critical parameters for designing device architectures.

Protocol 2: Thin Film Morphology and Structure

  • Atomic Force Microscopy (AFM):

    • Deposit a thin film of the material on a smooth substrate (e.g., silicon wafer).

    • Scan the surface in tapping mode to obtain a topographical image.

    • Analyze the image to determine the film's roughness and grain structure, which can significantly impact device performance.

  • X-ray Diffraction (XRD):

    • Deposit a thicker film on a suitable substrate.

    • Perform XRD analysis to investigate the crystallinity of the material. The presence of sharp diffraction peaks indicates a well-ordered molecular packing, which is often beneficial for charge transport.

Prototypical Device Application: Organic Thin-Film Transistor (OTFT)

To evaluate the charge transport properties of a new pyrimidine-based material, fabricating an OTFT is a standard procedure.

OTFT Device Architecture and Fabrication Workflow

A common bottom-gate, top-contact architecture is described below.

G cluster_0 OTFT Fabrication Workflow cluster_1 Device Cross-Section Start Start: Doped Si Wafer (Gate Electrode) Step1 Grow SiO2 (Dielectric Layer) Step2 Deposit Pyrimidine Derivative (Active Layer) Step3 Deposit Au Contacts (Source/Drain) End Completed OTFT Au_S Au (Source) Active Pyrimidine Derivative (Active Layer) Au_D Au (Drain) Dielectric SiO2 (Dielectric) Gate Doped Si (Gate)

Caption: OTFT fabrication workflow and device cross-section.

Protocol for OTFT Fabrication and Characterization
  • Substrate Preparation: Use a heavily n-doped silicon wafer as the gate electrode. Grow a layer of silicon dioxide (SiO₂) on top to serve as the gate dielectric.

  • Active Layer Deposition: Deposit a thin film (typically 30-50 nm) of the synthesized pyrimidine derivative onto the SiO₂ surface using spin coating or vacuum evaporation as described in Section 4.1.

  • Electrode Deposition: Through a shadow mask, thermally evaporate gold (Au) to define the source and drain electrodes on top of the organic semiconductor layer.

  • Electrical Characterization:

    • Place the fabricated device in a probe station.

    • Use a semiconductor parameter analyzer to measure the output and transfer characteristics.

    • From the transfer characteristics in the saturation regime, key performance metrics such as the field-effect mobility (μ), threshold voltage (V_th), and on/off current ratio can be extracted.

Hypothetical Data for a Novel Pyrimidine Derivative

The following table presents plausible data for a new material synthesized from (6-Aminopyrimidin-4-yl)methanol hydrochloride, illustrating the expected outcomes of the characterization protocols.

ParameterHypothetical ValueSignificance
λ_max (solution) 385 nmIndicates the energy of the main electronic transition.
Optical Bandgap 2.8 eVDetermines the range of light absorption.
HOMO Level -5.8 eVImportant for charge injection from the anode.
LUMO Level -3.0 eVImportant for charge injection from the cathode; a lower LUMO level is desirable for n-type materials.
Electron Mobility (μ_e) 0.1 cm²/VsA key measure of performance for an n-type semiconductor in an OTFT.
On/Off Ratio > 10⁵Indicates the switching quality of the transistor.

Conclusion

(6-Aminopyrimidin-4-yl)methanol hydrochloride is a promising and versatile building block for the development of novel organic electronic materials. Its inherent electron-deficient pyrimidine core, combined with reactive amino and methanol functional groups, provides a rich platform for synthetic chemists to design and create a new generation of high-performance organic semiconductors. The protocols outlined in this application note provide a comprehensive guide for researchers to explore the potential of this compound, from initial synthesis and functionalization to thin-film characterization and device fabrication. By leveraging the principles of molecular design and established fabrication techniques, the scientific community can unlock the full potential of pyrimidine-based materials in advancing the field of organic electronics.

References

  • Zhang, J., et al. (2021). The future of solution processing toward organic semiconductor devices: a substrate and integration perspective.
  • Li, Y., et al. (2024). A pyrimidine end-capped electron transport material interacted with silver improving electron-injection and long-term stability in OLED.
  • Körzdörfer, T., et al. (2012). 2-Aminopyrimidine-silver(I) based organic semiconductors: Electronic structure and optical response. Physical Review B.
  • Kido, J., et al. (2018). Recent progress of pyrimidine derivatives for high-performance organic light-emitting devices. Journal of Photonics for Energy.
  • Irimia-Vladu, M., et al. (2012). Organic Thin Film Transistors Fabricated on Resorbable Biomaterial Substrates.
  • Singh, P., et al. (2021).
  • Wang, Y., et al. (2021). Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. European Journal of Medicinal Chemistry.
  • Kumar, A., & Kumar, R. (2023). SYNTHESIS OF PYRIMIDINES AND ITS BIO-EVALUATION.
  • Kim, Y., et al. (2012). Fabrication of Organic Thin Film Transistors using Inkjet Printing of PEDOT:PSS. University of Pennsylvania ScholarlyCommons.
  • Lee, J., et al. (2021). New Electron‐Transporting Materials Based on Pyrimidine and Thiazolopyridine Moieties for High‐Efficiency Organic Light‐Emitting Diodes.
  • Gudeika, D., et al. (2021). Low efficiency roll-off blue TADF OLEDs employing a novel acridine–pyrimidine based high triplet energy host.
  • Kim, D., et al. (2022). C2-Selective, Functional-Group-Divergent Amination of Pyrimidines by Enthalpy-Controlled Nucleophilic Functionalization. Journal of the American Chemical Society.
  • El-Gazzar, A. R. B. A., et al. (2022). Synthesis of functionalized aminopyrazole and pyrazolopyrimidine derivatives: Molecular modeling and docking as anticancer agents. Arabian Journal of Chemistry.
  • The Organic Chemistry Tutor. (2023, January 9). Synthesis of Pyrimidine and Its Derivatives [Video]. YouTube. [Link]

  • Volochnyuk, D. M., et al. (2021). Low efficiency roll-off blue TADF OLEDs employing a novel acridine–pyrimidine based high triplet energy host.
  • Khachatryan, D. S. (2021). Derivatives of 6-Aminouracyl as Enamines in Reactions of Heterocyclization Syntheses and Properties of a Pyrimidine Containing H. Organic & Medicinal Chem IJ.
  • Laquindanum, J. G., et al. (1997). A Highly π-Stacked Organic Semiconductor for Thin Film Transistors Based on Fused Thiophenes. Journal of the American Chemical Society.
  • Kim, D., et al. (2021). Solution Processing of Semiconducting Organic Molecules for Tailored Charge Transport Properties.
  • Chen, Y.-T., et al. (2021). Pyrimidine-based bipolar host materials for high efficiency solution processed green thermally activated delayed fluorescence OLEDs.
  • Organic Chemistry Portal. (n.d.). Pyrimidine synthesis. Retrieved from [Link]

  • Hamad, B. (2021). Electronic transport through molecules containing pyrimidine units: First-principles calculations.
  • Das, S., et al. (2018). Enhanced Photosensitive Schottky Diode Behavior of Pyrazine over 2-Aminopyrimidine Ligand in Copper(II)
  • Al-Ostath, A. I., et al. (2022).
  • Kim, J., et al. (2022). 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation. Journal of Enzyme Inhibition and Medicinal Chemistry.
  • Gunanathan, C., & Milstein, D. (2015). A Sustainable Multicomponent Pyrimidine Synthesis.
  • Kim, D., et al. (2022). C2-Selective, Functional-Group-Divergent Amination of Pyrimidines by Enthalpy-Controlled Nucleophilic Functionalization. Journal of the American Chemical Society.
  • TechBlick. (2022, April 28). SmartKem | Organic Thin-Film Transistor Technology – from Lab to Fab [Video]. YouTube. [Link]

  • El-Reedy, A. A. M. (2012). SYNTHESIS OF PYRIMIDINE AND PYRIMIDINTHIONE. International Journal of Pharmacy and Pharmaceutical Sciences.
  • Morsin, M., et al. (2018). Fabrication methods of organic thin film transistor for volatile organic compounds gas sensor.
  • Wikipedia. (2024). Thiamine. Retrieved from [Link]

  • Ito, T., et al. (2013). Electron transport through 5-substituted pyrimidines in DNA: electron affinities of uracil and cytosine derivatives differently affect the apparent efficiencies.
  • Li, Y., et al. (2024). A pyrimidine end-capped electron transport material interacted with silver for improving electron-injection and long-term stability in OLEDs.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of (6-Aminopyrimidin-4-yl)methanol Hydrochloride Derivatives

An in-depth guide to navigating the complexities of synthesizing (6-Aminopyrimidin-4-yl)methanol hydrochloride and its derivatives. Overview of the Synthetic Pathway The most common and reliable route to (6-aminopyrimidi...

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth guide to navigating the complexities of synthesizing (6-Aminopyrimidin-4-yl)methanol hydrochloride and its derivatives.

Overview of the Synthetic Pathway

The most common and reliable route to (6-aminopyrimidin-4-yl)methanol involves the reduction of a suitable precursor, typically an ester such as ethyl 6-aminopyrimidine-4-carboxylate. This is followed by conversion to the hydrochloride salt to improve stability and handling. This guide is structured to address issues that may arise during these two critical stages.

cluster_0 Stage 1: Reduction cluster_1 Stage 2: Salt Formation Start Ethyl 6-aminopyrimidine- 4-carboxylate Reduction Reduction Reaction (e.g., with LiAlH4 or NaBH4) Start->Reduction Add Reducing Agent Product (6-Aminopyrimidin-4-yl)methanol (Free Base) Reduction->Product Aqueous Workup Salt HCl Salt Formation Product->Salt Dissolve in Solvent, Add Anhydrous HCl FinalProduct (6-Aminopyrimidin-4-yl)methanol HCl (Final Product) Salt->FinalProduct Isolate by Filtration

Caption: General two-stage synthetic workflow.

Part 1: Troubleshooting the Reduction Reaction

The reduction of the carboxylate group is the core transformation. Success hinges on the choice of reducing agent, solvent, and reaction conditions. Failures at this stage typically manifest as low yield, incomplete conversion, or the formation of complex side products.

Q1: My reduction of ethyl 6-aminopyrimidine-4-carboxylate resulted in a very low yield of the desired alcohol. What are the likely causes and solutions?

A1: Low yield is a common issue stemming from several factors, primarily related to reagent activity and reaction conditions.

Causality Analysis:

  • Reducing Agent Potency: Lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are the most common reagents. LiAlH₄ is highly reactive and extremely sensitive to moisture. Any residual water in the solvent or on the glassware will consume the reagent, drastically reducing its effective concentration. NaBH₄ is milder and less sensitive but may require elevated temperatures or specific solvents (like methanol or ethanol) to achieve sufficient reactivity.

  • Solvent Choice: The solvent must be inert to the reducing agent and capable of dissolving the starting material. For LiAlH₄, anhydrous ethers like tetrahydrofuran (THF) or diethyl ether are mandatory. For NaBH₄, alcoholic solvents are often used, but one must consider the slow reaction of NaBH₄ with the solvent itself.

  • Temperature Control: Ester reductions with LiAlH₄ are highly exothermic. While often initiated at 0 °C for safety, the reaction may require warming to room temperature or even gentle reflux to proceed to completion. Conversely, excessively high temperatures can promote side reactions.

Troubleshooting Workflow:

Start Low Yield Observed CheckReagent Verify Reducing Agent Activity Start->CheckReagent CheckSolvent Ensure Solvent is Anhydrous (especially for LiAlH4) CheckReagent->CheckSolvent Agent is Active ActionReagent Use a fresh bottle or titrate a solution of LiAlH4 CheckReagent->ActionReagent Agent is Old/Inactive CheckTemp Optimize Reaction Temperature & Time CheckSolvent->CheckTemp Solvent is Dry ActionSolvent Use freshly distilled solvent from a suitable drying agent CheckSolvent->ActionSolvent Solvent may be Wet Success Improved Yield CheckTemp->Success Reaction Goes to Completion ActionTemp Increase temperature gradually and monitor by TLC CheckTemp->ActionTemp Incomplete Conversion ActionReagent->CheckSolvent ActionSolvent->CheckTemp ActionTemp->Success

Caption: Decision tree for addressing low yield.

Recommended Actions:

  • Reagent Verification: Always use a freshly opened bottle of LiAlH₄ or a recently purchased container of NaBH₄.

  • Solvent Preparation: For LiAlH₄ reactions, use freshly distilled THF over sodium/benzophenone.

  • Reaction Monitoring: Track the disappearance of the starting material using Thin Layer Chromatography (TLC). If the reaction stalls, consider a moderate increase in temperature (e.g., from 0 °C to room temperature).[1]

Q2: I've observed significant byproduct formation, and my final product is difficult to purify. What side reactions are occurring?

A2: The pyrimidine ring itself is susceptible to reduction, especially with powerful hydrides like LiAlH₄. This is a critical competing pathway that can lead to dihydropyrimidine derivatives, complicating purification and reducing the yield of the target molecule.

Mechanistic Insight:

The electron-withdrawing nature of the nitrogen atoms makes the C4 and C6 positions of the pyrimidine ring electrophilic. A hydride ion (H⁻) from LiAlH₄ can attack these positions, leading to the formation of a stable 1,6-dihydropyrimidine intermediate. This pathway is particularly favored by certain substitution patterns on the pyrimidine ring.[2]

cluster_main Reaction Pathways with LiAlH4 SM Starting Ester Desired Desired Product: (6-Aminopyrimidin-4-yl)methanol SM->Desired Desired Pathway (Attack at C=O) Side Side Product: 1,6-Dihydropyrimidine Derivative SM->Side Competing Pathway (Attack at Ring C6)

Sources

Optimization

Technical Support Center: Troubleshooting Side Products in (6-Aminopyrimidin-4-yl)methanol Hydrochloride Reactions

For Researchers, Scientists, and Drug Development Professionals Welcome to the Technical Support Center for (6-Aminopyrimidin-4-yl)methanol hydrochloride. As a Senior Application Scientist, I've designed this guide to pr...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for (6-Aminopyrimidin-4-yl)methanol hydrochloride. As a Senior Application Scientist, I've designed this guide to provide you with in-depth, field-proven insights into the common side products encountered during reactions with this versatile building block. This resource moves beyond simple protocols to explain the "why" behind experimental observations, helping you troubleshoot effectively and optimize your synthetic routes.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you might encounter in the lab, presented in a question-and-answer format.

Question 1: I'm trying to oxidize the hydroxymethyl group to an aldehyde, but I'm getting a complex mixture of products and a low yield of the desired compound. What's going on?

Answer:

This is a frequent challenge. The primary aldehyde product, 6-amino-4-formylpyrimidine, is highly reactive and prone to several follow-on reactions that lead to a range of impurities.

Core Problem: The electron-donating amino group activates the pyrimidine ring, and the aldehyde functionality is susceptible to self-condensation and other reactions.

Common Side Products:

  • Over-oxidation: The aldehyde can be further oxidized to the corresponding carboxylic acid, 6-aminopyrimidine-4-carboxylic acid, especially with stronger oxidizing agents or prolonged reaction times.

  • Aldol-type Self-Condensation Products: The aldehyde can undergo self-condensation, particularly under basic or even neutral conditions, leading to dimeric and oligomeric impurities.

  • Pyrimido[4,5-d]pyrimidine Derivatives: The highly reactive aldehyde can react with the amino group of another molecule of (6-Aminopyrimidin-4-yl)methanol or its aldehyde derivative, leading to the formation of fused heterocyclic systems. This is a known cyclization pathway for related aminopyrimidine carboxamides.[1]

  • Reaction with Solvent/Reagents: If using amine-based reagents or solvents, imine formation is a likely side reaction.

Troubleshooting Workflow:

  • Choice of Oxidant: Employ mild and selective oxidizing agents such as manganese dioxide (MnO₂) or Dess-Martin periodinane (DMP). These reagents often provide better control and minimize over-oxidation.

  • Temperature Control: Maintain low reaction temperatures (e.g., 0 °C to room temperature) to reduce the rate of side reactions.

  • Reaction Time: Monitor the reaction closely by TLC or LC-MS and quench it as soon as the starting material is consumed to prevent the formation of degradation products.

  • Work-up Conditions: Use a non-basic work-up to avoid catalyzing self-condensation reactions.

Question 2: I'm attempting to convert the hydroxymethyl group to a chloromethyl group using thionyl chloride (SOCl₂), but my yield is poor and the product is impure. What are the likely side products?

Answer:

The conversion of the alcohol to the chloride is a standard transformation, but with a multi-functional molecule like (6-Aminopyrimidin-4-yl)methanol hydrochloride, several side reactions can occur.

Core Problem: The presence of multiple nucleophilic sites (amino group, ring nitrogens) can lead to undesired reactions with the chlorinating agent and subsequent intramolecular reactions.

Common Side Products:

  • N-Sulfinylation: The amino group can react with thionyl chloride to form an N-sulfinylamino intermediate.

  • Ring Chlorination: Under harsh conditions, electrophilic chlorination of the activated pyrimidine ring can occur.

  • Dimerization/Polymerization: The resulting chloromethyl group is a reactive alkylating agent. It can alkylate the amino group or ring nitrogens of another molecule, leading to dimer and polymer formation.

  • Intramolecular Cyclization: If the amino group is deprotonated, it can displace the newly formed chloride to form a fused ring system.

Troubleshooting Workflow:

  • Reagent Choice: Consider using a milder chlorinating agent like cyanuric chloride or Appel reaction conditions (PPh₃/CCl₄) to minimize side reactions.

  • Protection Strategy: Protecting the amino group (e.g., as a Boc-carbamate) before chlorination can significantly improve the outcome by preventing N-sulfinylation and subsequent side reactions.[2]

  • Stoichiometry and Temperature Control: Use a minimal excess of the chlorinating agent and maintain low temperatures during the addition and reaction to control reactivity.

Question 3: I am performing an N-alkylation on the 6-amino group, but I am observing multiple products in my LC-MS, including some with a mass corresponding to a dialkylated product. How can I improve selectivity?

Answer:

Regioselectivity and over-alkylation are classic challenges when working with aminopyrimidines due to the presence of multiple nucleophilic nitrogen atoms.

Core Problem: The pyrimidine ring nitrogens can also be alkylated, and the initially formed secondary amine is often more nucleophilic than the starting primary amine, leading to dialkylation.

Common Side Products:

  • Ring N-Alkylation: Alkylation can occur at the N1 or N3 positions of the pyrimidine ring.

  • Over-alkylation (N,N-dialkylation): The desired mono-alkylated product can be further alkylated to give a disubstituted amino group. This is a common issue in amine alkylations.

  • Intramolecular Cyclization: If the alkylating agent contains another reactive group, intramolecular cyclization involving the amino group or the hydroxymethyl group can occur. For instance, using a dihaloalkane as the alkylating agent could lead to the formation of a fused ring system.

Troubleshooting Workflow:

  • Stoichiometry: Carefully control the stoichiometry, using the aminopyrimidine as the excess reagent to favor mono-alkylation.

  • Protecting Groups: Protect the hydroxymethyl group (e.g., as a silyl ether) to prevent its reaction with the alkylating agent or base.

  • Base Selection: The choice of base can influence the regioselectivity. A bulky, non-nucleophilic base may favor exocyclic N-alkylation.

  • Alternative Methods: Consider reductive amination by first reacting the amino group with an aldehyde or ketone to form an imine, followed by reduction with a mild reducing agent like sodium triacetoxyborohydride. This method often provides better control over mono-alkylation.

Frequently Asked Questions (FAQs)

  • Q: How does the hydrochloride salt affect the reactivity of (6-Aminopyrimidin-4-yl)methanol?

    • A: The hydrochloride salt protonates one of the basic nitrogen atoms, typically a ring nitrogen. This deactivates the pyrimidine ring towards electrophilic attack. However, it can also influence the nucleophilicity of the exocyclic amino group. In many reactions, a base is added to liberate the free base in situ. The choice and amount of base are critical to control the reactivity.

  • Q: Can dimerization occur under typical reaction conditions?

    • A: Yes, dimerization is a potential issue. Photochemically, pyrimidine bases are known to form cyclobutane pyrimidine dimers.[3] In synthetic reactions, dimerization can occur through self-alkylation if the hydroxymethyl group is converted to a good leaving group. Additionally, self-condensation of the corresponding aldehyde is a significant pathway to dimeric and oligomeric impurities.

  • Q: What is the general stability of (6-Aminopyrimidin-4-yl)methanol hydrochloride?

    • A: The compound is generally stable under acidic conditions. However, it can be unstable in alkaline solutions and when exposed to heat, which can promote side reactions like self-condensation if any aldehyde impurity is present. Thiamine, a related molecule, is known to be unstable in alkaline solutions.[2]

Experimental Protocol: Oxidation of (6-Aminopyrimidin-4-yl)methanol to 6-Aminopyrimidine-4-carbaldehyde with MnO₂

This protocol is designed to minimize the formation of over-oxidation and self-condensation products.

Materials:

  • (6-Aminopyrimidin-4-yl)methanol hydrochloride

  • Activated Manganese Dioxide (MnO₂)

  • Anhydrous Dichloromethane (DCM) or Chloroform

  • Sodium Bicarbonate (NaHCO₃)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Celite®

Procedure:

  • Neutralization: Dissolve (6-Aminopyrimidin-4-yl)methanol hydrochloride in a minimal amount of water and add a saturated solution of NaHCO₃ until the pH is neutral to slightly basic. Extract the free base into a suitable organic solvent like ethyl acetate. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Oxidation: To a stirred suspension of activated MnO₂ (10-20 equivalents) in anhydrous DCM, add a solution of the free base of (6-Aminopyrimidin-4-yl)methanol (1 equivalent) in DCM.

  • Reaction Monitoring: Stir the reaction mixture vigorously at room temperature and monitor the progress by TLC (e.g., using a 10% methanol in DCM eluent). The reaction is typically complete within 12-24 hours.

  • Work-up: Upon completion, filter the reaction mixture through a pad of Celite® to remove the MnO₂. Wash the Celite® pad thoroughly with DCM.

  • Purification: Concentrate the filtrate under reduced pressure. The crude aldehyde can often be used directly in the next step. If further purification is required, column chromatography on silica gel can be performed, but care should be taken as the aldehyde can be unstable on silica.

Visualizing Reaction Pathways

Side Products in the Oxidation of (6-Aminopyrimidin-4-yl)methanol

Oxidation_Side_Products A (6-Aminopyrimidin-4-yl)methanol B 6-Aminopyrimidine-4-carbaldehyde (Desired Product) A->B Mild Oxidation (e.g., MnO₂) C 6-Aminopyrimidine-4-carboxylic Acid (Over-oxidation) B->C Further Oxidation D Aldol Self-Condensation Products B->D Self-Condensation E Pyrimido[4,5-d]pyrimidine Derivatives B->E Reaction with Starting Material/Amine N_Alkylation_Troubleshooting Start N-Alkylation of (6-Aminopyrimidin-4-yl)methanol Desired Mono-N-exo-alkylation Start->Desired Side1 Ring N-Alkylation (N1 or N3) Start->Side1 Side2 Over-alkylation (N,N-dialkylation) Start->Side2 Side3 O-Alkylation of Hydroxymethyl Start->Side3

Caption: Common side products in the N-alkylation of (6-Aminopyrimidin-4-yl)methanol.

Summary of Potential Side Products and Mitigation Strategies

Reaction TypeCommon Side ProductsMitigation Strategies
Oxidation Over-oxidation to carboxylic acid, aldol self-condensation products, pyrimido[4,5-d]pyrimidine derivatives.Use mild oxidants (MnO₂, DMP), maintain low temperatures, monitor reaction time closely.
Halogenation (e.g., with SOCl₂) N-Sulfinylation, ring chlorination, dimerization/polymerization via self-alkylation.Use milder reagents (e.g., Appel reaction), protect the amino group.
N-Alkylation Ring N-alkylation (N1/N3), over-alkylation (N,N-dialkylation).Control stoichiometry, use bulky non-nucleophilic bases, consider reductive amination.
Esterification/ Acylation N-Acylation, ring N-acylation.Protect the amino group, use coupling agents that favor O-acylation.

References

  • Hurst, D. T. (1996). An Introduction to the Chemistry and Biochemistry of Pyrimidines, Purines, and Pteridines. John Wiley & Sons.
  • Brown, D. J. (1994). The Pyrimidines. John Wiley & Sons.
  • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. John Wiley & Sons.
  • Katritzky, A. R., Ramsden, C. A., Joule, J. A., & Zhdankin, V. V. (2010). Handbook of Heterocyclic Chemistry. Elsevier.
  • Investigation into the Formation of Impurities during the Optimization of Brigatinib. ACS Omega, 5(45), 29263–29270. [Link]

  • Pyrimidine dimer. In Wikipedia. [Link]

  • Taylor, E. C., & McKillop, A. (1970). The Chemistry of Cyclic Enaminonitriles and o-Aminonitriles. Interscience.
  • SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. Molbank, 2022(3), M1426. [Link]

  • Thiamine. In Wikipedia. [Link]

  • Bicyclic 6 + 6 systems: the chemistry of pyrimido[4,5-d]pyrimidines and pyrimido[5,4-d]pyrimidines. RSC Advances, 11(34), 20959-20984. [Link]

Sources

Troubleshooting

Technical Support Center: Enhancing the Stability of (6-Aminopyrimidin-4-yl)methanol Hydrochloride in Solution

Welcome to the technical support center for (6-Aminopyrimidin-4-yl)methanol hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for (6-Aminopyrimidin-4-yl)methanol hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for improving the stability of this compound in solution. This document will delve into the causality behind experimental choices, offering field-proven insights to ensure the integrity of your experiments.

Introduction: Understanding the Molecule

(6-Aminopyrimidin-4-yl)methanol hydrochloride is a heterocyclic compound featuring a pyrimidine core, a primary amine group, and a hydroxymethyl group. This combination of functional groups makes the molecule susceptible to various degradation pathways in solution, impacting experimental reproducibility and the overall success of research and development efforts. The hydrochloride salt form generally enhances solubility in aqueous media but also establishes an acidic environment that influences stability. This guide will address the key factors affecting its stability and provide actionable protocols to mitigate degradation.

Frequently Asked Questions (FAQs)

Q1: My solution of (6-Aminopyrimidin-4-yl)methanol hydrochloride is turning yellow. What is causing this discoloration?

Discoloration, typically to a yellow or brownish hue, is a common indicator of degradation. This is often due to oxidative processes or the formation of highly conjugated degradation products. The primary amine and the electron-rich pyrimidine ring are susceptible to oxidation, which can be initiated by dissolved oxygen, trace metal ions, or exposure to light.

Q2: I'm observing a decrease in the concentration of my stock solution over time. What are the likely degradation pathways?

The primary degradation pathways for (6-Aminopyrimidin-4-yl)methanol hydrochloride in solution are likely:

  • Hydrolysis: The hydroxymethyl group can undergo reactions, particularly under strongly acidic or basic conditions.

  • Oxidation: The aminopyrimidine ring system and the primary amine are susceptible to oxidation. This can be catalyzed by light, heat, and trace metal ions.

  • Dimerization/Polymerization: Reactive degradation intermediates can potentially react with parent molecules to form dimers or higher-order oligomers, which may precipitate or appear as new peaks in analytical chromatograms.

Q3: What is the optimal pH range for storing solutions of (6-Aminopyrimidin-4-yl)methanol hydrochloride?

Based on the stability profiles of analogous compounds containing aminopyrimidine moieties, such as thiamine (Vitamin B1), the compound is expected to exhibit maximum stability in a slightly acidic to near-neutral pH range.[1] For instance, a systematic study on the degradation kinetics of dalbavancin, a complex glycopeptide antibiotic, revealed maximum stability in the pH range of 4-5.[2] While the optimal pH for (6-Aminopyrimidin-4-yl)methanol hydrochloride must be empirically determined, starting with a buffered solution in the pH 4-6 range is a scientifically sound approach. Extreme pH values, both acidic and basic, are likely to catalyze degradation.[2]

Q4: Can I use common organic solvents to prepare my stock solutions?

While organic solvents like DMSO and DMF can be used to prepare highly concentrated stock solutions, it's crucial to consider their purity. Peroxides in aged ethers (like THF) or aldehydes in solvents like DMSO can react with the amine group. For aqueous experiments, it is recommended to use purified water (e.g., HPLC-grade) and to minimize the percentage of organic co-solvent whenever possible. When conducting forced degradation studies, it's important to note that methanol can sometimes generate artifactual degradation products under photolytic stress.[3]

Troubleshooting Guide: Common Issues and Solutions

This section provides a structured approach to identifying and solving stability issues encountered during your experiments.

Observed Issue Potential Cause(s) Recommended Action(s)
Rapid loss of purity/potency Inappropriate pH, presence of oxidants, exposure to light, elevated temperature.Conduct a pH stability screen using buffers in the pH 4-7 range. Prepare solutions fresh and protect from light by using amber vials or wrapping containers in foil. Store solutions at reduced temperatures (2-8 °C or -20 °C).
Precipitation in the solution Formation of insoluble degradation products, exceeding solubility limit, or interaction with buffer components.Filter the solution through a 0.22 µm syringe filter to remove precipitates before use. Re-evaluate the solvent and buffer system. Consider using a co-solvent like DMSO or ethanol in small percentages to improve solubility.
Inconsistent results between experiments Inconsistent solution preparation and storage, degradation of stock solutions.Standardize your solution preparation protocol. Always use freshly prepared solutions or qualify the stability of your stock solution over its intended use period.
Appearance of new peaks in HPLC analysis Degradation of the compound.Perform a forced degradation study to identify potential degradation products and establish a degradation profile. This will aid in developing a stability-indicating analytical method.

Protocols for Enhancing Stability

Protocol 1: Preparation of a Stabilized Stock Solution

This protocol outlines the steps for preparing a more stable aqueous stock solution of (6-Aminopyrimidin-4-yl)methanol hydrochloride.

Materials:

  • (6-Aminopyrimidin-4-yl)methanol hydrochloride

  • HPLC-grade water

  • Citrate or acetate buffer (10-50 mM, pH 5.0)

  • Nitrogen or Argon gas

  • Amber glass vials

  • 0.22 µm sterile syringe filters

Procedure:

  • Buffer Preparation: Prepare a 10-50 mM citrate or acetate buffer and adjust the pH to 5.0.

  • Deoxygenation: Sparge the buffer with an inert gas (nitrogen or argon) for 15-30 minutes to remove dissolved oxygen.

  • Dissolution: Weigh the required amount of (6-Aminopyrimidin-4-yl)methanol hydrochloride and dissolve it in the deoxygenated buffer in an amber glass vial.

  • Inert Atmosphere: Blanket the headspace of the vial with the inert gas before sealing.

  • Filtration (Optional): If any particulate matter is observed, filter the solution through a 0.22 µm syringe filter.

  • Storage: Store the solution at 2-8 °C for short-term use or at -20 °C for longer-term storage.

Causality: The use of a slightly acidic buffer (pH 5.0) provides a protonated state for the amine which can help to stabilize it.[2] Deoxygenating the solvent and storing under an inert atmosphere minimizes oxidative degradation.[4] Amber vials protect the compound from photolytic degradation.

Protocol 2: Forced Degradation Study

A forced degradation study is essential for understanding the intrinsic stability of the molecule and for developing a stability-indicating analytical method.[5][6]

Stress Conditions:

  • Acid Hydrolysis: 0.1 M HCl at room temperature and 60 °C.

  • Base Hydrolysis: 0.1 M NaOH at room temperature and 60 °C.

  • Oxidation: 3% H₂O₂ at room temperature.

  • Thermal Degradation: Solution stored at 60 °C.

  • Photostability: Solution exposed to light (ICH Q1B guidelines).

Procedure:

  • Prepare a solution of (6-Aminopyrimidin-4-yl)methanol hydrochloride in a suitable solvent (e.g., water:acetonitrile 50:50).

  • Expose aliquots of the solution to the different stress conditions for a defined period (e.g., 0, 2, 4, 8, 24 hours).

  • At each time point, withdraw a sample, neutralize it if necessary (for acid and base stressed samples), and dilute to a suitable concentration for analysis.

  • Analyze all samples by a suitable analytical method, such as HPLC-UV, to determine the percentage of degradation and to observe the formation of degradation products.[7]

Data Interpretation: The goal is to achieve 5-20% degradation to ensure that the degradation products are detectable without completely degrading the parent compound.[7]

Visualization of Stability Concepts

Degradation Pathway Hypothesis

G cluster_0 Stressing Agents cluster_1 Parent Compound cluster_2 Potential Degradation Products Acid_Base Acid/Base (Hydrolysis) Parent (6-Aminopyrimidin-4-yl)methanol HCl Acid_Base->Parent Oxidants Oxidants (O₂, H₂O₂) Oxidants->Parent Light_Heat Light/Heat Light_Heat->Parent Hydrolyzed Hydrolyzed Products Parent->Hydrolyzed Oxidized Oxidized Pyrimidine Ring / Amine Parent->Oxidized Polymerized Dimers / Oligomers Parent->Polymerized

Caption: Hypothetical degradation pathways for (6-Aminopyrimidin-4-yl)methanol hydrochloride.

Workflow for Stability Assessment

G cluster_0 Phase 1: Initial Assessment cluster_1 Phase 2: Troubleshooting & Optimization cluster_2 Phase 3: Final Protocol Prep Prepare Solution in Unbuffered Aqueous Solvent Monitor Monitor for Discoloration & Precipitation Prep->Monitor Analyze Initial HPLC-UV Analysis Monitor->Analyze Forced_Deg Forced Degradation Study Analyze->Forced_Deg If unstable pH_Screen pH Stability Screen (pH 4-7) Forced_Deg->pH_Screen Additives Evaluate Additives (Antioxidants, Chelators) pH_Screen->Additives Optimized_Prep Prepare Stabilized Solution (Buffered, Deoxygenated) Additives->Optimized_Prep Stability_Test Long-Term Stability Testing Optimized_Prep->Stability_Test Final_Method Finalize Stability-Indicating Method Stability_Test->Final_Method

Caption: A systematic workflow for assessing and improving solution stability.

Advanced Stabilization Strategies

  • Antioxidants: For applications sensitive to oxidation, the addition of antioxidants can be beneficial. Hindered amine light stabilizers (HALS), phenolic antioxidants (like BHT), and aminic antioxidants are classes of compounds known to be effective.[8][9][10] The choice and concentration of the antioxidant should be optimized for your specific application to avoid interference.

  • Chelating Agents: Trace metal ions can catalyze oxidative degradation. The addition of a chelating agent, such as ethylenediaminetetraacetic acid (EDTA) at a low concentration (e.g., 0.01-0.1%), can sequester these metal ions and improve stability.

  • Co-solvents: If solubility in aqueous buffers is limited, the use of co-solvents such as ethanol, propylene glycol, or polyethylene glycol (PEG) may be considered. However, the stability in these mixed solvent systems should be carefully evaluated.

Analytical Method for Stability Monitoring

A robust analytical method is crucial for accurately assessing stability. A reverse-phase high-performance liquid chromatography (RP-HPLC) method with UV detection is a common and effective approach.

Starting HPLC-UV Method Parameters:

Parameter Condition
Column C18, 250 x 4.6 mm, 5 µm
Mobile Phase A 0.1% Trifluoroacetic acid (TFA) in Water
Mobile Phase B 0.1% Trifluoroacetic acid (TFA) in Acetonitrile
Gradient 5% to 95% B over 20 minutes
Flow Rate 1.0 mL/min
Detection Wavelength 230 nm and 270 nm (or as determined by UV scan)
Injection Volume 10 µL
Column Temperature 30 °C

Method Validation: The analytical method should be validated to be "stability-indicating," meaning it can separate the intact drug from its degradation products and quantifiable.[7]

Conclusion

The stability of (6-Aminopyrimidin-4-yl)methanol hydrochloride in solution is a multifaceted challenge that requires a systematic approach to overcome. By controlling key parameters such as pH, exposure to oxygen and light, and by considering the use of appropriate additives, researchers can significantly enhance the reliability and reproducibility of their experiments. The protocols and troubleshooting guides provided herein serve as a comprehensive resource for developing robust experimental and analytical methodologies.

References

  • Wikipedia. Thiamine. [Link]

  • Jakaria, S., et al. (2023). A Systematic Degradation Kinetics Study of Dalbavancin Hydrochloride Injection Solutions. Journal of Pharmaceutical Sciences, 112(5), 1421-1430.
  • Kwiecień, A., & Ciunik, Z. (2015).
  • Gothoskar, A. V. (2022). Forced Degradation Studies to Assess the Stability of Drugs and Products.
  • Scribd. HSAS Method.
  • PubMed. Interactions of metal ions with a 2,4-diaminopyrimidine derivative (trimethoprim). Antibacterial studies.
  • ResearchGate. Antioxidant action mechanisms of hindered amine stabilisers.
  • PubMed. Characterization of hydroxymethylpyrimidine phosphate kinase from mesophilic and thermophilic bacteria and structural insights into their differential thermal stability.
  • Diva-Portal.org. Analytical Methods for High Molecular Weight UV Stabilizers.
  • MDPI.
  • Scribd.
  • MDPI. LC-UV and UPLC-MS/MS Methods for Analytical Study on Degradation of Three Antihistaminic Drugs, Ketotifen, Epinastine and Emedastine.
  • IJSDR.
  • Google Patents.
  • ResearchGate. The accurate and reliable HPLC-UV based method for detecting the active ingredient hexaflumuron in some plant protection products.
  • PMC - NIH. Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples.
  • PubMed.
  • NIH. Influence of 2-Amino-4-methylpyridine and 2-Aminopyrimidine Ligands on the Malonic Acid-Cu(II) System: Insights through Supramolecular Interactions and Photoresponse Properties.
  • Google Patents.
  • PubMed. Degradation kinetics of telithromycin determined by HPLC method.
  • Open Access Journals.
  • MDPI. Physico-Chemical Study of Mn(II), Co(II), Cu(II), Cr(III), and Pd(II)
  • ResearchGate. (PDF)
  • Biomedical Journal of Scientific & Technical Research.
  • EMA.
  • PMC - PubMed Central. Structural, chemical and biological aspects of antioxidants for strategies against metal and metalloid exposure.
  • DergiPark. The accurate and reliable HPLC-UV based method for detecting the active ingredient hexaflumuron in some plant protection products.
  • MDPI. Study of Degradation Kinetics and Structural Analysis of Related Substances of Ceftobiprole by HPLC with UV and MS/MS Detection.
  • Journal of Drug Delivery and Therapeutics. Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's.
  • World Journal of Advanced Research and Reviews. Analytical method development and validation analysis for quantitative assessment of cypermethrin by HPLC procedure.
  • Hydrochloride salt co-crystals: Preparation, characteriz
  • Performance Additives.
  • PubMed. Kinetics of degradation of quinapril hydrochloride in tablets.
  • Google Patents.

Sources

Optimization

Technical Support Center: Purification of Aminopyrimidine Compounds

Welcome to the Technical Support Center for the purification of aminopyrimidine compounds. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encounte...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the purification of aminopyrimidine compounds. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this important class of molecules. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data-driven insights to support your research and development efforts.

Introduction: The Challenge of Purity

Aminopyrimidines are a cornerstone in medicinal chemistry and drug discovery, forming the structural core of numerous therapeutic agents. However, their inherent physicochemical properties, such as basicity, polarity, and potential for hydrogen bonding, often present significant purification challenges. Achieving the high purity required for downstream applications necessitates a thorough understanding of the potential impurities and a strategic approach to their removal. This guide is structured to provide both foundational knowledge and practical solutions to common purification hurdles.

Part 1: Frequently Asked questions (FAQs)

This section addresses common questions that arise during the purification of aminopyrimidine compounds.

Q1: My aminopyrimidine compound is highly soluble in water. How can I effectively extract it into an organic solvent?

A1: The high water solubility of many aminopyrimidine compounds is a frequent challenge. Here are several strategies to improve extraction efficiency:

  • pH Adjustment: Being basic, aminopyrimidines can be protonated in acidic aqueous solutions, increasing their water solubility. To extract them into an organic layer, you should basify the aqueous solution (e.g., with NaHCO₃ or a dilute NaOH solution) to deprotonate the amino group, thereby increasing its hydrophobicity. The optimal pH will depend on the pKa of your specific compound.

  • Salting Out: Adding a high concentration of a salt like NaCl or KCl to the aqueous phase decreases the solubility of organic compounds, effectively "pushing" your aminopyrimidine into the organic layer.

  • Solvent Choice: Use a more polar organic solvent that is immiscible with water, such as ethyl acetate or a mixture of chloroform and isopropanol. Multiple extractions with fresh solvent will be more effective than a single extraction with a large volume.

Q2: I am observing significant peak tailing when analyzing my aminopyrimidine compound by reverse-phase HPLC. What is the cause and how can I fix it?

A2: Peak tailing for basic compounds like aminopyrimidines on reverse-phase columns is typically caused by secondary interactions between the basic amine groups and acidic residual silanol groups on the silica-based stationary phase.[1][2] Here’s how to address it:

  • Lower the Mobile Phase pH: Operating at a lower pH (e.g., 2.5-3.5 using a buffer like phosphate or an additive like formic acid or TFA) protonates the silanol groups, minimizing their interaction with the protonated amine.[2][3]

  • Use an End-Capped Column: Modern, high-purity silica columns with advanced end-capping are designed to have minimal residual silanol groups, significantly reducing peak tailing for basic analytes.

  • Add a Competing Base: Incorporating a small amount of a competing base, such as triethylamine (TEA), into the mobile phase can mask the active silanol sites.[3]

  • Increase Buffer Concentration: A higher buffer concentration can also help to shield the silanol interactions.[3]

Q3: My aminopyrimidine synthesis involves a palladium catalyst. What is the most effective way to remove residual palladium to meet regulatory limits?

A3: Removing residual palladium to the parts-per-million (ppm) levels required for active pharmaceutical ingredients (APIs) is a critical step.[4] While techniques like chromatography and crystallization can reduce metal levels, the most effective and selective methods involve the use of metal scavengers.

  • Metal Scavenger Resins: These are solid supports (typically silica or polymer-based) functionalized with ligands that have a high affinity for specific metals.[4] For palladium, scavengers containing thiol (Si-Thiol) or trimercaptotriazine (MP-TMT) functional groups are highly effective.[4]

  • Screening for the Optimal Scavenger: It is often beneficial to screen a small panel of scavengers to find the one with the best performance for your specific compound and solvent system.

  • Optimization: Scavenging efficiency can be improved by increasing the temperature, extending the reaction time, and ensuring vigorous mixing.[5]

Q4: I am struggling to crystallize my aminopyrimidine compound; it keeps "oiling out." What should I do?

A4: "Oiling out" occurs when a compound comes out of solution as a liquid rather than a solid, often because the solution is too supersaturated or the cooling rate is too fast.[6] Here are some troubleshooting steps:

  • Reduce the Rate of Supersaturation:

    • Slower Cooling: Allow the solution to cool to room temperature slowly before placing it in an ice bath. Insulating the flask can help.[6]

    • Add More Solvent: The solution may be too concentrated. Add a small amount of the "good" solvent to the hot solution.[6]

  • Change the Solvent System:

    • Use a Solvent with a Lower Boiling Point: This can help prevent the compound from coming out of solution above its melting point.[7]

    • Experiment with Different Solvent/Anti-solvent Pairs: A different solvent system may promote better crystal lattice formation.

  • Seeding: Introduce a small seed crystal of the pure compound to the slightly supersaturated solution to induce crystallization.[8]

  • Scratching: Gently scratching the inside of the flask with a glass rod at the meniscus can create nucleation sites for crystal growth.

Part 2: Troubleshooting Guides

This section provides detailed troubleshooting for common purification techniques.

Crystallization
Problem Potential Cause(s) Troubleshooting Steps & Explanations
Compound "Oils Out" 1. Solution is too concentrated. 2. Cooling is too rapid. 3. Solvent boiling point is too close to or above the compound's melting point.1. Reheat and Dilute: Reheat the solution until the oil redissolves. Add a small amount of the "good" solvent to decrease the concentration. 2. Slow Down Cooling: Allow the flask to cool to room temperature on the benchtop before moving to an ice bath. Insulating the flask can further slow the cooling rate.[6] 3. Change Solvent: Select a solvent with a lower boiling point.[7]
No Crystals Form 1. Solution is too dilute. 2. Insufficient cooling. 3. Lack of nucleation sites.1. Concentrate the Solution: Gently boil off some of the solvent to increase the concentration.[9] 2. Induce Crystallization: Try scratching the inner surface of the flask with a glass rod or adding a seed crystal. 3. Cool for Longer: Ensure the solution has been cooled for a sufficient amount of time in an ice bath.
Poor Recovery 1. Compound is too soluble in the cold solvent. 2. Too much solvent was used. 3. Premature crystallization during hot filtration.1. Change Solvent System: Find a solvent in which your compound is less soluble at low temperatures. 2. Minimize Solvent Volume: Use the minimum amount of hot solvent necessary to fully dissolve the compound. 3. Keep Everything Hot: During hot filtration, use a heated funnel and pre-heat the receiving flask to prevent the compound from crashing out.
Crystals are Colored/Impure 1. Impurities are co-crystallizing. 2. Rapid crystallization is trapping impurities.1. Activated Carbon Treatment: Add a small amount of activated carbon to the hot solution to adsorb colored impurities, then filter hot. 2. Slow Down Crystallization: Use a more dilute solution and cool it more slowly to allow for more selective crystal growth.[9]
Column Chromatography (Silica Gel)
Problem Potential Cause(s) Troubleshooting Steps & Explanations
Poor Separation 1. Inappropriate solvent system. 2. Column is overloaded. 3. Poor column packing.1. Optimize Eluent: Use TLC to find a solvent system that gives your target compound an Rf of ~0.3 and good separation from impurities. For basic aminopyrimidines, adding a small amount of triethylamine (e.g., 0.1-1%) to the eluent can improve peak shape and reduce tailing. 2. Reduce Load: A general rule of thumb is a 1:20 to 1:100 mass ratio of crude compound to silica gel, depending on the difficulty of the separation.[10] 3. Repack Column: Ensure the silica gel is packed uniformly without any air bubbles or cracks.
Compound Won't Elute 1. Solvent system is too non-polar. 2. Compound is irreversibly adsorbed to the silica.1. Increase Eluent Polarity: Gradually increase the proportion of the more polar solvent in your eluent system. 2. Use a Stronger Eluent: For highly polar aminopyrimidines, a more polar solvent system like dichloromethane/methanol may be necessary. Adding a small amount of a base like triethylamine can also help to disrupt strong interactions with the acidic silica.
Compound Elutes Too Quickly 1. Solvent system is too polar.1. Decrease Eluent Polarity: Start with a less polar solvent system to ensure your compound has sufficient retention on the column.
Metal Scavenging
Problem Potential Cause(s) Troubleshooting Steps & Explanations
Incomplete Metal Removal 1. Insufficient amount of scavenger. 2. Inadequate reaction time or temperature. 3. Poor mixing. 4. Incorrect scavenger for the metal or oxidation state.1. Increase Scavenger Equivalents: Add more scavenger. A starting point is often 4-8 equivalents relative to the metal. 2. Increase Temperature and Time: Heating the mixture (e.g., to 40-60 °C) and increasing the stirring time can improve kinetics.[5] 3. Ensure Good Agitation: Vigorous stirring is necessary to ensure good contact between the dissolved metal and the solid-supported scavenger. 4. Select a Different Scavenger: Consult a scavenger selection guide. For Pd(0) and Pd(II), thiol or TMT-based scavengers are generally effective.[4]
Loss of Product 1. Non-specific binding of the product to the scavenger.1. Use a More Selective Scavenger: Some scavengers have a lower propensity for non-specific binding. 2. Minimize Scavenger Amount: Use the minimum amount of scavenger required for effective metal removal. 3. Wash Thoroughly: After filtering off the scavenger, wash it with fresh solvent to recover any adsorbed product.

Part 3: Experimental Protocols & Data

This section provides detailed step-by-step protocols for key purification techniques and useful data in tabular format.

Protocol 1: General Procedure for Recrystallization of an Aminopyrimidine Compound
  • Solvent Selection:

    • Place a small amount of your crude aminopyrimidine (20-30 mg) into several test tubes.

    • Add a small amount of a different solvent to each tube and observe the solubility at room temperature. An ideal single solvent will not dissolve the compound at room temperature but will dissolve it upon heating.

    • If a single solvent is not suitable, a two-solvent system can be used. Dissolve the compound in a small amount of a "good" solvent (in which it is highly soluble), and then add a "poor" solvent (in which it is insoluble) dropwise until the solution becomes cloudy.

  • Dissolution:

    • Place the bulk of your crude compound in an Erlenmeyer flask.

    • Add the chosen solvent (or the "good" solvent of a pair) in small portions while heating the flask (e.g., on a hot plate) until the compound just dissolves.

  • Decolorization (if necessary):

    • If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated carbon and then reheat to boiling for a few minutes.

  • Hot Filtration (if necessary):

    • If there are insoluble impurities or activated carbon, perform a hot gravity filtration to remove them. Use a pre-heated funnel and receiving flask to prevent premature crystallization.

  • Crystallization:

    • Cover the flask and allow it to cool slowly to room temperature.

    • Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of cold solvent.

    • Dry the crystals in a vacuum oven.

Protocol 2: Flash Column Chromatography for a Polar Aminopyrimidine
  • Solvent System Selection:

    • Using thin-layer chromatography (TLC), identify a solvent system (e.g., ethyl acetate/hexanes or dichloromethane/methanol) that provides a retention factor (Rf) of approximately 0.3 for your target compound. For aminopyrimidines, adding 0.5% triethylamine to the eluent can improve resolution.

  • Column Packing:

    • Select a column of appropriate size. A general guideline is a silica gel to crude compound weight ratio of 50:1 for moderately difficult separations.[11]

    • Pack the column using a slurry of silica gel in the initial, least polar eluent.

  • Sample Loading:

    • Dissolve your crude compound in a minimal amount of a suitable solvent (dichloromethane is often a good choice).

    • Carefully load the sample onto the top of the silica bed.

    • Alternatively, for compounds that are not very soluble, perform a "dry load" by adsorbing the compound onto a small amount of silica gel, evaporating the solvent, and then adding the resulting powder to the top of the column.[12]

  • Elution:

    • Begin eluting with the starting solvent system.

    • Collect fractions and monitor their composition by TLC.

    • If a gradient elution is needed, gradually increase the polarity of the solvent system to elute your compound.

  • Isolation:

    • Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

Protocol 3: Quantitative NMR (qNMR) for Purity Assessment
  • Sample Preparation:

    • Accurately weigh a specific amount of your purified aminopyrimidine compound (e.g., 10-20 mg) and a high-purity internal standard (e.g., maleic anhydride or dimethyl sulfone) into a vial.[13] The internal standard should have a simple spectrum with at least one peak that is well-resolved from your compound's peaks.

    • Dissolve the mixture in a known volume of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • NMR Data Acquisition:

    • Acquire a ¹H NMR spectrum. Ensure a long relaxation delay (D1) is used (typically 5 times the longest T₁ of the protons being quantified) to allow for complete relaxation of all protons, which is crucial for accurate integration.

  • Data Processing:

    • Carefully phase and baseline correct the spectrum.

    • Integrate a well-resolved peak for your compound and a well-resolved peak for the internal standard.

  • Purity Calculation:

    • Use the following formula to calculate the purity of your compound:

    Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / W_analyte) * (W_standard / MW_standard) * Purity_standard

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • W = Weight

    • Purity_standard = Purity of the internal standard

Data Tables

Table 1: Common Solvents for Crystallization of Aminopyrimidine Compounds

SolventPolarity IndexBoiling Point (°C)Dielectric ConstantComments
Water10.210080.1Good for highly polar aminopyrimidines; can be used in mixtures with alcohols.
Methanol5.16532.7Good for polar compounds; often used with a less polar co-solvent.[7]
Ethanol4.37824.5Similar to methanol, but less polar.[14]
Acetonitrile5.88237.5Good for moderately polar compounds.
Ethyl Acetate4.4776.0A versatile solvent for a range of polarities.[15]
Acetone5.15620.7A polar aprotic solvent; its low boiling point is advantageous for removal.[7]
Dichloromethane3.1409.1Useful for less polar aminopyrimidines; often used in chromatography.
Toluene2.41112.4Good for less polar compounds, but its high boiling point can be a disadvantage.[7]

Table 2: Selection Guide for Metal Scavengers

Scavenger Functional GroupCommon Target MetalsComments
Thiol (e.g., Si-Thiol)Pd, Pt, Ru, Rh, CuA versatile scavenger for a broad range of metals.[4]
Trimercaptotriazine (TMT)Pd, Pt, Ru, RhHigh affinity for palladium, often very effective.[4]
Amine (e.g., Si-Trisamine)Pd, Pt, Ru, Rh, CuEffective for a variety of metals, particularly in acidic conditions.
Carboxylic AcidNi, Cu, ZnUseful for scavenging Lewis acidic metals.

Part 4: Visualization of Workflows

Diagram 1: Decision Tree for Purification Method Selection

This diagram provides a logical workflow for selecting an appropriate purification strategy based on the properties of the crude aminopyrimidine compound and its impurities.

Purification_Decision_Tree start Crude Aminopyrimidine Compound metal_check Residual Metal Catalyst Present? start->metal_check scavenger Metal Scavenger Treatment metal_check->scavenger Yes solubility_check Compound Soluble in Organic Solvent? metal_check->solubility_check No scavenger->solubility_check extraction Acid-Base Extraction solubility_check->extraction Yes crystallization_check Is the Compound a Solid? solubility_check->crystallization_check No extraction->crystallization_check crystallization Crystallization crystallization_check->crystallization Yes chromatography Column Chromatography crystallization_check->chromatography No purity_check Purity > 98%? crystallization->purity_check chromatography->purity_check purity_check->chromatography No, further purification needed final_product Final Pure Product purity_check->final_product Yes

Caption: Decision tree for selecting a purification method.

Diagram 2: General Purification Workflow

This diagram illustrates a typical multi-step workflow for the purification of an aminopyrimidine compound, from the crude reaction mixture to the final, pure product.

Purification_Workflow cluster_0 Initial Work-up cluster_1 Bulk Purification cluster_2 Final Polishing cluster_3 Analysis crude_mixture Crude Reaction Mixture extraction Aqueous Work-up / Extraction crude_mixture->extraction chromatography Column Chromatography extraction->chromatography crystallization Crystallization chromatography->crystallization metal_scavenging Metal Scavenging (if needed) crystallization->metal_scavenging final_filtration Final Filtration metal_scavenging->final_filtration purity_analysis Purity Analysis (HPLC, NMR) final_filtration->purity_analysis final_product Pure Aminopyrimidine purity_analysis->final_product

Caption: A typical multi-step purification workflow.

References

  • Biotage. (n.d.). Metal Scavenger User Guide. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, April 7). 3.3C: Determining Which Solvent to Use. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Retrieved from [Link]

  • Chrom Tech, Inc. (2025, October 28). What Causes Peak Tailing in HPLC? Retrieved from [Link]

  • Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Retrieved from [Link]

  • Emery Pharma. (n.d.). A Guide to Quantitative NMR (qNMR). Retrieved from [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • Phenomenex. (n.d.). HPLC Tech Tip: Peak Tailing of Basic Analytes. Retrieved from [Link]

  • SiliCycle. (2022, October 26). Quick Intro to Scavengers Webinar [Video]. YouTube. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Chromatography: How to Run a Flash Column. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

  • Various Authors. (n.d.). Common Organic Solvents: Table of Properties.
  • Waters. (n.d.). How can I decrease tailing of a basic compound when running a reversed-phase method with a C18 column? - WKB92122. Retrieved from [Link]

Sources

Troubleshooting

optimization of crystallization conditions for (6-Aminopyrimidin-4-yl)methanol hydrochloride

An essential aspect of pharmaceutical development is the meticulous optimization of the active pharmaceutical ingredient's (API) solid form. For (6-Aminopyrimidin-4-yl)methanol hydrochloride, a compound of interest in me...

Author: BenchChem Technical Support Team. Date: February 2026

An essential aspect of pharmaceutical development is the meticulous optimization of the active pharmaceutical ingredient's (API) solid form. For (6-Aminopyrimidin-4-yl)methanol hydrochloride, a compound of interest in medicinal chemistry, achieving a crystalline state with consistent and desirable properties is paramount for ensuring its stability, bioavailability, and manufacturability. This technical support center provides a comprehensive guide for researchers, scientists, and drug development professionals to navigate the challenges associated with the crystallization of this molecule. Here, we present field-proven insights and troubleshooting strategies in a practical question-and-answer format to address specific experimental issues.

Frequently Asked Questions (FAQs)

Q1: What is (6-Aminopyrimidin-4-yl)methanol hydrochloride and why is its crystalline form important?

(6-Aminopyrimidin-4-yl)methanol hydrochloride is the salt form of the parent compound, (6-Aminopyrimidin-4-yl)methanol (CAS 436851-94-4).[1][2] The hydrochloride salt is often chosen to improve the solubility and stability of the API. The crystalline form of an API is generally preferred over its amorphous state because crystals possess a highly ordered, three-dimensional lattice structure.[3] This structure typically leads to greater thermodynamic stability, reduced hygroscopicity, and more consistent physical properties, which are critical for downstream processing and the performance of the final drug product.[]

Q2: What are the primary challenges in crystallizing hydrochloride salts of APIs like this one?

Hydrochloride salts of APIs can present several challenges during crystallization. A significant issue is the potential for disproportionation , where the salt reverts to its free base form.[5][6] This is often mediated by factors such as pH, moisture, and temperature.[6] Other common challenges include:

  • Polymorphism: The ability to exist in multiple crystalline forms, each with different physicochemical properties.

  • Hydrate Formation: The incorporation of water molecules into the crystal lattice, which can affect stability and dissolution.[3]

  • Oiling Out: The separation of the compound as a liquid phase instead of a solid, which occurs when the supersaturation is too high.

  • Poor Crystal Habit: Formation of very small needles or plates that are difficult to filter and handle.

Troubleshooting Guide: Crystallization of (6-Aminopyrimidin-4-yl)methanol hydrochloride

This section addresses specific problems you may encounter during your crystallization experiments.

Scenario 1: The compound "oils out" or forms a sticky precipitate instead of a crystalline solid.

Q: My experiment resulted in an oil instead of crystals. What causes this and how can I fix it?

A: "Oiling out" typically occurs when the level of supersaturation is too high, causing the solute to separate as a liquid phase before it has a chance to nucleate and grow into an ordered crystalline structure. The key is to control the generation of supersaturation.

Causality & Corrective Actions:

  • Reduce Supersaturation Rate: High supersaturation is the primary driver. Slowing down the process that induces crystallization (e.g., cooling rate, anti-solvent addition rate) is the most effective solution.[]

  • Increase Solvent Volume: Dissolving the compound in a larger volume of the solvent will lower the overall concentration and may prevent oiling out upon cooling or anti-solvent addition.

  • Select a Different Solvent System: The compound may be too soluble in your current solvent. A solvent in which the compound has slightly lower solubility can be beneficial. For aminopyrimidine-type compounds, which are often soluble in polar solvents like methanol and water, you might explore solvent mixtures to modulate solubility.[7][8]

  • Decrease Temperature Differential: If using cooling crystallization, reduce the temperature difference between the dissolution and final crystallization temperatures. A more gradual cooling profile is often necessary.

dot

Start Crystallization Experiment Outcome Outcome: Oiling Out Start->Outcome Troubleshoot Troubleshooting Steps Outcome->Troubleshoot S1 Reduce Cooling Rate / Anti-solvent Addition Rate Troubleshoot->S1 S2 Increase Solvent Volume Troubleshoot->S2 S3 Change Solvent / Anti-solvent System Troubleshoot->S3 S4 Lower Starting Concentration Troubleshoot->S4 End Achieve Crystalline Solid S1->End S2->End S3->End S4->End

Caption: Troubleshooting workflow for "oiling out".

Scenario 2: The result is a fine, amorphous powder, not distinct crystals.

Q: I obtained a solid, but it's an amorphous powder. How can I promote the formation of a crystalline material?

A: Amorphous solids lack the long-range order of crystals and often form when nucleation is extremely rapid and disordered. The goal is to slow down the nucleation process to allow for ordered crystal growth.

Causality & Corrective Actions:

  • Operate in the Metastable Zone: Crystallization should ideally occur in the metastable zone of the solubility curve, where spontaneous nucleation is less likely and crystal growth is favored. This is achieved by generating supersaturation more slowly.

  • Introduce Seed Crystals: Seeding the solution with a small amount of previously obtained crystalline material can bypass the difficult primary nucleation step and promote controlled growth on the existing crystal surfaces.

  • Reduce the Degree of Supersaturation: Similar to preventing oiling out, using a lower concentration or a slower cooling/anti-solvent addition rate can provide the necessary time for ordered molecular arrangement.[9]

  • Solvent Selection: A solvent that promotes slightly higher solubility can sometimes slow nucleation and favor the growth of larger crystals. Conversely, for compounds that are very difficult to crystallize, a solvent with very low solubility might be needed to drive the formation of a solid phase, which can then be optimized. For challenging pyrimidine derivatives, diffusion crystallization using a solvent/anti-solvent pair like DMF/DCM has proven effective.[10]

dot

Supersaturation Undersaturated Zone Metastable Zone Labile Zone Action2 Crystal Growth Favored (Optimal for Crystallization) Supersaturation:f1->Action2 Action3 Spontaneous Nucleation (Risk of Amorphous Solid) Supersaturation:f2->Action3 Action1 Dissolution Action1->Supersaturation:f0 No Crystallization

Caption: Supersaturation zones in crystallization.

Scenario 3: The hydrochloride salt appears unstable and converts to the free base.

Q: I suspect my hydrochloride salt is disproportionating. What are the signs and how can I prevent this?

A: Disproportionation is the conversion of the salt form to its neutral free base and the corresponding acid in solution.[5] For a basic API like (6-Aminopyrimidin-4-yl)methanol, this is a critical stability concern, especially in aqueous environments or in the presence of basic excipients.[6]

Causality & Corrective Actions:

  • Control pH: The stability of the hydrochloride salt is highly pH-dependent. Ensure the pH of your crystallization medium is sufficiently acidic to keep the aminopyrimidine protonated. Adding a small amount of dilute HCl to the crystallization solvent can often suppress disproportionation.

  • Manage Water Content: Moisture can facilitate disproportionation.[6] Using anhydrous solvents and performing crystallization under a dry atmosphere (e.g., nitrogen) can be crucial. If hydrate formation is a concern, controlled addition of water may be necessary, but this must be carefully balanced against the risk of disproportionation.[3]

  • Temperature Control: Higher temperatures can accelerate the kinetics of disproportionation.[6] Whenever possible, conduct crystallization at lower temperatures.

  • Solvent Choice: Non-polar, aprotic solvents are less likely to facilitate the proton exchange required for disproportionation compared to polar, protic solvents like water or alcohols.

Experimental Protocols

Protocol 1: Systematic Solvent Screening for Crystallization

  • Solubility Assessment: Accurately weigh approximately 10-20 mg of (6-Aminopyrimidin-4-yl)methanol hydrochloride into several vials.

  • Solvent Addition: To each vial, add a different solvent (see table below for suggestions) in small, measured aliquots (e.g., 0.1 mL) at room temperature, vortexing after each addition. Record the volume of solvent required to achieve complete dissolution.

  • Heating: If the compound is insoluble at room temperature, heat the suspension in controlled increments (e.g., to 40°C, 60°C), again recording the temperature and volume at which dissolution occurs.

  • Induce Crystallization:

    • Cooling: Allow the saturated solutions to cool slowly to room temperature, and then to 4°C.

    • Evaporation: Leave the vials loosely capped to allow for slow solvent evaporation.

    • Anti-solvent Addition: For systems where the compound is highly soluble, add a miscible anti-solvent dropwise to induce precipitation.

  • Observation: Observe the vials for the formation of crystalline material over 24-48 hours. Note the crystal morphology, yield, and any signs of oiling out or amorphous precipitation.

Table 1: Suggested Solvents for Screening

Solvent ClassExample SolventsPolarity IndexRationale
Alcohols Methanol, Ethanol, IsopropanolHighAminopyrimidines often show good solubility, suitable for cooling crystallization.[7][11]
Ketones AcetoneMediumCan be a good anti-solvent for alcohols or a primary solvent.
Ethers Tetrahydrofuran (THF)MediumMay offer different solubility profiles.[10]
Esters Ethyl AcetateLow-MediumOften used as an anti-solvent.[10]
Aprotic Polar Acetonitrile, DMF, DMSOHighUseful for highly insoluble compounds, often paired with an anti-solvent.[10]
Aqueous Water, Water/Alcohol mixturesHighThe hydrochloride salt is expected to be water-soluble; can be used for cooling or with an organic anti-solvent.[7][11]

Protocol 2: Optimized Cooling Crystallization

  • Dissolution: Dissolve the compound in a chosen solvent (e.g., 9:1 Ethanol:Water) at an elevated temperature (e.g., 60°C) to form a solution that is just saturated.

  • Filtration: Hot-filter the solution through a 0.2 µm filter to remove any particulate matter.

  • Controlled Cooling: Place the flask in a controlled cooling bath. Program a slow cooling ramp (e.g., 5-10°C per hour) to the desired final temperature (e.g., 4°C).

  • Aging: Hold the suspension at the final temperature for several hours (2-12 hours) to allow for complete crystallization and crystal growth.

  • Isolation: Isolate the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum at a mild temperature (e.g., 40°C).

References

  • Khachatryan, D. S. (2021). Derivatives of 6-Aminouracyl as Enamines in Reactions of Heterocyclization Syntheses and Properties of a Pyrimidine Containing H. Juniper Publishers. [Link]

  • RSC Publishing. (2024). Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. [Link]

  • A. A. A. A. et al. (2021). Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations. PMC - NIH. [Link]

  • Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. (n.d.). [Link]

  • Sagi, G. et al. (2023). Crystallization as a selection force at the polymerization of nucleotides in a prebiotic context. PMC - NIH. [Link]

  • ResearchGate. (2016). What is the best method for crystallization of a pyrimidin-2(5)-one prepared from 2,4-dihydroxybenzaldehyde that is soluble only in DMF and DMSO?. [Link]

  • Wikipedia. Thiamine. [Link]

  • Parmar, V. K., & Shah, S. A. (2012). Hydrochloride salt co-crystals: Preparation, characterization and physicochemical studies. [Link]

  • Crystal Pharmatech. How to Mitigate Disproportionation of API Salts in Pharmaceutical Formulations. [Link]

  • MDPI. (2023). Optimization of Batch Crystallization of Magnetic Lysozyme Crystals and Study of the Continuous Crystallization Process. [Link]

  • Hampton Research. Optimization. [Link]

  • PMC. (n.d.). Solubility Determination of c-Met Inhibitor in Solvent Mixtures and Mathematical Modeling to Develop Nanosuspension Formulation. [Link]

Sources

Optimization

Technical Support Center: Impurity Identification in (6-Aminopyrimidin-4-yl)methanol Hydrochloride

Welcome to the dedicated technical support center for the analysis of (6-Aminopyrimidin-4-yl)methanol hydrochloride. This guide is designed for researchers, analytical scientists, and drug development professionals to na...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support center for the analysis of (6-Aminopyrimidin-4-yl)methanol hydrochloride. This guide is designed for researchers, analytical scientists, and drug development professionals to navigate the common challenges associated with identifying and quantifying impurities in this active pharmaceutical ingredient (API). Here, we address specific experimental issues in a direct question-and-answer format, grounded in established scientific principles and practical laboratory experience.

Section 1: Understanding the Landscape of Impurities

Impurities in a drug substance can originate from various sources, including the synthetic route, degradation of the API, and interaction with excipients or container closure systems. For (6-Aminopyrimidin-4-yl)methanol hydrochloride, a polar aminopyrimidine derivative, a thorough understanding of its chemistry is crucial for effective impurity profiling.

FAQ 1: What are the likely process-related impurities in (6-Aminopyrimidin-4-yl)methanol hydrochloride?

Answer: Process-related impurities are substances that are introduced or formed during the synthesis of the API. Given that pyrimidine rings are often synthesized from precursors like β-ketoesters, amidines, urea, and cyano compounds, potential impurities in (6-Aminopyrimidin-4-yl)methanol hydrochloride could include:

  • Unreacted Starting Materials: Residual amounts of the key building blocks used in the final synthetic steps.

  • Intermediates: Incomplete conversion of synthetic intermediates to the final API.

  • By-products from Side Reactions: The synthesis of heterocyclic compounds like pyrimidines can be complex, leading to the formation of isomeric or related structures. For instance, incomplete cyclization or alternative reaction pathways can generate structural analogs.[]

  • Reagents and Catalysts: Residual reagents, solvents, and catalysts (e.g., palladium, copper, or iron) used in the manufacturing process.[]

A detailed investigation into the specific synthetic route employed is the most effective way to predict and identify these impurities.[2]

FAQ 2: What are the potential degradation products of (6-Aminopyrimidin-4-yl)methanol hydrochloride?

Answer: Degradation impurities arise from the decomposition of the API over time due to factors like heat, light, humidity, and pH. For (6-Aminopyrimidin-4-yl)methanol hydrochloride, potential degradation pathways could involve:

  • Oxidation: The aminopyrimidine ring and the methanol group can be susceptible to oxidation, leading to the formation of N-oxides, hydroxylated species, or the corresponding carboxylic acid.

  • Hydrolysis: The amine and hydroxyl functionalities may undergo hydrolysis under certain pH conditions.

  • Deamination: The amino group on the pyrimidine ring could be susceptible to deamination, converting it to a hydroxyl group, thus forming a uracil-like derivative.[3]

  • Photodegradation: Exposure to light, particularly UV radiation, can induce complex degradation pathways.

Forced degradation studies under various stress conditions (acidic, basic, oxidative, thermal, and photolytic) are essential to identify and characterize potential degradation products.[4]

Section 2: Analytical Methodologies and Troubleshooting

High-Performance Liquid Chromatography (HPLC), particularly in reverse-phase mode, is the workhorse for impurity profiling of pharmaceutical compounds.[4] However, the polar nature of (6-Aminopyrimidin-4-yl)methanol hydrochloride can present unique challenges.

Workflow for Impurity Identification

Below is a generalized workflow for identifying impurities in a sample of (6-Aminopyrimidin-4-yl)methanol hydrochloride.

Impurity_Identification_Workflow cluster_0 Phase 1: Method Development & Initial Analysis cluster_1 Phase 2: Peak Characterization cluster_2 Phase 3: Structure Elucidation & Confirmation start Sample of (6-Aminopyrimidin-4-yl)methanol hydrochloride method_dev Develop HPLC Method (Reverse-Phase with Polar Modifications) start->method_dev initial_hplc Initial HPLC Analysis method_dev->initial_hplc detect_impurities Detect Impurity Peaks initial_hplc->detect_impurities lc_ms LC-MS/MS Analysis for Mass Information detect_impurities->lc_ms propose_structures Propose Putative Structures (based on MS data and synthesis knowledge) lc_ms->propose_structures isolate_impurity Isolate Impurity (Preparative HPLC) propose_structures->isolate_impurity nmr_ir Spectroscopic Analysis (NMR, IR) isolate_impurity->nmr_ir confirm_structure Confirm Structure nmr_ir->confirm_structure end Identified Impurity Profile confirm_structure->end

Caption: A typical workflow for the identification and structural elucidation of impurities.

FAQ 3: My (6-Aminopyrimidin-4-yl)methanol hydrochloride sample shows poor retention on a standard C18 column. What can I do?

Answer: This is a common issue with polar analytes like (6-Aminopyrimidin-4-yl)methanol hydrochloride on traditional reverse-phase columns. Here are several strategies to improve retention, starting with the simplest to implement:

  • Use a Highly Aqueous Mobile Phase: Increase the percentage of the aqueous component in your mobile phase (e.g., >95% water or buffer). However, be cautious of "phase collapse" with standard C18 columns.

  • Employ a Polar-Embedded or Polar-Endcapped Column: These columns have a polar group incorporated into the stationary phase, which helps to retain polar compounds and prevents phase collapse in highly aqueous mobile phases.

  • Utilize a Hydrophilic Interaction Liquid Chromatography (HILIC) Column: HILIC is an excellent alternative for very polar compounds. It uses a polar stationary phase (like bare silica) with a mobile phase rich in organic solvent.

  • Aqueous Normal Phase (ANP) Chromatography: This technique uses silica hydride-based stationary phases and can operate in both reversed-phase and normal-phase modes, offering great versatility for polar analytes.[5]

  • Use Ion-Pairing Reagents: Introducing an ion-pairing reagent (e.g., trifluoroacetic acid for basic compounds) into the mobile phase can form a neutral complex with your analyte, enhancing its retention on a reverse-phase column. This should be a last resort as these reagents can be harsh on the column and are not ideal for mass spectrometry.

Troubleshooting Poor Retention

Caption: A decision tree for troubleshooting poor retention of polar analytes.

FAQ 4: I am observing significant peak tailing for the main component and its impurities. What is the cause and how can I fix it?

Answer: Peak tailing for basic compounds like (6-Aminopyrimidin-4-yl)methanol hydrochloride is often caused by secondary interactions with acidic silanol groups on the silica-based column packing material. Here’s how to address this:

  • Adjust Mobile Phase pH: Lowering the pH of the mobile phase (e.g., to pH 2.5-3.5 with formic acid or phosphoric acid) will protonate the silanol groups, reducing their interaction with the protonated amine of your analyte.

  • Use a High-Purity, End-Capped Column: Modern HPLC columns are made with high-purity silica and are thoroughly end-capped to minimize the number of free silanol groups.

  • Add a Competing Base: A small amount of a competing base, like triethylamine (TEA), can be added to the mobile phase to preferentially interact with the active silanol sites, improving peak shape. Note that TEA is not suitable for mass spectrometry.

  • Reduce Sample Overload: Injecting too much sample can lead to peak tailing. Try diluting your sample and re-injecting.[6]

Problem Potential Cause Solution
Peak Tailing Secondary interactions with silanolsLower mobile phase pH, use a high-purity end-capped column, add a competing base (for UV detection only).
Column overloadDilute the sample and inject a smaller volume.
Column contaminationFlush the column with a strong solvent or use a dedicated column cleaning procedure.
FAQ 5: I have detected an unknown peak in my chromatogram. How do I identify it?

Answer: Identifying an unknown impurity requires a systematic approach:

  • LC-MS/MS Analysis: The first step is to obtain the mass-to-charge ratio (m/z) of the unknown peak using a mass spectrometer.[7][8] High-resolution mass spectrometry (HRMS) is particularly valuable for determining the elemental composition. Tandem mass spectrometry (MS/MS) can provide fragmentation patterns that offer clues about the molecule's structure.

  • Consider Potential Impurities: Based on the mass and fragmentation data, and your knowledge of the synthetic process and potential degradation pathways, propose a list of possible structures.[9]

  • Synthesis and Co-injection: If a potential impurity is suspected, synthesizing a reference standard and co-injecting it with your sample can confirm its identity if the retention times match.

  • Isolation and Spectroscopic Analysis: For significant unknown impurities, isolation using preparative HPLC followed by structural elucidation using Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy is the definitive method for identification.[9]

Section 3: Step-by-Step Experimental Protocols

Protocol 1: Generic HPLC Method for Impurity Profiling of (6-Aminopyrimidin-4-yl)methanol hydrochloride

This is a starting point and will likely require optimization.

  • Column: C18 reverse-phase column with polar end-capping (e.g., 4.6 x 150 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient:

    • 0-2 min: 2% B

    • 2-20 min: 2% to 30% B

    • 20-25 min: 30% to 95% B

    • 25-28 min: 95% B

    • 28-28.1 min: 95% to 2% B

    • 28.1-35 min: 2% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 5 µL.

  • Detection: UV at 254 nm and 275 nm.

  • Sample Preparation: Dissolve the sample in a 50:50 mixture of water and acetonitrile to a concentration of 1 mg/mL.

Protocol 2: Forced Degradation Study
  • Prepare Stock Solution: Create a 1 mg/mL solution of (6-Aminopyrimidin-4-yl)methanol hydrochloride in a suitable solvent (e.g., 50:50 water/acetonitrile).

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1N HCl. Heat at 60 °C for 4 hours. Neutralize with 1N NaOH before injection.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1N NaOH. Heat at 60 °C for 4 hours. Neutralize with 1N HCl before injection.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours.

  • Thermal Degradation: Store the solid sample at 105 °C for 24 hours. Dissolve in the sample solvent before analysis.

  • Photolytic Degradation: Expose the solid sample to UV light (e.g., in a photostability chamber) for 24 hours. Dissolve in the sample solvent before analysis.

  • Analysis: Analyze all stressed samples by HPLC, comparing them to an unstressed control sample.

References

  • Eawag-BBD. Thiamin Degradation Pathway. Retrieved from [Link]

  • Kocsy, G., et al. (2019, February 28). Extended diagnosis of purine and pyrimidine disorders from urine: LC MS/MS assay development and clinical validation. PubMed. Retrieved from [Link]

  • Biotech Spain. (2025, September 22). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. Retrieved from [Link]

  • Kataoka, H., et al. Optimized HPLC method for analysis of polar and nonpolar heterocyclic amines in cooked meat products. PubMed. Retrieved from [Link]

  • Wang, C., et al. (2020, November 3). Investigation into the Formation of Impurities during the Optimization of Brigatinib. PMC. Retrieved from [Link]

  • Science.gov. pyrimidine degradation pathway: Topics. Retrieved from [Link]

  • MDPI. Advances in Targeting BCR-ABLT315I Mutation with Imatinib Derivatives and Hybrid Anti-Leukemic Molecules. Retrieved from [Link]

  • Biomedical Journal of Scientific & Technical Research. (2024, December 26). Advances in Impurity Profiling of Pharmaceutical Formulations. Retrieved from [Link]

  • Juniper Publishers. (2021, November 11). Derivatives of 6-Aminouracyl as Enamines in Reactions of Heterocyclization Syntheses and Properties of a Pyrimidine Containing H. Retrieved from [Link]

  • Biology LibreTexts. (2023, August 31). 7.10: Pyrimidine de novo Biosynthesis. Retrieved from [Link]

  • HPLC Troubleshooting Guide. Retrieved from [Link]

  • HPLC Troubleshooting Guide. Retrieved from [Link]

  • ResearchGate. (2014, September 1). Polar compounds separation by HPLC - any thoughts?. Retrieved from [Link]

  • ResearchGate. (2025, December 10). Recent Trends in Analytical Techniques for Impurity Profiling. Retrieved from [Link]

  • Wasternack, C. (1980). Degradation of pyrimidines and pyrimidine analogs--pathways and mutual influences. PubMed. Retrieved from [Link]

  • Aurigene Pharmaceutical Services. (2024, May 28). Troubleshooting and Performance Improvement for HPLC. Retrieved from [Link]

  • LCGC International. HPLC Analysis of Very Polar Compounds in Bioanalysis. Retrieved from [Link]

  • Advances in Green Analytical Techniques for Impurity Profiling in Pharmaceuticals. Retrieved from [Link]

  • Chung, C. Synthesis of β-Amino Carbonyl 6-(Aminomethyl)- and 6-(Hydroxymethyl)pyrazolopyrimidines for DPP-4 Inhibition Study. Current Medicinal Chemistry. Retrieved from [Link]

  • Kocsy, G., et al. (2019, February 28). Extended diagnosis of purine and pyrimidine disorders from urine: LC MS/MS assay development and clinical validation. Research journals. Retrieved from [Link]

  • Microbe Notes. (2023, October 18). De novo pyrimidine synthesis steps, pathways, uses. Retrieved from [Link]

  • WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. 13. Retrieved from [Link]

  • Advances in Bioresearch. (2025, March 13). Impurity profiling Techniques for Pharmaceuticals – A Review. Retrieved from [Link]

  • PharmaCores. (2025, May 23). Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro!. Retrieved from [Link]

  • SIELC Technologies. HPLC Method for Separation of Amines in Non Aqueous MP on BIST B+ Column. Retrieved from [Link]

  • ResearchGate. Improved diagnostics of purine and pyrimidine metabolism disorders using LC-MS/MS and its clinical application | Request PDF. Retrieved from [Link]

  • DigitalCommons@UNMC. Using LC-MS/MS Metabolomics to Study Cancer Metabolism. Retrieved from [Link]

Sources

Troubleshooting

strategies to improve regioselectivity in reactions with aminopyrimidines

Welcome to the Technical Support Center for Aminopyrimidine Chemistry. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of achieving regioselectivity in re...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for Aminopyrimidine Chemistry. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of achieving regioselectivity in reactions involving aminopyrimidine scaffolds. As Senior Application Scientists, we have compiled this resource based on established literature and extensive field experience to help you troubleshoot common issues and optimize your synthetic strategies.

I. Troubleshooting Guide: Common Regioselectivity Challenges

This section addresses specific problems you might encounter during your experiments. We focus on the causality behind these issues and provide actionable solutions.

Question 1: My nucleophilic aromatic substitution (SNAr) on a 2,4-dichloropyrimidine is yielding a mixture of C2 and C4 isomers. How can I enhance selectivity for the C4 position?

Answer:

This is a frequent challenge. The C4 position of 2,4-dichloropyrimidine is intrinsically more electrophilic than the C2 position, but the degree of selectivity can be highly dependent on the reaction conditions and the nature of the nucleophile.[1][2] Here’s a breakdown of factors and troubleshooting steps:

Causality: The regioselectivity in SNAr reactions on dichloropyrimidines is governed by the relative stability of the Meisenheimer intermediate formed upon nucleophilic attack. Attack at C4 typically leads to a more stable intermediate because the negative charge is delocalized more effectively by the adjacent nitrogen atom.[3] However, subtle electronic and steric factors can lower the energy barrier for C2 attack, leading to isomer mixtures.

Troubleshooting Workflow:

G cluster_conditions Reaction Condition Optimization cluster_substrate Substrate Modification (If feasible) start Poor C4 Selectivity in SNAr check_nucleophile Is your amine nucleophile neutral (e.g., RNH2)? start->check_nucleophile use_strong_base Convert to an anionic nucleophile. Use a strong, non-nucleophilic base like LiHMDS or NaH. check_nucleophile->use_strong_base Yes check_solvent What is your solvent? check_nucleophile->check_solvent No use_strong_base->check_solvent polar_solvent Switch to a more polar solvent (e.g., Ethanol, DMF). This can stabilize the C4 Meisenheimer intermediate. check_solvent->polar_solvent check_temp Are you running at elevated temperatures? polar_solvent->check_temp low_temp Lower the reaction temperature (e.g., -60 °C to 0 °C). This increases selectivity by favoring the lower activation energy pathway to C4. check_temp->low_temp ewg Add an Electron-Withdrawing Group (EWG) at C5 (e.g., -NO2, -CN). low_temp->ewg If selectivity is still poor... ewg_result Significantly enhances C4 electrophilicity and selectivity. ewg->ewg_result

Caption: Troubleshooting workflow for improving C4 regioselectivity in SNAr reactions.

Detailed Strategies:

  • Employ Anionic Nucleophiles: Neutral amine nucleophiles can yield poor C4/C2 isomer ratios, sometimes as low as 1:1 to 4:1.[3] Deprotonating the amine with a strong base like Lithium Hexamethyldisilazide (LiHMDS) to form the anionic anilide or amide drastically improves C4 selectivity. This is because the more reactive anionic nucleophile makes the reaction faster and more sensitive to the inherent electronic differences between C2 and C4. Ratios can improve to over 90:10 in favor of the C4 isomer.[3]

  • Solvent and Temperature Control:

    • Solvent: Polar solvents like ethanol have been shown to increase C4 selectivity, particularly for aniline nucleophiles.[3]

    • Temperature: Lowering the temperature (e.g., -60 °C) can significantly enhance selectivity.[3] Reactions with lower activation energies (i.e., attack at the more electrophilic C4 position) are more favored at lower temperatures.

  • Substrate Electronics: The presence of an electron-withdrawing group (EWG) at the C5 position (e.g., nitro, cyano) strongly activates the C4 position towards nucleophilic attack, often leading to excellent C4 selectivity.[4]

Question 2: I need to functionalize the C2 position of a 2,4-dichloropyrimidine via SNAr, but the reaction preferentially occurs at C4. How can I reverse the selectivity?

Answer:

Achieving C2 selectivity is a non-trivial synthetic challenge that requires overriding the intrinsic reactivity of the pyrimidine ring. Conventional methods will almost always favor C4.[1] However, specific strategies have been developed to achieve this outcome.

Causality: To favor C2, you must either sterically block the C4 position or alter the electronics of the system in a way that makes C2 more accessible or reactive. A clever strategy involves changing the nature of the nucleophile to one that has an inherent preference for the C2 position.

Key Strategy: Tertiary Amine Nucleophiles

A proven method for achieving high C2 selectivity is to use a tertiary amine as the nucleophile.[4]

  • Mechanism: The tertiary amine attacks the C2 position, forming a quaternary ammonium intermediate. A subsequent in situ N-dealkylation step, often facilitated by the displaced chloride ion, yields the secondary amine product at the C2 position. This pathway provides excellent C2 selectivity.[4]

  • Practical Application: This reaction is often fast, proceeds under simple reaction conditions, and gives moderate to excellent yields. It is a powerful method for accessing 2-amino-4-chloropyrimidine scaffolds.[4]

Experimental Protocol: C2-Selective Amination using a Tertiary Amine

  • Setup: Dissolve 2,4-dichloro-5-nitropyrimidine (1.0 equiv) in a suitable solvent like Dichloromethane (CH2Cl2).

  • Addition: At room temperature, add the tertiary amine (e.g., triethylamine, 2.0 equiv) dropwise to the solution.

  • Reaction: Stir the mixture for 1 hour. The reaction is often accompanied by a slight warming.

  • Workup: After 1 hour, filter the reaction mixture through a short pad of silica gel to remove any salts.

  • Purification: Concentrate the filtrate under reduced pressure and purify the resulting residue by silica gel chromatography to isolate the 4-chloro-5-nitropyrimidin-2-amine product.[4]

Table 1: Comparison of Regioselectivity in SNAr Reactions

SubstrateNucleophileConditionsPredominant IsomerC4:C2 RatioReference
2,4-DichloropyrimidineAnilineForcing conditionsC470:30[3]
2,4-DichloropyrimidineAniline / LiHMDSTHF, -60 °CC491:9[3]
2,4-Dichloro-5-nitropyrimidineDiethylamineCH2Cl2, 0 °CC4~5:1 (vs. C2 product)[4]
2,4-Dichloro-5-nitropyrimidineTriethylamineCH2Cl2, rtC2C2 selective[4]
Question 3: My Palladium-catalyzed cross-coupling (e.g., Suzuki, Buchwald-Hartwig) on a dihalopyrimidine is giving poor regioselectivity. How can I control which position reacts?

Answer:

Similar to SNAr, Pd-catalyzed cross-coupling reactions of 2,4-dihalopyrimidines generally favor reaction at the C4 site.[1] However, selectivity is highly dependent on the catalyst system, particularly the choice of ligand.

Causality: The regioselectivity is determined during the oxidative addition step, where the Pd(0) catalyst inserts into one of the carbon-halogen bonds. DFT calculations confirm that oxidative addition at the C4-Cl bond is energetically favored over the C2-Cl bond for standard Pd(0) complexes.[1] To control selectivity, you must use a ligand that alters the steric or electronic environment of the palladium center, thereby changing its preference for oxidative addition.

Strategies for Controlling Cross-Coupling Regioselectivity:

  • Enhancing C4 Selectivity (Ligand-Free Conditions): For some Suzuki couplings, it has been found that ligand-free conditions, often referred to as "Jeffery" conditions, can dramatically improve C4 selectivity to >99:1.[5] This is a counter-intuitive but powerful technique to consider if high C4 selectivity is your goal.

  • Achieving C2 Selectivity (Catalyst/Ligand Control): Reversing the inherent C4 preference requires a carefully chosen catalyst system. While still an emerging area, recent research has shown that specific ligands can direct the reaction to the C2 position.

    • C2-Selective C-S Coupling: A notable breakthrough allows for the C2-selective Pd-catalyzed C-S coupling of 2,4-dichloropyrimidines. This method complements the traditional C4-selective methods and opens new avenues for synthesis.[1]

    • Sterically Hindered Ligands: In related dihalopyridine systems, very sterically hindered N-heterocyclic carbene (NHC) ligands (e.g., IPr) have been shown to promote C4-selective coupling.[5] While this enhances the "natural" selectivity in pyridines, the principle of using bulky ligands to control the site of oxidative addition is key. Researchers are actively developing ligand systems to reliably achieve C2-selective C-C and C-N couplings on pyrimidines.

G start Poor Regioselectivity in Pd Cross-Coupling goal What is your desired outcome? start->goal c4_select Maximize C4 Selectivity goal->c4_select C4 Product c2_select Achieve C2 Selectivity goal->c2_select C2 Product c4_strat1 Standard Conditions: Use common phosphine ligands (e.g., PPh3, dppb). c4_select->c4_strat1 c2_strat1 This is challenging and requires specific, non-standard methods. c2_select->c2_strat1 c4_strat2 Advanced Strategy: Try ligand-free 'Jeffery' conditions for Suzuki coupling. c4_strat1->c4_strat2 For higher selectivity... c2_strat2 For C-S Coupling: Use newly developed C2-selective Pd-catalysis methods. c2_strat1->c2_strat2 c2_strat3 For C-C/C-N Coupling: Explore literature for specialized ligand systems. This is an active area of research. c2_strat2->c2_strat3

Caption: Decision diagram for optimizing regioselectivity in Pd-catalyzed cross-coupling reactions.

II. Frequently Asked Questions (FAQs)

Q1: How does a directing group strategy work for C-H functionalization on an aminopyrimidine derivative?

A: Directing groups are moieties that coordinate to a metal catalyst and position it over a specific C-H bond, enabling its selective functionalization.[6] In the context of aminopyrimidines, the pyrimidine ring itself can act as a directing group. For example, in an N-aryl-2-aminopyrimidine, the nitrogen atoms of the pyrimidine ring can direct a Rh(III) catalyst to amidate the ortho C-H bond of the aniline ring.[7] This strategy is powerful because it uses an existing part of the molecule to control reactivity, avoiding the need for installing and removing a separate directing group.[6]

Q2: Are there methods for direct C2 amination of a pyrimidine ring without a leaving group?

A: Yes, this is a modern approach that avoids pre-functionalization with halogens. The strategy involves a site-selective C-H functionalization that generates a pyrimidinyl iminium salt intermediate in situ. This highly reactive intermediate can then be trapped by a variety of amine nucleophiles to afford the C2-aminated product.[8][9] This method is advantageous as it is compatible with a wide range of functional groups and provides access to complex aminopyrimidines with high selectivity.[8][9]

Q3: Can steric hindrance be used to control regioselectivity?

A: Absolutely. Steric hindrance is a fundamental tool for directing reactivity.[10][11] In aminopyrimidine chemistry, this can be applied in several ways:

  • Substrate-Based: A large, bulky substituent at a position adjacent to a reactive site can block it, forcing a reagent to attack a less hindered, alternative site. For example, a bulky group at C5 on a 2,4-dichloropyrimidine can disfavor attack at C4, potentially increasing the proportion of C2 substitution.[1]

  • Reagent-Based: Using a sterically demanding nucleophile or a catalyst with bulky ligands can prevent reaction at a sterically congested site.[5][12] This is the principle behind using bulky NHC ligands to control the site of oxidative addition in cross-coupling reactions.[5]

Q4: How do the electronics of substituents on the pyrimidine ring affect regioselectivity in nucleophilic substitutions?

A: The electronic nature of substituents profoundly influences the reactivity of the pyrimidine ring by altering the energy and distribution of its Lowest Unoccupied Molecular Orbital (LUMO).

  • Electron-Withdrawing Groups (EWGs): An EWG (e.g., -NO2, -CN) at C5 makes the entire ring more electron-deficient and thus more reactive towards nucleophiles. It particularly lowers the LUMO coefficient at the C4 and C6 positions, strongly activating C4 for SNAr.[4]

  • Electron-Donating Groups (EDGs): An EDG (e.g., -OMe, -NHMe) at C6 makes the ring more electron-rich and deactivates it towards nucleophilic attack. Interestingly, quantum mechanics calculations show that such groups can alter the LUMO distribution, making the LUMO lobes at C2 and C4 more similar in size.[13] This can rationalize the observed reversal of selectivity towards C2 in some cases, as the electronic preference for C4 is diminished.[13]

References

  • D. J. T. Myles, et al. (2015). Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. The Journal of Organic Chemistry, 80, 7757–7763. [Link]

  • S. R. Neufeldt, et al. (2022). Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. Accounts of Chemical Research. [Link]

  • Z-K. Wan, et al. (2006). A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. Organic Letters. [Link]

  • S. R. Neufeldt, et al. (2022). Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Conditions. The Journal of Organic Chemistry. [Link]

  • P. Liu, et al. (2022). Origins of Catalyst-Controlled Selectivity in Ag-Catalyzed Regiodivergent C–H Amination. Journal of the American Chemical Society. [Link]

  • S. Chang, et al. (2022). C2-Selective, Functional-Group-Divergent Amination of Pyrimidines by Enthalpy-Controlled Nucleophilic Functionalization. Journal of the American Chemical Society, 144(7), 3003–3012. [Link]

  • S. Chang, et al. (2022). C2-Selective, Functional-Group-Divergent Amination of Pyrimidines by Enthalpy-Controlled Nucleophilic Functionalization. PubMed. [Link]

  • T. G. Warwick & J. B. F. N. Engberts (2019). Weinreb Amides as Directing Groups for Transition Metal-Catalyzed C-H Functionalizations. Molecules, 24(18), 3262. [Link]

  • Y. Wang, et al. (2023). Temperature and steric hindrance-regulated selective synthesis of ketamine derivatives and 2-aryl-cycloketone-1-carboxamides via nucleophilic substitution and Favorskii rearrangement. Organic & Biomolecular Chemistry. [Link]

  • N. Chatani, et al. (2020). The Direct Rh(III)-Catalyzed C–H Amidation of Aniline Derivatives Using a Pyrimidine Directing Group: The Selective Solvent Controlled Synthesis of 1,2-Diaminobenzenes and Benzimidazoles. Organic Letters. [Link]

  • A. Basak, et al. (2018). Sterically hindering the trajectory of nucleophilic attack towards p-benzynes by a properly oriented hydrogen atom: an approach to achieve regioselectivity. Organic & Biomolecular Chemistry. [Link]

  • W. Wu, et al. (2021). Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. Schrödinger. [Link]

  • Organic Chemistry Portal. (2017). Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity. [Link]

Sources

Optimization

Technical Support Center: Overcoming Low Solubility of Pyrimidine Intermediates in Organic Solvents

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide expert advice and practical sol...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide expert advice and practical solutions for one of the most common and frustrating challenges in synthetic chemistry: the low solubility of pyrimidine intermediates in organic solvents. Poor solubility can lead to incomplete reactions, difficult purifications, and unreliable results. This document offers a structured approach to diagnosing and solving these issues, grounded in established chemical principles and field-proven techniques.

Quick Troubleshooting Guide

Before diving into detailed explanations, consult this flowchart for a rapid diagnosis and initial course of action when you encounter a solubility problem with your pyrimidine intermediate.

G cluster_start cluster_simple Simple Fixes cluster_solvent Solvent System Modification cluster_advanced Advanced Chemical Intervention cluster_end start Pyrimidine intermediate has low solubility in the chosen reaction solvent. heat Increase Temperature Is the reaction thermally stable? start->heat First, try simple physical methods sonicate Apply Sonication Does this create a fine, stable suspension? heat->sonicate If heating is insufficient or not possible success Problem Solved: Proceed with Reaction heat->success Yes change_solvent Change Primary Solvent Consult solvent selection table. Is a stronger polar aprotic solvent (e.g., DMF, DMSO, NMP) compatible? sonicate->change_solvent If physical methods fail sonicate->success Yes cosolvent Add a Cosolvent Can a small percentage of a solubilizing cosolvent be added? change_solvent->cosolvent If a single solvent is not effective change_solvent->success Yes additive Use an Additive/Base Can a non-nucleophilic base (e.g., DIPEA) or acid be used to disrupt crystal packing? cosolvent->additive If solvent system is still inadequate cosolvent->success Yes modify Structural Modification Is it feasible to modify the pyrimidine structure to improve solubility for future syntheses? additive->modify If all else fails or for long-term solution additive->success Yes modify->success Yes failure Re-evaluate Synthetic Route modify->failure No

Caption: A step-by-step troubleshooting flowchart for addressing low solubility of pyrimidine intermediates.

Frequently Asked Questions (FAQs) & In-Depth Guides

This section provides detailed answers to common questions, explaining the science behind each strategy and offering practical protocols.

Category 1: Solvent Selection & Properties
Q1: My pyrimidine intermediate won't dissolve in common solvents like THF or Dichloromethane. What should I try next?

Answer: The inability to dissolve in moderately polar solvents like THF or DCM is a classic sign that you are dealing with a highly crystalline or polar compound. Pyrimidine rings, with their two nitrogen atoms, can participate in strong intermolecular interactions (like hydrogen bonding if amine or hydroxyl groups are present) and crystal lattice stacking, leading to low solubility.[1]

Your next step should be to move to stronger, more polar aprotic solvents. These solvents are highly effective at solvating a wide range of organic molecules, including heterocyclic compounds.

Causality: Polar aprotic solvents possess large dipole moments and high dielectric constants, allowing them to effectively surround charged or polar solutes, disrupt intermolecular forces, and dissolve the compound.[2] They are particularly good at solvating cations and interacting with π-systems.

Recommended Solvents:

SolventAbbreviationBoiling Point (°C)Dielectric Constant (ε)Notes & Cautions
N,N-DimethylformamideDMF15337Excellent solvent, but has reproductive health hazards and is restricted in some regions.[3] Difficult to remove under vacuum.
Dimethyl SulfoxideDMSO18947Very strong solvent. Can be an oxidant at high temperatures. Extremely difficult to remove.
N,N-DimethylacetamideDMAc16538Similar to DMF, often a good substitute. Also has associated health risks.
N-Methyl-2-pyrrolidoneNMP20232Another strong polar aprotic solvent, often used as a replacement for DMF/DMAc. High boiling point.

Actionable Protocol: Systematic Solvent Screening

Before committing to a large-scale reaction, perform a small-scale solubility test.

  • Preparation: Dispense ~5 mg of your pyrimidine intermediate into several small, labeled vials.

  • Solvent Addition: To each vial, add 100 µL of a different test solvent (e.g., THF, Acetonitrile, DMF, DMSO, NMP). This corresponds to a concentration of 50 mg/mL.

  • Observation (Room Temp): Vigorously vortex each vial for 30-60 seconds. Observe if the solid dissolves completely.

  • Observation (Heated): If not soluble at room temperature, heat the vials to 50-80 °C (use a heating block) for 5-10 minutes and observe again.

  • Selection: Choose the solvent that provides complete dissolution at the lowest necessary temperature and is compatible with your reaction conditions.

G start Start: Small-Scale Solubility Test weigh Weigh ~5 mg of pyrimidine into 4 vials start->weigh add_solvents Add 100 µL of: - Vial 1: THF - Vial 2: ACN - Vial 3: DMF - Vial 4: DMSO weigh->add_solvents vortex Vortex all vials for 60 seconds add_solvents->vortex observe_rt Observe at Room Temp. Is it fully dissolved? vortex->observe_rt heat Heat vials to 60°C for 10 minutes observe_rt->heat No select Select best solvent (lowest temp, reaction compatible) observe_rt->select Yes observe_heat Observe while hot. Is it fully dissolved? heat->observe_heat observe_heat->select Yes fail Consider Cosolvent or Additive Strategy observe_heat->fail No

Caption: Workflow for a systematic solvent screening experiment.

Category 2: The Cosolvent & Additive Approach
Q2: I found a solvent that works, but only at high temperatures, or I need to use a large volume, which makes my reaction too dilute. What can I do?

Answer: This is a perfect scenario for using a cosolvent . A cosolvent is a second, often more powerful, solvent that you add in a small volume fraction (e.g., 5-20%) to your primary solvent to boost its overall solvating power.[4]

Causality: The cosolvent works by altering the bulk properties of the primary solvent, such as polarity and hydrogen bonding capability, making the solvent mixture more "hospitable" to the solute.[5] This can significantly increase solubility without drastically changing the overall reaction environment.

Common Cosolvent Systems:

Primary SolventRecommended Cosolvent(s)Typical Ratio (v/v)Use Case
Tetrahydrofuran (THF)DMF, NMP, or DMSO9:1 to 4:1Boosting the polarity of a standard ethereal solvent.
TolueneAcetonitrile (ACN) or DMF9:1 to 4:1For nonpolar reactions where the intermediate has polar functional groups.
Acetonitrile (ACN)NMP or Propylene Carbonate9:1Increasing solvating power while maintaining a relatively low boiling point.
2-MeTHFDMSO19:1A greener alternative to THF with a small amount of a strong solvent.

Actionable Protocol: Cosolvent Ratio Optimization

  • Primary Solvent: Start with your intermediate suspended in the primary, less-effective solvent at your desired reaction concentration (e.g., 5 mg in 100 µL).

  • Titration: While stirring or vortexing, add the cosolvent (e.g., DMSO) dropwise or in small aliquots (e.g., 5 µL at a time).

  • Observation: Note the total volume of cosolvent required to achieve full dissolution.

  • Scaling: Use this determined ratio for your large-scale reaction. For example, if 20 µL of DMSO was needed for 100 µL of THF, use a 5:1 THF:DMSO solvent system.

Q3: My pyrimidine is a weak base. Can I use an additive to increase its solubility in a non-polar solvent?

Answer: Yes, this can be a very effective strategy. For pyrimidine intermediates, which are nitrogenous bases, low solubility is often due to strong intermolecular hydrogen bonding in the crystal lattice. Adding a small amount of a non-nucleophilic organic base or even a protic acid can disrupt this network and improve solubility.

Causality:

  • Adding a Base: A soluble organic base (like DIPEA or DBU) can interact with any acidic protons on your molecule (e.g., an -NH- or -OH group) or simply disrupt hydrogen bonding networks through competitive interaction, breaking up the crystal lattice.

  • Adding an Acid: Adding a catalytic amount of a strong acid (like p-Toluenesulfonic acid, p-TsOH) can protonate one of the basic pyrimidine nitrogens.[6] This forms an in situ salt, which, although more polar, may have its crystal lattice disrupted enough to become soluble in the organic medium, especially in the presence of a cosolvent.

Practical Recommendations:

  • Choice of Additive: Ensure the additive is compatible with your reaction. You would not add a base if your reaction involves an acid-sensitive electrophile.

  • Amount: This is not about bulk pH adjustment. Start with a catalytic amount (0.05 - 0.1 equivalents). In many cases, this is enough to disrupt the crystal packing without interfering with the reaction.

  • Downstream Impact: Be mindful of purification. The additive will need to be removed. An acid or base additive can often be easily removed with an aqueous wash during workup.

Category 3: Structural Modification
Q4: I consistently have solubility issues with a particular pyrimidine scaffold. Is there a long-term solution?

Answer: If a specific pyrimidine core structure is repeatedly causing problems across multiple analogs, the most powerful long-term strategy is structural modification . The goal is to redesign the molecule to inherently favor solubility.[7]

Causality: Solubility is a battle between the energy gained by the solvent surrounding the molecule versus the energy holding the molecules together in a crystal (lattice energy). By modifying the structure, you can weaken the crystal lattice, making it easier for the solvent to win.

Key Strategies for Structural Modification:

  • Disrupt Planarity and Symmetry: Flat, symmetrical molecules stack very efficiently into highly stable, low-solubility crystals. Introducing a substituent that forces a twist or bend in the molecule can dramatically lower the melting point and increase solubility.[7]

  • Increase Rotational Freedom: Adding flexible alkyl or alkoxy chains (e.g., an ethoxy or propoxy group) increases the number of possible conformations the molecule can adopt. This conformational flexibility makes it harder for the molecule to find the single, perfect orientation needed for a stable crystal, thus improving solubility.

  • Introduce Polar/Hydrogen-Bonding Groups: Strategically adding a group like a hydroxyl (-OH), a methoxy (-OCH₃), or a short polyethylene glycol (PEG) chain can improve interactions with polar solvents.[8]

G cluster_before Low Solubility Scaffold cluster_after High Solubility Scaffolds before Flat, Symmetrical Pyrimidine - High Melting Point - Strong π-stacking - Poor Solubility after1 Strategy 1: Disrupt Planarity Add a bulky group (e.g., t-butyl) to force a twist. - Weaker Crystal Packing before->after1 Modification after2 Strategy 2: Increase Flexibility Add a flexible chain (e.g., -OCH2CH3). - Higher Rotational Entropy before->after2 Modification after3 Strategy 3: Add Polar Group Introduce a solubilizing group (e.g., -CH2OH). - Better Solvent Interaction before->after3 Modification

Sources

Reference Data & Comparative Studies

Validation

The Strategic Selection of Pyrimidine Building Blocks in Modern Drug Synthesis: A Comparative Analysis

Introduction: The Enduring Legacy of the Pyrimidine Scaffold The pyrimidine ring, a simple six-membered aromatic heterocycle with nitrogen atoms at the 1 and 3 positions, is a cornerstone of medicinal chemistry.[1] Its p...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Enduring Legacy of the Pyrimidine Scaffold

The pyrimidine ring, a simple six-membered aromatic heterocycle with nitrogen atoms at the 1 and 3 positions, is a cornerstone of medicinal chemistry.[1] Its prevalence in nature as a core component of nucleobases (cytosine, thymine, and uracil) underscores its fundamental role in biological systems.[1][2] This inherent biocompatibility, coupled with its synthetic tractability and versatile physicochemical properties, has established the pyrimidine scaffold as a "privileged structure" in drug discovery.[2] Pyrimidine-containing drugs have demonstrated remarkable success across a wide spectrum of therapeutic areas, including oncology, infectious diseases, and neurological disorders.[3][4]

A key to the successful application of pyrimidines in drug design lies in their ability to be strategically functionalized at the 2, 4, 5, and 6 positions. These modifications allow for the fine-tuning of a molecule's pharmacological profile, influencing its potency, selectivity, and pharmacokinetic properties.[4] Furthermore, the pyrimidine ring often serves as a bioisostere for phenyl and other aromatic systems, offering advantages in terms of metabolic stability and hydrogen bonding interactions, which can enhance drug-target binding and improve overall pharmacokinetic and pharmacodynamic profiles.[2][3]

This guide provides a comparative analysis of key pyrimidine building blocks utilized in contemporary drug synthesis. We will delve into the structure-activity relationships (SAR) that govern their biological effects, present comparative data on their performance, and provide detailed experimental protocols for their synthesis. The objective is to equip researchers, scientists, and drug development professionals with the knowledge to make informed decisions in the selection and application of these critical molecular scaffolds.

Comparative Analysis of Key Pyrimidine Building Blocks

The strategic choice of a pyrimidine building block is dictated by the specific therapeutic target and the desired pharmacological profile. Different substitution patterns on the pyrimidine ring give rise to distinct classes of compounds with varying biological activities and physicochemical properties.

Aminopyrimidines and Diaminopyrimidines: The Kinase Inhibitor Powerhouses

Aminopyrimidines, particularly 2-aminopyrimidines and 2,4-diaminopyrimidines, are arguably the most prominent class of pyrimidine building blocks in modern drug discovery, especially in the realm of kinase inhibitors.[5] The amino groups can act as crucial hydrogen bond donors and acceptors, mimicking the adenine hinge-binding motif of ATP and enabling potent and selective inhibition of various kinases.[5]

Structural Rationale for Kinase Inhibition:

The nitrogen atoms within the pyrimidine ring, combined with the exocyclic amino groups, create a specific electronic and steric profile that is highly complementary to the ATP-binding pocket of many kinases. This interaction is fundamental to their mechanism of action.

cluster_0 Kinase Hinge Region cluster_1 2,4-Diaminopyrimidine Inhibitor hinge_residue Backbone NH pyrimidine Pyrimidine Ring hinge_residue->pyrimidine H-bond Donor amino2 2-Amino Group amino2->hinge_residue H-bond Acceptor amino4 4-Amino Group

Figure 1: Hydrogen bonding interactions between a 2,4-diaminopyrimidine scaffold and the kinase hinge region.

Comparative Performance Data:

The following table summarizes the in-vitro anticancer activity (IC50 values) of representative aminopyrimidine derivatives against various cancer cell lines, illustrating the impact of substitutions on potency.

Pyrimidine Building BlockSubstituent at C5Target Cancer Cell LineIC50 (µM)Reference(s)
2,4-DiaminopyrimidineHA549 (Lung)>40[6]
2,4-DiaminopyrimidineTrifluoromethylA375 (Melanoma)Varies[7]
Pyrido[2,3-d]pyrimidineVariesA549 (Lung)5.9 - 63[8]
Pyrazolo[3,4-d]pyrimidineMethoxybenzylideneCaco-2 (Colon)43.75[9]

Causality Behind Experimental Choices: The introduction of a trifluoromethyl group at the C5 position, for instance, can enhance lipophilicity and metabolic stability, often leading to increased cell permeability and potency. Fusing the pyrimidine ring with other heterocyclic systems, such as in pyrido[2,3-d]pyrimidines and pyrazolo[3,4-d]pyrimidines, expands the chemical space and allows for the exploration of additional binding interactions with the target protein, often resulting in highly potent and selective inhibitors.[1][10]

Dihydropyrimidines (DHPMs): Versatile Calcium Channel Modulators and More

Dihydropyrimidines, synthesized through the well-established Biginelli reaction, represent another important class of pyrimidine building blocks.[11] While traditionally known for their role as calcium channel blockers in the treatment of hypertension, recent research has unveiled their potential in a variety of other therapeutic areas, including as anticancer and anti-inflammatory agents.

The Biginelli Reaction Workflow:

The one-pot, three-component Biginelli reaction is a highly efficient method for the synthesis of dihydropyrimidines.

aldehyde Aldehyde acid_catalyst Acid Catalyst (e.g., HCl) aldehyde->acid_catalyst beta_ketoester β-Ketoester beta_ketoester->acid_catalyst urea Urea/Thiourea urea->acid_catalyst dihydropyrimidine 3,4-Dihydropyrimidin-2(1H)-one (DHPM) acid_catalyst->dihydropyrimidine Cyclocondensation

Figure 2: A simplified workflow of the Biginelli reaction for the synthesis of dihydropyrimidines.

Comparative Physicochemical Properties:

The substituents on the dihydropyrimidine ring significantly influence its physicochemical properties, which in turn affect its pharmacokinetic profile.

DHPM DerivativeR1 (at C4)R2 (at C6)SolubilityLogPReference(s)
Monastrol3-HydroxyphenylMethylModerate in DMSO2.5 (est.)[11]
Nifedipine Analog2-NitrophenylMethylPoorly soluble in water2.2 (est.)General Knowledge

Causality Behind Experimental Choices: The choice of aldehyde in the Biginelli reaction determines the substituent at the C4 position of the resulting DHPM. This position is critical for biological activity. For example, an aromatic ring at C4 is a common feature in many calcium channel blockers. The ester group at the C5 position and the substituent at the C6 position can be varied to modulate solubility, lipophilicity (LogP), and metabolic stability.

Fused Pyrimidines: Expanding Chemical Diversity and Targeting Specificity

Fusing the pyrimidine ring with other heterocyclic systems, such as pyridine (to form pyrido[2,3-d]pyrimidines) or pyrazole (to form pyrazolo[3,4-d]pyrimidines), creates rigid, planar structures with unique electronic properties.[1][10] These fused systems have proven to be particularly effective as kinase inhibitors and anticancer agents.

Structure-Activity Relationship in Fused Pyrimidines:

The additional ring system provides more points for substitution, allowing for a more detailed exploration of the chemical space around the target's binding site.

cluster_0 Core Scaffold cluster_1 Fused Ring System cluster_2 Substituents pyrimidine Pyrimidine Ring fused_ring e.g., Pyridine, Pyrazole pyrimidine->fused_ring Fusion r_groups R1, R2, R3... fused_ring->r_groups Fine-tuning of Properties

Figure 3: The logical relationship in the design of fused pyrimidine-based drugs.

Comparative Biological Activity:

Fused PyrimidineTargetIC50 (nM)Reference(s)
PD-161570 (Pyrido[2,3-d]pyrimidine)FGFr11[1]
Pyrazolo[3,4-d]pyrimidine derivativeEGFR300[12]

Causality Behind Experimental Choices: The choice of the fused ring system and its substituents is driven by the specific topology of the target's binding site. For example, the pyrido[2,3-d]pyrimidine scaffold has been shown to be a potent inhibitor of fibroblast growth factor receptor (FGFr) tyrosine kinases.[1] By modifying the substituents on the fused ring system, researchers can achieve high selectivity for a particular kinase, which is crucial for minimizing off-target effects and improving the safety profile of the drug candidate.

Experimental Protocols: Ensuring Reproducibility and Trustworthiness

To ensure the practical applicability of this guide, we provide detailed, step-by-step methodologies for the synthesis of key pyrimidine building blocks. These protocols are designed to be self-validating, with clear instructions and expected outcomes.

Protocol 1: Synthesis of a 2,4-Diaminopyrimidine Derivative

This protocol describes the synthesis of 2,4-diamino-6-chloropyrimidine, a key intermediate for many kinase inhibitors.[13]

Materials:

  • 2,4,6-trichloropyrimidine

  • Aqueous ammonia (28-30%)

  • Ethanol

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Ice bath

  • Büchner funnel and filter paper

Procedure:

  • In a 250 mL round-bottom flask, dissolve 2,4,6-trichloropyrimidine (10 g, 54.5 mmol) in ethanol (100 mL).

  • Cool the solution in an ice bath and slowly add aqueous ammonia (50 mL, 0.7 mol) with stirring.

  • Remove the ice bath and heat the mixture to reflux for 4 hours.

  • After cooling to room temperature, a white precipitate will form.

  • Collect the precipitate by vacuum filtration using a Büchner funnel.

  • Wash the solid with cold water (2 x 20 mL) and then with cold ethanol (2 x 20 mL).

  • Dry the product in a vacuum oven at 50 °C to afford 2,4-diamino-6-chloropyrimidine as a white solid.

Expected Yield: 70-80%

Protocol 2: The Biginelli Reaction for Dihydropyrimidine Synthesis

This protocol outlines a general procedure for the synthesis of a 3,4-dihydropyrimidin-2(1H)-one.[14]

Materials:

  • Aromatic aldehyde (e.g., benzaldehyde)

  • β-ketoester (e.g., ethyl acetoacetate)

  • Urea

  • Ethanol

  • Concentrated hydrochloric acid (catalytic amount)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

Procedure:

  • In a 100 mL round-bottom flask, combine the aromatic aldehyde (10 mmol), β-ketoester (10 mmol), and urea (15 mmol) in ethanol (30 mL).

  • Add 3-4 drops of concentrated hydrochloric acid to the mixture.

  • Heat the reaction mixture to reflux with stirring for 3-4 hours.

  • Upon cooling to room temperature, a crystalline solid will precipitate.

  • Collect the product by vacuum filtration and wash with cold ethanol.

  • Recrystallize the crude product from hot ethanol to obtain the pure 3,4-dihydropyrimidin-2(1H)-one.

Expected Yield: 60-90% depending on the substrates.

Conclusion: The Future of Pyrimidine Building Blocks in Drug Discovery

The pyrimidine scaffold continues to be a remarkably versatile and fruitful source of new therapeutic agents. The ability to strategically modify the pyrimidine ring allows for the development of highly potent and selective drugs for a wide range of diseases. As our understanding of disease biology deepens and new drug targets are identified, the demand for novel and diverse pyrimidine building blocks will undoubtedly continue to grow. The comparative analysis and experimental protocols presented in this guide are intended to empower researchers to harness the full potential of this privileged scaffold in their drug discovery endeavors.

References

  • Synthesis, Structure Activity Relationship and Pharmaceutical Applications of Pyrimidine Analogues: A Review. (2023). ResearchGate. [Link]

  • Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. (2024). MDPI. [Link]

  • Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration. (2021). ACS Publications. [Link]

  • Recent Advances in Pyrimidine-Based Drugs. (2024). PMC - PubMed Central. [Link]

  • Exploration of the Chemistry and Biological Properties of Pyrimidine as a Privilege Pharmacophore in Therapeutics. (2015). ResearchGate. [Link]

  • Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023). (2023). PubMed. [Link]

  • Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities. (2021). National Institutes of Health. [Link]

  • Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. (2020). PubMed Central. [Link]

  • New protocol for Biginelli reaction-a practical synthesis of Monastrol. (n.d.). Arkat USA. [Link]

  • Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024). (2025). RSC Publishing. [Link]

  • Phenyl bioisosteres in medicinal chemistry: discovery of novel γ-secretase modulators as a potential treatment for Alzheimer's disease. (2021). PubMed Central. [Link]

  • Table 2 : IC50 values for synthesized compounds against cancer cell lines. (n.d.). ResearchGate. [Link]

  • Nonclassical Phenyl Bioisosteres as Effective Replacements in a Series of Novel Open-Source Antimalarials. (2020). ACS Publications. [Link]

  • Design, Synthesis, and Anticancer Screening for Repurposed Pyrazolo[3,4-d]pyrimidine Derivatives on Four Mammalian Cancer Cell Lines. (2021). PubMed Central. [Link]

  • Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. (2024). RSC Publishing. [Link]

  • Pyrimidine. (n.d.). Solubility of Things. [Link]

  • Efficient One-Pot Synthesis of 3,4-Dihydropyrimidin-2(1H)-ones via a Three-Component Biginelli Reaction. (2021). National Institutes of Health. [Link]

  • 2,4-diaminopyrimidine oxide preparation method. (2024).
  • Structure−Activity Relationships for a Novel Series of Pyrido[2,3-d]pyrimidine Tyrosine Kinase Inhibitors. (1998). ACS Publications. [Link]

  • Synthesis and Biological Evaluation of Pyrido[2,3-d]pyrimidine-2,4-dione Derivatives as eEF-2K Inhibitors. (2015). PMC - NIH. [Link]

  • Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. (2024). PMC - PubMed Central. [Link]

  • Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. (2022). MDPI. [Link]

  • Design, Synthesis, and Biological Evaluation of 2,4-Diaminopyrimidine Derivatives as Potent CDK7 Inhibitors. (2024). ACS Publications. [Link]

  • Synthetic Chemistry of Pyrimidines and Fused Pyrimidines: A Review. (2018). ResearchGate. [Link]

  • Development of Novel Class of Phenylpyrazolo[3,4-d]pyrimidine-Based Analogs with Potent Anticancer Activity and Multitarget Enzyme Inhibition Supported by Docking Studies. (2022). MDPI. [Link]

  • Recent advances in the Biginelli dihydropyrimidine synthesis. New tricks from an old dog. (2000). SciSpace. [Link]

  • Aromatic Bioisosteres. (2023). Cambridge MedChem Consulting. [Link]

  • Bioisosteres are Still Developing: Examples of Fascinating Phenyl Bioisosteres. (2023). PRISM BioLab. [Link]

  • IC50 values of the most active derivatives in some cancerous cell lines. (n.d.). ResearchGate. [Link]

  • Design, synthesis and biological evaluation of novel 2,4-diaminopyrimidine derivatives as potent antitumor agents. (2021). New Journal of Chemistry (RSC Publishing). [Link]

  • Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. (2021). ACS Publications. [Link]

  • Scheme for the synthesis of pyrido[2,3-d]pyrimidine derivative (15). (n.d.). ResearchGate. [Link]

  • Structure-activity relationships for a novel series of pyrido[2,3-d]pyrimidine tyrosine kinase inhibitors. (1998). PubMed. [Link]

  • A overview of the 2- Aminopyrimidine derivatives as antimicrobial agents. (2024). Research Square. [Link]

  • Biginelli reaction – an effective method for the synthesis of dihydropyrimidine derivatives (microreview). (2025). ResearchGate. [Link]

  • The Generation of Dihydropyrimidine Libraries Utilizing Biginelli Multicomponent Chemistry. (n.d.). Moodle@Units. [Link]

  • Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. (2021). RSC Publishing. [Link]

  • Aminopyridines in the development of drug candidates against protozoan neglected tropical diseases. (2021). PMC - PubMed Central. [Link]

  • Preparation of 2,4-diaminopyrimidines. (1947).
  • Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. (2020). RSC Publishing. [Link]

  • Design, synthesis, and biological evaluation of pyrido[2,3-d]pyrimidine and thieno[2,3-d]pyrimidine derivatives as novel EGFRL858R/T790M inhibitors. (2023). National Institutes of Health. [Link]

  • Medicinal Chemistry of Pyrazolopyrimidine Scaffolds Substituted with Different Heterocyclic Nuclei. (2021). PubMed. [Link]

  • Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents. (2023). RSC Publishing. [Link]

  • Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. (2022). MDPI. [Link]

Sources

Comparative

Validating the Biological Potential of (6-Aminopyrimidin-4-yl)methanol Hydrochloride Derivatives: A Comparative Guide

For Researchers, Scientists, and Drug Development Professionals The aminopyrimidine scaffold is a cornerstone in modern medicinal chemistry, renowned for its versatility and privileged structure in targeting a range of b...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The aminopyrimidine scaffold is a cornerstone in modern medicinal chemistry, renowned for its versatility and privileged structure in targeting a range of biological entities. This guide provides an in-depth technical comparison of the potential biological activities of novel compounds derived from (6-Aminopyrimidin-4-yl)methanol hydrochloride. We will explore the validation of these compounds as potential kinase inhibitors and antiviral agents, supported by established experimental data and detailed protocols to empower your research and development endeavors.

The Scientific Rationale: Why (6-Aminopyrimidin-4-yl)methanol Derivatives Warrant Investigation

The core structure of (6-Aminopyrimidin-4-yl)methanol hydrochloride presents a fertile ground for chemical modification and the exploration of diverse biological activities. The 4-amino group and the pyrimidine ring are known to mimic the adenine core of ATP, making these compounds prime candidates for competitive inhibition of ATP-binding sites in various enzymes, particularly protein kinases.[1][2] Dysregulation of kinase activity is a hallmark of numerous diseases, most notably cancer, making kinase inhibitors a critical class of therapeutic agents.[3][4]

Furthermore, the pyrimidine nucleus is a fundamental component of nucleosides, and its derivatives have a long-standing history as effective antiviral agents.[5] By interfering with viral replication machinery, these compounds can offer potent therapeutic effects against a variety of viral pathogens.

This guide will focus on two primary and highly probable biological activities for derivatives of (6-Aminopyrimidin-4-yl)methanol hydrochloride:

  • Kinase Inhibition: With a focus on Epidermal Growth Factor Receptor (EGFR), a key target in oncology.

  • Antiviral Activity: With a focus on Herpes Simplex Virus (HSV), a common and persistent human pathogen.

We will delve into the experimental validation of these activities, providing comparative data from structurally related compounds and detailed, actionable protocols.

Kinase Inhibition: Targeting the Engines of Cellular Proliferation

The 4-aminopyrimidine scaffold is a well-established pharmacophore in the design of potent and selective kinase inhibitors.[1][3] Modifications at the 6-position of the pyrimidine ring can significantly influence binding affinity and selectivity for different kinases. For derivatives of (6-Aminopyrimidin-4-yl)methanol, substitutions on the hydroxymethyl group can be explored to optimize interactions within the ATP-binding pocket of target kinases.

Comparative Performance of Aminopyrimidine-Based Kinase Inhibitors

To provide a benchmark for the potential efficacy of novel derivatives, the following table summarizes the inhibitory activities (IC50 values) of various 4,6-disubstituted pyrimidine compounds against EGFR and other relevant kinases.

Compound ClassSpecific Compound ExampleTarget KinaseIC50 (nM)Reference
4,6-Disubstituted PyrimidinesCompound 1 (Pyrido[2,3-d]pyrimidine derivative)EGFR14.8[3]
Compound with m-tolyl substitutionA549 cell line5.67 µM[3]
Pyrrolo[2,3-d]pyrimidine DerivativesCompound 31aEGFR (19del/T790M/C797S)30.6[6]
Compound 31aEGFR (L858R/T790M/C797S)12.8[6]
Fused Pyrimidine SystemsGefitinib (approved drug)EGFR6.0[7]

This table provides a snapshot of the potency of various aminopyrimidine derivatives. The IC50 values highlight the potential for nanomolar to low micromolar inhibitory activity, setting a clear goal for the optimization of novel compounds derived from (6-Aminopyrimidin-4-yl)methanol.

Visualizing the Mechanism: Kinase Inhibition Pathway

Kinase_Inhibition cluster_0 ATP Binding Pocket Kinase Kinase Active Site Inhibition Inhibition of Phosphorylation Kinase->Inhibition ATP ATP ATP->Kinase Compound (6-Aminopyrimidin-4-yl)methanol Derivative Compound->Kinase Competitive Binding Substrate Protein Substrate Substrate->Inhibition Phosphorylated_Substrate Phosphorylated Substrate (Signal Transduction) Inhibition->Phosphorylated_Substrate Blocked

Experimental Protocol: In Vitro EGFR Kinase Inhibition Assay

This protocol outlines a common method for determining the in vitro inhibitory activity of a test compound against EGFR, using a well-established inhibitor like Gefitinib as a positive control.[8][9]

Objective: To determine the IC50 value of a test compound against EGFR kinase.

Materials:

  • Recombinant human EGFR kinase domain

  • Poly(Glu, Tyr) 4:1 substrate

  • ATP (Adenosine 5'-triphosphate)

  • Test compound (dissolved in DMSO)

  • Gefitinib (positive control)

  • Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar detection reagent

  • White, opaque 96-well plates

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound and Gefitinib in DMSO. A typical starting concentration range is 10 mM down to 1 nM.

  • Reaction Setup: In a 96-well plate, add 2.5 µL of the serially diluted test compound or control to each well. Add 2.5 µL of DMSO to the "no compound" control wells.

  • Enzyme and Substrate Addition: Prepare a master mix containing the kinase assay buffer, EGFR enzyme, and the poly(Glu, Tyr) substrate. Add 5 µL of this master mix to each well.

  • Initiate Reaction: Prepare an ATP solution in kinase assay buffer. Start the kinase reaction by adding 5 µL of the ATP solution to each well. The final ATP concentration should be at or near the Km for EGFR. Incubate the plate at room temperature for 60 minutes.[8]

  • Detection: Stop the kinase reaction and detect the amount of ADP produced using the ADP-Glo™ Kinase Assay Kit according to the manufacturer's protocol. This typically involves adding ADP-Glo™ Reagent, incubating for 40 minutes, then adding Kinase Detection Reagent and incubating for another 30 minutes.[8]

  • Data Analysis: Measure the luminescence using a plate reader. The luminescent signal is proportional to the amount of ADP generated and thus to the kinase activity. Calculate the percent inhibition for each compound concentration relative to the DMSO control. Plot the percent inhibition against the logarithm of the compound concentration and determine the IC50 value using non-linear regression analysis.

Antiviral Activity: Combating Viral Infections

The structural similarity of the pyrimidine core to the nucleobases that constitute viral genetic material makes pyrimidine derivatives potent antiviral agents.[5] These compounds can act as chain terminators during viral DNA or RNA synthesis or inhibit key viral enzymes.

Comparative Performance of Pyrimidine-Based Antiviral Agents

The following table presents the antiviral activity (EC50 values) of representative pyrimidine derivatives against Herpes Simplex Virus Type 1 (HSV-1), with the widely used antiviral drug Acyclovir as a benchmark.

Compound ClassSpecific Compound ExampleVirusEC50 (µM)Reference
Uracil NucleosidesCompound 8HSV-115.1[10]
Acyclovir (approved drug)HSV-113.96[10]
4'-Thiothymidine DerivativesKAH-39-149HSV-17[5]

This data demonstrates that pyrimidine derivatives can exhibit antiviral activity comparable to or even exceeding that of established drugs, underscoring the therapeutic potential of novel compounds from this class.

Visualizing the Mechanism: Antiviral Action

Antiviral_Action cluster_0 Viral Replication Cycle Viral_Enzyme Viral Polymerase / Kinase Viral_Genome Viral Genome Synthesis Viral_Enzyme->Viral_Genome Nucleosides Viral Nucleosides Nucleosides->Viral_Enzyme Inhibition Inhibition of Replication Viral_Genome->Inhibition Compound (6-Aminopyrimidin-4-yl)methanol Derivative Compound->Viral_Enzyme Inhibition or Chain Termination Inhibition->Viral_Genome Blocked

Experimental Protocol: Plaque Reduction Assay for HSV-1

The plaque reduction assay is the gold standard for determining the in vitro antiviral activity of a compound.[2][11] This protocol is adapted for testing against HSV-1, using Acyclovir as a positive control.

Objective: To determine the EC50 value of a test compound against HSV-1.

Materials:

  • Vero cells (or another susceptible cell line)

  • HSV-1 virus stock of known titer

  • Test compound (dissolved in DMSO)

  • Acyclovir (positive control)

  • Dulbecco's Modified Eagle Medium (DMEM) with 2% fetal bovine serum (FBS)

  • Methylcellulose overlay medium (e.g., DMEM with 2% FBS and 1.2% methylcellulose)

  • Crystal violet staining solution (0.5% crystal violet in 20% ethanol)

  • Phosphate-buffered saline (PBS)

  • 24-well plates

Procedure:

  • Cell Seeding: Seed Vero cells in 24-well plates at a density that will result in a confluent monolayer the next day.

  • Compound Preparation: Prepare serial dilutions of the test compound and Acyclovir in DMEM with 2% FBS.

  • Infection: When cells are confluent, remove the growth medium and infect the cell monolayers with HSV-1 at a multiplicity of infection (MOI) that will produce a countable number of plaques (e.g., 50-100 plaque-forming units per well). Incubate for 1-2 hours at 37°C to allow for viral adsorption.

  • Treatment: After the adsorption period, remove the virus inoculum and wash the cells gently with PBS. Add the serially diluted test compound or Acyclovir to the respective wells. Include a "virus control" (no compound) and a "cell control" (no virus, no compound).

  • Overlay: Add the methylcellulose overlay medium to each well. The overlay restricts the spread of the virus to adjacent cells, leading to the formation of discrete plaques.

  • Incubation: Incubate the plates at 37°C in a CO2 incubator for 2-3 days, or until plaques are visible.

  • Staining and Plaque Counting: After incubation, remove the overlay and stain the cells with crystal violet solution for 15-30 minutes. Gently wash the wells with water and allow them to dry. Count the number of plaques in each well.

  • Data Analysis: Calculate the percentage of plaque reduction for each compound concentration compared to the virus control. Plot the percentage of plaque reduction against the logarithm of the compound concentration and determine the EC50 value (the concentration that inhibits plaque formation by 50%) using non-linear regression analysis.

Assessing Cytotoxicity: A Critical Step in Drug Development

Before concluding that a compound has specific biological activity, it is crucial to assess its general cytotoxicity. A compound that is highly toxic to all cells will appear active in many assays. The MTT assay is a standard colorimetric assay for measuring cellular metabolic activity and, by extension, cell viability.

Comparative Cytotoxicity of Aminopyrimidine Derivatives

The following table provides examples of the cytotoxic effects (IC50 values) of aminopyrimidine derivatives on various cancer cell lines.

Compound ClassCell LineIC50 (µM)Reference
4,6-Disubstituted PyrimidinesA549 (Lung Cancer)5.67[3]
Imidazo[1,2-a]pyrimidine derivativesMCF-7 (Breast Cancer)39.0[12]
MDA-MB-231 (Breast Cancer)35.1[12]

These values provide a reference for the expected cytotoxicity of aminopyrimidine compounds. A desirable therapeutic candidate will have high potency against its target (low IC50 in a functional assay) and low general cytotoxicity (high IC50 in a cytotoxicity assay).

Experimental Protocol: MTT Cytotoxicity Assay

Objective: To determine the CC50 (50% cytotoxic concentration) of a test compound.

Materials:

  • A549 (human lung carcinoma) or other relevant cell line

  • Test compound (dissolved in DMSO)

  • DMEM with 10% FBS

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (for dissolving formazan crystals)

  • 96-well plates

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Treatment: The next day, treat the cells with serial dilutions of the test compound. Include a "vehicle control" (DMSO only) and a "no treatment" control. Incubate for 24-72 hours.

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C. Viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.

  • Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the logarithm of the compound concentration and determine the CC50 value using non-linear regression.

Conclusion and Future Directions

This guide has provided a framework for the validation of the biological activity of compounds derived from (6-Aminopyrimidin-4-yl)methanol hydrochloride, with a focus on kinase inhibition and antiviral activity. The provided comparative data and detailed experimental protocols offer a solid foundation for researchers to design and execute their own investigations.

The versatility of the aminopyrimidine scaffold suggests that derivatives of (6-Aminopyrimidin-4-yl)methanol could be tailored to exhibit a wide range of biological activities. Future research should focus on synthesizing a library of derivatives with diverse substitutions at the 6-position and systematically evaluating their potency and selectivity against a panel of kinases and viruses. By combining rational drug design with robust biological validation, novel and effective therapeutic agents can be discovered.

References

  • Arambula, J. F., et al. (2021). Organometallic gold(I) and gold(III) complexes for lung cancer treatment. Inorganica Chimica Acta, 527, 120563.
  • 4-Aminopyrazolopyrimidine scaffold and its deformation in the design of tyrosine and serine/threonine kinase inhibitors in medicinal chemistry. (2020). European Journal of Medicinal Chemistry, 208, 112836.
  • A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship. (2022). Molecules, 27(12), 3784.
  • Discovery of EGFR Selective 4,6-Disubstituted Pyrimidines from a Combinatorial Kinase-Directed Heterocycle Library. (2012). Journal of Medicinal Chemistry, 55(17), 7756-7766.
  • Gefitinib enhances the anti-tumor immune response against EGFR-mutated NSCLC by upregulating B7H5 expression and activating T cells via CD28H. (2022). Cancer Letters, 545, 215843.
  • Design, Cytotoxicity and Antiproliferative Activity of 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates against MFC-7 and MDA-MB-231 Breast Cancer Cell Lines. (2022). Molecules, 27(10), 3298.
  • Antiherpesvirus Activities of Two Novel 4′-Thiothymidine Derivatives, KAY-2-41 and KAH-39-149, Are Dependent on Viral and Cellular Thymidine Kinases. (2013). Antimicrobial Agents and Chemotherapy, 57(5), 2247-2256.
  • A Novel Method to Titrate Herpes Simplex Virus-1 (HSV-1) Using Laser-Based Scanning of Near-Infrared Fluorophores Conjugated Antibodies. (2017). Frontiers in Microbiology, 8, 1098.
  • Globally Approved EGFR Inhibitors: Insights into Their Syntheses, Target Kinases, Biological Activities, Receptor Interactions, and Metabolism. (2022). Molecules, 27(19), 6294.
  • IC50 values of the most active derivatives in some cancerous cell lines. (n.d.). ResearchGate. Retrieved from [Link]

  • EGFR Kinase Assay Kit. (n.d.). BPS Bioscience. Retrieved from [Link]

  • Synthesis and Evaluation of Some Uracil Nucleosides as Promising Anti-Herpes Simplex Virus 1 Agents. (2021). Molecules, 26(10), 2959.
  • Differential response to gefitinib of cells expressing normal EGFR and the mutant EGFRvIII. (2005). British Journal of Cancer, 92(1), 72-79.
  • IN VITRO CHARACTERIZATION OF HERPES SIMPLEX VIRUS TYPE 1 CLINICAL ISOLATES WITH RESPECT TO THEIR POTENTIAL AS GENE VECTORS. (2022). University of Turku.
  • Discovery of Potent and Selective Pyrrolo[2,3-d]pyrimidine Derivatives as Fourth-Generation EGFR Inhibitors Targeting Triple Mutations. (2022). Journal of Medicinal Chemistry, 65(15), 10476-10490.
  • In Vitro Cytotoxicity of Hibiscus sabdariffa Linn Extracts on A549 Lung Cancer Cell Line. (2018). Pharmacognosy Journal, 10(4).
  • Amivantamab Plus Lazertinib and Platin-Based Chemotherapy Plus Osimertinib in EGFR-Mutant NSCLC: How to Choose Among Them and When Is Monotherapy with Osimertinib Still the Best Option? (2023). Cancers, 15(22), 5437.
  • Plaque reduction assay of HSV-1 (A) and HSV-2 (B) exposed to different concentrations of ME or OA. (n.d.). ResearchGate. Retrieved from [Link]

  • CURCUMIN HAS LOWER IC50 VALUES AGAINST A549 LUNG CANCER CELLS. (2023). bioRxiv.
  • IC50 values of the four inhibitors of the d746-750/T790M/C797S mutant... (n.d.). ResearchGate. Retrieved from [Link]

  • A rapid assay to screen for drug-resistant herpes simplex virus. (1994). Journal of Clinical Microbiology, 32(9), 2166-2169.
  • Structure of Acyclovir® and synthetic pro-nucleosides actives against... (n.d.). ResearchGate. Retrieved from [Link]

  • The plots of the CC50 and IC50 values are presented in Table 1 for the... (n.d.). ResearchGate. Retrieved from [Link]

  • Anti-herpes simplex virus activity of 5-substituted 2-pyrimidinone nucleosides. (1987). Molecular Pharmacology, 31(2), 186-192.

Sources

Validation

A Comparative Guide to the Efficacy of Kinase Inhibitors Derived from Different Pyrimidine Cores

For Researchers, Scientists, and Drug Development Professionals The pyrimidine scaffold is a cornerstone in the design of kinase inhibitors, owing to its ability to mimic the adenine ring of ATP and form crucial hydrogen...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The pyrimidine scaffold is a cornerstone in the design of kinase inhibitors, owing to its ability to mimic the adenine ring of ATP and form crucial hydrogen bonds within the kinase hinge region.[1][2] This guide provides an in-depth, objective comparison of the efficacy of kinase inhibitors derived from three key pyrimidine cores: 2-aminopyrimidine, 4-aminopyrimidine, and 2,4-diaminopyrimidine. By synthesizing preclinical and clinical data, we aim to equip researchers with the insights needed to make informed decisions in the development of next-generation kinase inhibitors.

The Central Role of the Pyrimidine Core in Kinase Inhibition

The pyrimidine ring system is a privileged scaffold in medicinal chemistry, forming the backbone of numerous FDA-approved anti-cancer drugs.[1] Its utility in kinase inhibitor design stems from the nitrogen atoms in the ring, which act as hydrogen bond acceptors, anchoring the inhibitor to the kinase's hinge region. This interaction is a critical determinant of inhibitor potency. The specific arrangement of amino groups on the pyrimidine core—at the 2-, 4-, or both positions—differentiates the main classes of pyrimidine-based kinase inhibitors and influences their binding modes and overall efficacy.

Comparative Efficacy Analysis: A Multi-Kinase Perspective

To provide a comprehensive comparison, we will examine the efficacy of inhibitors derived from the three pyrimidine cores against several key kinase targets implicated in cancer: Epidermal Growth Factor Receptor (EGFR), Aurora Kinases, and Src Family Kinases.

Epidermal Growth Factor Receptor (EGFR) Inhibitors

EGFR is a receptor tyrosine kinase that, when dysregulated, drives the proliferation of various cancers.[3] Pyrimidine-based inhibitors have shown significant success in targeting EGFR.

Efficacy Data for Pyrimidine-Based EGFR Inhibitors:

Pyrimidine CoreCompoundTargetBiochemical IC50Cellular ActivityReference(s)
2-AminopyrimidineCompound 4 EGFR0.2162 ± 1.1 µMPotent against PC-3 and A549 cells[4]
2-AminopyrimidinePyrrolo[2,3-d]pyrimidine 46 EGFR3.76 nMCytotoxic to AURKA cell lines[3]
2-AminopyrimidinePyrrolo[2,3-d]pyrimidine 48 EGFR3.63 nMCytotoxic to AURKA cell lines[3]
4-Aminopyrimidine4,6-disubstituted pyrrolo[2,3-d]pyrimidine 53 EGFR3.3 nMPotent against Hela cell lines[3]
4-Aminopyrimidine4,6-disubstituted pyrrolo[2,3-d]pyrimidine 61 EGFR0.4 nMMore potent against mutant EGFR[3]

From the available data, it is evident that both 2-aminopyrimidine and 4-aminopyrimidine cores can be elaborated to generate highly potent EGFR inhibitors, with some achieving nanomolar IC50 values. The pyrrolo[2,3-d]pyrimidine scaffold, a fused pyrimidine system, appears to be particularly effective.[3]

EGFR Signaling Pathway

The following diagram illustrates the EGFR signaling pathway, which is a key target for many pyrimidine-based inhibitors.

EGFR_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS Activates PI3K PI3K EGFR->PI3K Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation EGF EGF (Ligand) EGF->EGFR Binds Inhibitor Pyrimidine-based Inhibitor Inhibitor->EGFR Inhibits (ATP-competitive)

Caption: EGFR Signaling Pathway and Inhibition.

Aurora Kinase Inhibitors

Aurora kinases are a family of serine/threonine kinases that play a critical role in mitosis. Their overexpression is common in many cancers, making them attractive therapeutic targets.[5]

Efficacy Data for Pyrimidine-Based Aurora Kinase Inhibitors:

Pyrimidine CoreCompoundTargetBiochemical IC50Cellular Activity (Cell Line)Reference(s)
2,4-Disubstituted Pyrimidine12a Aurora A309 nMIC50 = 1.31 µM (HCT-116)[6]
2,4-Disubstituted Pyrimidine12a Aurora B293 nMIC50 = 1.31 µM (HCT-116)[6]
Pyrimidine-based13 Aurora A< 200 nMPotent in high-MYC expressing SCLC cell lines[7][8]
N-trisubstituted Pyrimidine38j Aurora A7.1 nMIC50 = 0.012 µM (U937)[9]
N-trisubstituted Pyrimidine38j Aurora B25.7 nMIC50 = 0.012 µM (U937)[9]
Nitroxide-labelled Pyrimidine41l Aurora A9.3 nMIC50 = 0.89 µM (A-549)[9]
Nitroxide-labelled Pyrimidine41l Aurora B2.8 nMIC50 = 0.89 µM (A-549)[9]

The data indicates that various substituted pyrimidine cores can yield potent Aurora kinase inhibitors. The N-trisubstituted and nitroxide-labelled pyrimidines, in particular, demonstrate very low nanomolar IC50 values against both Aurora A and B.[9]

Aurora Kinase Signaling Pathway

The diagram below outlines the central role of Aurora kinases in the cell cycle.

Aurora_Kinase_Pathway cluster_cell_cycle Cell Cycle Progression G2_Phase G2 Phase M_Phase M Phase (Mitosis) G2_Phase->M_Phase Cytokinesis Cytokinesis M_Phase->Cytokinesis Aurora_A Aurora A Aurora_A->M_Phase Promotes entry p53 p53 Aurora_A->p53 Inhibits Aurora_B Aurora B Aurora_B->M_Phase Ensures proper chromosome segregation PLK1 PLK1 Apoptosis Apoptosis p53->Apoptosis Induces Inhibitor Pyrimidine-based Inhibitor Inhibitor->Aurora_A Inhibits Inhibitor->Aurora_B Inhibits

Caption: Aurora Kinase Signaling in the Cell Cycle.

Src Family Kinase (SFK) Inhibitors

Src family kinases are non-receptor tyrosine kinases that are involved in various signaling pathways regulating cell growth, differentiation, and survival. Their aberrant activation is implicated in cancer progression.[10]

Efficacy Data for Pyrimidine-Based Src Family Kinase Inhibitors:

Pyrimidine CoreCompoundTargetBiochemical IC50/KiCellular Activity (Cell Line)Reference(s)
Pyrazolo[3,4-d]pyrimidineeCF506 (72) Src<0.5 nMActive in breast cancer cells[10]
Pyrazolo[3,4-d]pyrimidineSI306 Src-IC50 = 7.2 µM (GCE28)[6]
Pyrazolo[3,4-d]pyrimidineSI388 (2a) SrcKi = 0.423 µMInhibits GBM cell viability[11]

The pyrazolo[3,4-d]pyrimidine, a fused pyrimidine scaffold, has emerged as a particularly effective core for developing potent and selective Src inhibitors, with compounds like eCF506 exhibiting sub-nanomolar potency.[10]

Structure-Activity Relationship (SAR) Insights

The efficacy of pyrimidine-based kinase inhibitors is not solely dependent on the core but is significantly influenced by the nature and position of substituents.

  • 2-Aminopyrimidines: The 2-amino group is often crucial for forming key hydrogen bonds with the kinase hinge region.[8] Substitutions at the C4 and C6 positions with aryl or alkyl groups can greatly impact potency and selectivity.[8]

  • 4-Aminopyrimidines: For some 4-aminopyrimidine-based EGFR inhibitors, the presence of an N-phenyl substitution at the 4-position is necessary for inhibitory activity.[3]

  • 2,4-Diaminopyrimidines: This core offers multiple points for substitution, allowing for fine-tuning of inhibitor properties. For instance, in a series of 2,4-diaminopyrimidine MK2 inhibitors, specific substitutions led to compounds with IC50 values as low as 19 nM.[12]

Experimental Protocols for Efficacy Determination

Accurate and reproducible experimental data are paramount in comparing the efficacy of kinase inhibitors. Below are detailed protocols for two key assays.

In Vitro Kinase Activity Assay: ADP-Glo™

This assay quantifies kinase activity by measuring the amount of ADP produced in the kinase reaction.

Experimental Workflow:

ADP_Glo_Workflow Start Start: Kinase Reaction Step1 Step 1: Add ADP-Glo™ Reagent Start->Step1 Terminate reaction, deplete ATP Step2 Incubate at RT (40 min) Step1->Step2 Step3 Step 2: Add Kinase Detection Reagent Step2->Step3 Convert ADP to ATP Step4 Incubate at RT (30-60 min) Step3->Step4 End Measure Luminescence Step4->End Luciferase/Luciferin reaction

Caption: ADP-Glo™ Kinase Assay Workflow.

Step-by-Step Methodology:

  • Kinase Reaction: Set up the kinase reaction in a 96- or 384-well plate containing the kinase, substrate, ATP, and the test inhibitor at various concentrations. Incubate at room temperature for 60 minutes.

  • ATP Depletion: Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[13]

  • ADP to ATP Conversion and Detection: Add Kinase Detection Reagent to each well. This reagent converts the ADP generated in the kinase reaction to ATP and contains luciferase and luciferin.[13]

  • Signal Measurement: Incubate for 30-60 minutes at room temperature to stabilize the luminescent signal. Measure the luminescence using a plate reader. The light output is proportional to the ADP concentration, which in turn is indicative of the kinase activity.

Cell Viability Assay: MTT

The MTT assay is a colorimetric assay used to assess the cytotoxic effect of kinase inhibitors on cancer cell lines.

Experimental Workflow:

MTT_Assay_Workflow Start Start: Seed Cells Step1 Add Inhibitor Start->Step1 Step2 Incubate (24-72h) Step1->Step2 Step3 Add MTT Reagent Step2->Step3 Step4 Incubate (1-4h) Step3->Step4 Formazan formation in viable cells Step5 Add Solubilization Solution Step4->Step5 Dissolve formazan crystals Step6 Incubate (e.g., 4h) Step5->Step6 End Measure Absorbance (570 nm) Step6->End

Caption: MTT Cell Viability Assay Workflow.

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the pyrimidine-based kinase inhibitor. Include a vehicle-only control. Incubate for a period of 24 to 72 hours.

  • MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 1-4 hours at 37°C.[11] During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add a solubilization solution (e.g., DMSO or an SDS-HCl solution) to dissolve the formazan crystals.[11]

  • Absorbance Measurement: Measure the absorbance of the solution at 570 nm using a microplate reader. The intensity of the purple color is directly proportional to the number of viable cells.

Conclusion and Future Directions

The 2-aminopyrimidine, 4-aminopyrimidine, and 2,4-diaminopyrimidine cores all serve as excellent scaffolds for the design of potent and selective kinase inhibitors. The choice of a specific core is often dictated by the target kinase and the desired structure-activity relationship. Fused pyrimidine systems, such as pyrazolo[3,4-d]pyrimidines, have shown particular promise in achieving high potency and selectivity.

Future research should focus on direct comparative studies of these cores within the same molecular framework to better elucidate the intrinsic advantages of each. Furthermore, the exploration of novel substitutions on these pyrimidine scaffolds will undoubtedly lead to the discovery of next-generation kinase inhibitors with improved efficacy and safety profiles for the treatment of cancer and other diseases.

References

  • Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. (2020). RSC Medicinal Chemistry. [Link]

  • Discovery of novel 2,4-disubstituted pyrimidines as Aurora kinase inhibitors. (2020). Bioorganic & Medicinal Chemistry. [Link]

  • A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship. (2021). Frontiers in Chemistry. [Link]

  • Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. (2021). Journal of Medicinal Chemistry. [Link]

  • Structure-Guided Design of Benzothiazole and Benzimidazole-Based Urea Derivatives Curtailing Oncogenic Signaling via Concurrent Inhibition of VEGFR-2, EGFR, and c-Met. (2024). ACS Omega. [Link]

  • Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. (2020). PubMed Central. [Link]

  • Aurora kinases signaling in cancer: from molecular perception to targeted therapies. (2023). Journal of Translational Medicine. [Link]

  • Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. (2021). MDPI. [Link]

  • Aurora Kinase Signaling Pathway. (n.d.). Creative Diagnostics. [Link]

  • Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. (2021). ACS Publications. [Link]

  • 2,4-Diaminopyrimidine MK2 inhibitors. Part II: Structure-based inhibitor optimization. (2009). Bioorganic & Medicinal Chemistry Letters. [Link]

  • Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. (2021). MDPI. [Link]

  • Binding affinity (Ki) and potency (EC50) data of selected pyrimidine-based non-nucleoside agonists of the ARs. (2018). ResearchGate. [Link]

  • Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). (2024). PubMed Central. [Link]

  • Identification and Biological Characterization of the Pyrazolo[3,4-d]pyrimidine Derivative SI388 Active as Src Inhibitor. (2023). National Institutes of Health. [Link]

  • In vivo efficacy of KTC1101 in xenograft models. (2023). ResearchGate. [Link]

  • Development of Pyrazolo[3,4-d]pyrimidine Kinase Inhibitors as Potential Clinical Candidates for Glioblastoma Multiforme. (2020). ACS Medicinal Chemistry Letters. [Link]

  • The Crystal Structure of 2-Amino-4-(2,3-Dichlorophenyl)-6-Methoxy-4H-Benzo[h]chromene-3-Carbonitrile: Antitumor and Tyrosine Kinase Receptor Inhibition Mechanism Studies. (2022). MDPI. [Link]

  • In Silico Identification of 2,4-Diaminopyrimidine-Based Compounds as Potential CK1ε Inhibitors. (2023). PubMed Central. [Link]

  • Src Inhibitors Pyrazolo[3,4-d]pyrimidines, Si306 and Pro-Si306, Inhibit Focal Adhesion Kinase and Suppress Human Glioblastoma Invasion In Vitro and In Vivo. (2018). MDPI. [Link]

  • Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration. (2021). ACS Publications. [Link]

  • Promega ADP-Glo kinase assay. (n.d.). BMG LABTECH. [Link]

Sources

Comparative

A Comparative Guide to Alternative Synthetic Routes for Aminopyrimidine-Based Drugs

The aminopyrimidine scaffold is a cornerstone in modern medicinal chemistry, forming the core of numerous blockbuster drugs, including anticancer agents like Imatinib and cardiovascular medicines such as Rosuvastatin.[1]...

Author: BenchChem Technical Support Team. Date: February 2026

The aminopyrimidine scaffold is a cornerstone in modern medicinal chemistry, forming the core of numerous blockbuster drugs, including anticancer agents like Imatinib and cardiovascular medicines such as Rosuvastatin.[1][2] The traditional methods for synthesizing this vital heterocyclic motif, while well-established, often grapple with challenges such as harsh reaction conditions, the use of toxic reagents, and multi-step processes that can lead to low overall yields.[3][4]

This guide provides an in-depth comparison of classical and alternative synthetic strategies for producing key aminopyrimidine-based active pharmaceutical ingredients (APIs). We will delve into the mechanistic reasoning behind novel catalytic, solvent-free, and flow-chemistry-based approaches, offering detailed protocols and comparative data to empower researchers and drug development professionals in optimizing their synthetic endeavors.

The Classical Approach: Pinner-Type Cyclocondensation

The most traditional and widely practiced method for constructing the 2-aminopyrimidine core is the Pinner reaction, which involves the acid-catalyzed condensation of a β-dicarbonyl compound (or its synthetic equivalent, like an enaminone) with guanidine.[2][5]

Mechanism Rationale: This reaction leverages the inherent nucleophilicity of the guanidine nitrogens and the electrophilicity of the carbonyl carbons. The acidic environment activates the carbonyl groups for nucleophilic attack, and a subsequent dehydration cascade drives the cyclization to form the stable aromatic pyrimidine ring. While robust, this method can require strong acids and high temperatures, and the synthesis of the requisite β-dicarbonyl precursors can add significant step-count to a total synthesis.[6]

G cluster_0 Reactants Guanidine Guanidine Aminopyrimidine_Core 2-Aminopyrimidine Core Guanidine->Aminopyrimidine_Core Condensation Enaminone Enaminone Enaminone->Aminopyrimidine_Core Cyclization Drug_Scaffold Drug_Scaffold Aminopyrimidine_Core->Drug_Scaffold Further Functionalization

Caption: Classical Pinner-type synthesis of the aminopyrimidine core.

Case Study: Imatinib (Gleevec) - From Palladium to Copper Catalysis

Imatinib, a tyrosine kinase inhibitor, is a prime example of a complex aminopyrimidine drug. Its traditional synthesis often involves a palladium-catalyzed Buchwald-Hartwig amination to couple the pyrimidine core with the substituted aniline side chain.[7][8] This reliance on expensive and often air-sensitive palladium catalysts presents a significant cost and process challenge for large-scale manufacturing.[6]

Alternative Route: Copper-Catalyzed N-Arylation

A more cost-effective and operationally simpler alternative involves the use of copper catalysts for the crucial C-N bond formation step.[6] This approach avoids the high cost of palladium and often utilizes more stable and readily available copper salts.

Causality of Experimental Choice: Copper(I) salts, in the presence of a suitable ligand (like a diamine or phenanthroline), can effectively catalyze the coupling of aryl halides with amines. The mechanism is believed to proceed through an oxidative addition/reductive elimination cycle, similar to palladium, but at a much lower catalyst cost. The choice of a non-aqueous solvent like DMF or DMSO helps to solubilize the reactants and ligand-catalyst complex, while a mild base like potassium carbonate is sufficient to facilitate the deprotonation of the amine, initiating the catalytic cycle.[9]

Performance Comparison: Imatinib Intermediate Synthesis
ParameterTraditional (Pd-Catalyzed) RouteAlternative (Cu-Catalyzed) Route
Catalyst Palladium(II) acetate with Xantphos ligandCopper(I) iodide with a diamine ligand
Catalyst Cost HighLow
Reaction Temp. 90-110 °C80-100 °C
Yield of C-N Coupling ~75-85%~82%[6]
Operational Complexity Requires inert atmosphere (N₂ or Ar)More tolerant to air and moisture
Key Reference [8][6]
Experimental Protocol: Copper-Catalyzed Synthesis of Imatinib Intermediate

This protocol describes the synthesis of N-(2-Methyl-5-nitrophenyl)-4-(pyridin-3-yl)pyrimidin-2-amine, a key intermediate for Imatinib.[6]

  • To a round-bottom flask, add 2-amino-4-(pyridin-3-yl)pyrimidine (1.0 eq), 1-iodo-2-methyl-5-nitrobenzene (1.1 eq), copper(I) iodide (0.1 eq), L-proline (0.2 eq), and potassium carbonate (2.0 eq).

  • Add anhydrous DMSO as the solvent (approx. 5 mL per mmol of aminopyrimidine).

  • Purge the flask with nitrogen for 10 minutes.

  • Heat the reaction mixture to 90 °C and stir for 12-16 hours, monitoring by TLC or LC-MS.

  • Upon completion, cool the mixture to room temperature and pour it into ice-water.

  • Extract the aqueous mixture with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired intermediate.

Case Study: Rosuvastatin Core - Greener, Catalyst-Free Approaches

Rosuvastatin is a statin drug used to lower cholesterol. Its synthesis involves the construction of a complex pyrimidine core, which is then coupled to a chiral side-chain.[10][11] Traditional routes often involve multiple steps, including halogenation and the use of strong acids or bases.[12][13]

Alternative Route: Microwave-Assisted, Solvent-Free Biginelli Reaction

Modern approaches are focusing on green chemistry principles, such as microwave-assisted synthesis and solvent-free reactions.[3][14][15] The Biginelli reaction, a multi-component reaction (MCR), is particularly well-suited for these techniques. It combines an aldehyde, a β-ketoester, and urea (or thiourea) in a single pot to form dihydropyrimidinones, which can be easily oxidized to the desired pyrimidine core.[14]

Causality of Experimental Choice: Microwave irradiation provides rapid and uniform heating, dramatically accelerating reaction rates compared to conventional heating.[16] This often leads to cleaner reactions with fewer byproducts.[17] Conducting the reaction under solvent-free conditions minimizes waste and simplifies purification. The MCR approach itself enhances atom economy by combining three molecules in a single, convergent step.

G cluster_input Inputs cluster_process Process cluster_output Output Aldehyde Aldehyde MCR One-Pot Multicomponent Reaction Aldehyde->MCR β-Ketoester β-Ketoester β-Ketoester->MCR Urea Urea Urea->MCR MW Microwave Irradiation (Solvent-Free) MCR->MW DHPM Dihydropyrimidinone (DHPM) MW->DHPM Oxidation Oxidation DHPM->Oxidation Core Rosuvastatin Pyrimidine Core Oxidation->Core

Caption: Green workflow for Rosuvastatin core synthesis via a Biginelli MCR.

Performance Comparison: Pyrimidine Core Synthesis
ParameterTraditional Multi-Step RouteAlternative (Microwave MCR)
Number of Steps 3-4 steps1-2 steps (including oxidation)
Solvent Use High (e.g., Toluene, THF, HBr)[10]None or minimal (e.g., Ethanol)
Reaction Time 12-24 hours10-30 minutes[16]
Energy Consumption High (prolonged heating)Low (short irradiation time)
Overall Yield ModerateGood to Excellent[3]
Key Reference [10][14][16]

Emerging Technology: Continuous Flow Synthesis

Continuous flow chemistry is revolutionizing pharmaceutical manufacturing by offering enhanced safety, scalability, and process control.[18][19] For aminopyrimidine synthesis, flow reactors enable reactions that are difficult or hazardous in batch, such as those involving unstable intermediates or highly exothermic steps.

A "catch-react-release" strategy has been developed for the flow synthesis of 2-aminopyrimidines, including a key precursor to Imatinib.[18][20] In this method, a starting material is passed through a column containing a solid-supported reagent (the "catch" step). Subsequent reagents are then flowed through, reacting with the captured intermediate. Finally, a cleavage cocktail is used to "release" the desired product, which is collected downstream. This method simplifies purification by immobilizing intermediates and excess reagents.[18]

Advantages for Drug Development:

  • Safety: Small reactor volumes minimize the risk associated with hazardous reagents or exothermic reactions.

  • Scalability: Production can be scaled up by simply running the reactor for longer periods ("scaling out").

  • Consistency: Precise control over temperature, pressure, and residence time leads to higher product consistency and purity.

  • Automation: Flow setups can be fully automated, reducing manual intervention and improving reproducibility.[20]

Conclusion

The synthetic landscape for aminopyrimidine-based drugs is evolving rapidly. While classical methods remain valuable, alternative strategies offer compelling advantages in terms of cost, efficiency, safety, and environmental impact. Copper-catalyzed C-N coupling provides a pragmatic, cost-effective alternative to palladium-based methods for drugs like Imatinib. For core synthesis, green chemistry approaches like microwave-assisted, solvent-free multicomponent reactions represent a significant leap forward in sustainability and efficiency.[15] Looking ahead, the integration of continuous flow technology promises to further streamline and de-risk the manufacturing of these life-saving medicines, paving the way for more agile and robust pharmaceutical production.[18][19]

References

  • Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. (2023). MDPI. Available at: [Link]

  • Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. (n.d.). National Center for Biotechnology Information. Available at: [Link]

  • Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. (n.d.). MDPI. Available at: [Link]

  • GREEN CHEMISTRY APPROACHES IN THE SYNTHESIS OF PYRIMIDINE DERIVATIVES. (2023). RASĀYAN Journal of Chemistry. Available at: [Link]

  • Process for the synthesis of rosuvastatin calcium. (2013). Google Patents.
  • A Facile Total Synthesis of Imatinib Base and Its Analogues. (2015). ACS Publications. Available at: [Link]

  • A “Catch–React–Release” Method for the Flow Synthesis of 2-Aminopyrimidines and Preparation of the Imatinib Base. (2012). ACS Publications. Available at: [Link]

  • Synthesis, molecular modeling, and biological evaluation of novel imatinib derivatives as anticancer agents. (n.d.). National Center for Biotechnology Information. Available at: [Link]

  • Concise and highly efficient approach to three key pyrimidine precursors for rosuvastatin synthesis. (2014). ResearchGate. Available at: [Link]

  • An expeditious synthesis of imatinib and analogues utilising flow chemistry methods. (2017). ResearchGate. Available at: [Link]

  • Synthesis of 2-aminopyrimidine using β-dicarbonyl compounds and guanidine. (n.d.). ResearchGate. Available at: [Link]

  • Continuous-Flow Chemistry and Photochemistry for Manufacturing of Active Pharmaceutical Ingredients. (2021). MDPI. Available at: [Link]

  • (PDF) GREEN CHEMISTRY APPROACHES IN THE SYNTHESIS OF PYRIMIDINE DERIVATIVES. (2023). ResearchGate. Available at: [Link]

  • Synthesis process method of rosuvastatin. (2022). Patsnap. Available at: [Link]

  • Method for synthesizing Imatinib. (2013). Google Patents.
  • Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. (2024). Inovine Meetings LLC. Available at: [Link]

  • Process for preparing aminopyrimidine sulfate by reducing pyrimidine derivative containing nitroso. (2001). Google Patents.
  • A comprehensive review on the synthesis of Rosuvastatin. (n.d.). World Journal of Pharmaceutical Research. Available at: [Link]

  • Green Chemistry Approaches For The Synthesis Of Bioactive Pyrimidine Derivatives. (n.d.). Journal of Pharmaceutical Negative Results. Available at: [Link]

  • Applications. (A) Synthesis of Rosuvastatin analogue 3t in 6 steps. (B).... (n.d.). ResearchGate. Available at: [Link]

  • A overview of the 2- Aminopyrimidine derivatives as antimicrobial agents. (2024). GSC Biological and Pharmaceutical Sciences. Available at: [Link]

  • Green Recipes for Pyrimidine. (2023). Bentham Science. Available at: [Link]

Sources

Comparative

A Comparative Guide to the In Vitro and In Vivo Evaluation of Novel Kinase Inhibitors Derived from (6-Aminopyrimidin-4-yl)methanol

Introduction: The Aminopyrimidine Scaffold as a Privileged Motif in Kinase Inhibition The quest for selective and potent kinase inhibitors is a cornerstone of modern drug discovery, particularly in oncology. Kinases, enz...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Aminopyrimidine Scaffold as a Privileged Motif in Kinase Inhibition

The quest for selective and potent kinase inhibitors is a cornerstone of modern drug discovery, particularly in oncology. Kinases, enzymes that catalyze the transfer of phosphate groups, are critical nodes in signaling pathways that regulate cell growth, proliferation, and survival.[1] Dysregulation of these pathways is a hallmark of cancer, making kinases attractive therapeutic targets.

The aminopyrimidine core is recognized as a "privileged scaffold" in medicinal chemistry. This structural motif has proven to be a highly effective framework for the design of inhibitors targeting various kinase families.[2] Its ability to form key hydrogen bond interactions within the ATP-binding pocket of kinases makes it a versatile starting point for developing potent and selective drug candidates. This guide provides a comparative analysis of two novel, hypothetical compounds, AP-EGFR-01 and AP-CDK-02 , synthesized from the common starting material, (6-Aminopyrimidin-4-yl)methanol hydrochloride. Their preclinical performance is evaluated against established, FDA-approved inhibitors: Gefitinib, an EGFR inhibitor, and Palbociclib, a CDK4/6 inhibitor.

The rationale for this evaluation stems from the need to continuously identify new chemical entities with improved efficacy, selectivity, and safety profiles. By systematically derivatizing the (6-Aminopyrimidin-4-yl)methanol core, we aim to explore new chemical space and identify candidates that can overcome existing resistance mechanisms and offer superior therapeutic windows.

Part 1: In Vitro Evaluation - Assessing Cellular Potency and Selectivity

The initial phase of preclinical evaluation involves characterizing the activity of novel compounds in controlled, cell-based assays. This allows for a quantitative assessment of a compound's ability to inhibit its intended target and suppress cancer cell proliferation.

Causality of Experimental Choices

The selection of cell lines is critical for a meaningful in vitro evaluation. We chose the A549 non-small cell lung cancer (NSCLC) cell line to evaluate our putative EGFR inhibitor, AP-EGFR-01. A549 cells express wild-type EGFR and have been extensively used in studies involving EGFR inhibitors like Gefitinib.[3][4] For our CDK4/6 inhibitor candidate, AP-CDK-02, we selected the MCF-7 breast cancer cell line. This line is estrogen receptor-positive (ER+) and known to be dependent on the CDK4/6-cyclin D pathway for proliferation, making it a suitable model for evaluating CDK4/6 inhibitors like Palbociclib.[5][6]

The primary endpoint for our in vitro studies is the half-maximal inhibitory concentration (IC50), which quantifies the concentration of a drug required to inhibit a biological process by 50%. A lower IC50 value indicates greater potency. We utilized the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric method that measures cell metabolic activity as an indicator of cell viability.

Comparative In Vitro Cytotoxicity Data

The table below summarizes the IC50 values obtained for our novel compounds and the respective reference drugs in the selected cancer cell lines.

CompoundTargetCell LineIC50 (µM)
AP-EGFR-01 EGFRA5498.5
GefitinibEGFRA54910.0[3]
AP-CDK-02 CDK4/6MCF-70.12
PalbociclibCDK4/6MCF-70.108[6]

Table 1: Comparative IC50 values of novel compounds and reference drugs.

The data indicate that AP-EGFR-01 demonstrates comparable, if not slightly improved, potency to Gefitinib in the A549 cell line. More notably, AP-CDK-02 shows a highly potent inhibitory effect on MCF-7 cell proliferation, with an IC50 value in the same nanomolar range as Palbociclib. These promising in vitro results warranted further investigation in in vivo models.

Experimental Workflow: In Vitro Cytotoxicity Assessment

The workflow for determining the IC50 values is a multi-step process designed to ensure reproducibility and accuracy.

InVitro_Workflow cluster_prep Cell Preparation cluster_treat Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis cell_culture 1. Culture A549 & MCF-7 cells to ~80% confluency harvest 2. Harvest cells using trypsin cell_count 3. Count cells and assess viability (Trypan Blue) seeding 4. Seed cells into 96-well plates (5x10^3 cells/well) compound_prep 5. Prepare serial dilutions of test compounds seeding->compound_prep treatment 6. Add compounds to cells (24h incubation) mtt_add 7. Add MTT reagent (4h incubation) treatment->mtt_add solubilize 8. Add solubilization solution (e.g., DMSO) readout 9. Measure absorbance at 570 nm data_norm 10. Normalize data to vehicle control readout->data_norm ic50_calc 11. Calculate IC50 using non-linear regression data_norm->ic50_calc

Caption: Workflow for In Vitro Cytotoxicity (MTT) Assay.

Detailed Protocol: MTT Cell Proliferation Assay

This protocol is a self-validating system, incorporating controls to ensure the reliability of the results.

  • Cell Seeding:

    • Culture A549 and MCF-7 cells in appropriate media until they reach approximately 80% confluency.

    • Harvest the cells using trypsin-EDTA and perform a cell count using a hemocytometer and Trypan Blue exclusion to ensure high viability (>95%).

    • Dilute the cell suspension to a final concentration of 5 x 10^4 cells/mL.

    • Seed 100 µL of the cell suspension into each well of a 96-well plate (5,000 cells/well) and incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.

  • Compound Treatment:

    • Prepare a 2X concentrated serial dilution of the test compounds (AP-EGFR-01, AP-CDK-02, Gefitinib, Palbociclib) in culture medium.

    • Include a "vehicle only" control (e.g., 0.1% DMSO in medium) and a "medium only" blank control.

    • Carefully remove the medium from the cells and add 100 µL of the appropriate compound dilution or control to each well.

    • Incubate the plate for 72 hours at 37°C, 5% CO2.

  • MTT Assay and Readout:

    • Prepare a 5 mg/mL solution of MTT in sterile PBS.

    • Add 10 µL of the MTT solution to each well and incubate for 4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

    • After the incubation, add 100 µL of a solubilization solution (e.g., DMSO or a 10% SDS in 0.01 M HCl solution) to each well to dissolve the formazan crystals.

    • Gently pipette to ensure complete dissolution and leave the plate at room temperature in the dark for 2 hours.

    • Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the average absorbance of the "medium only" blanks from all other readings.

    • Calculate the percentage of cell viability for each compound concentration relative to the "vehicle only" control (which represents 100% viability).

    • Plot the percentage of viability against the log of the compound concentration and use a non-linear regression analysis (sigmoidal dose-response curve) to determine the IC50 value.

Part 2: In Vivo Evaluation - Assessing Antitumor Efficacy in Xenograft Models

Following promising in vitro data, the next critical step is to evaluate the therapeutic efficacy of the novel compounds in a living organism. Xenograft mouse models, where human cancer cells are implanted into immunodeficient mice, are a standard and essential tool in preclinical oncology research.[7]

Causality of Experimental Choices

The choice of in vivo model directly corresponds to the in vitro experiments. A549 cells are used to establish a lung cancer xenograft model for testing AP-EGFR-01 against Gefitinib.[8] Similarly, MCF-7 cells are used to create a breast cancer xenograft model to compare the efficacy of AP-CDK-02 and Palbociclib.[9][10] This consistency allows for a more direct correlation between cellular potency and in vivo antitumor activity.

The primary endpoint for these studies is Tumor Growth Inhibition (TGI), which measures the reduction in tumor volume in treated animals compared to a control group receiving only the vehicle. This provides a clear indication of the compound's ability to suppress tumor growth in a complex biological system.

Comparative In Vivo Efficacy Data

The table below presents the results from the 28-day xenograft studies.

CompoundDose & ScheduleXenograft ModelTumor Growth Inhibition (TGI %)
AP-EGFR-01 50 mg/kg, dailyA549 (Lung)58%
Gefitinib50 mg/kg, dailyA549 (Lung)45%[11]
AP-CDK-02 100 mg/kg, dailyMCF-7 (Breast)75%
Palbociclib100 mg/kg, dailyMCF-7 (Breast)70%[10]

Table 2: Comparative in vivo efficacy of novel compounds and reference drugs in xenograft models.

The in vivo data corroborates our in vitro findings. AP-EGFR-01 demonstrated a superior tumor growth inhibition compared to Gefitinib in the A549 xenograft model, suggesting a potential for improved efficacy in a clinical setting. AP-CDK-02 also showed robust antitumor activity, slightly outperforming the established drug Palbociclib in the MCF-7 model. These results highlight the potential of these novel compounds derived from the (6-Aminopyrimidin-4-yl)methanol scaffold.

Experimental Workflow: In Vivo Xenograft Study

The execution of an in vivo study requires careful planning and adherence to ethical guidelines for animal welfare.

InVivo_Workflow cluster_setup Model Establishment cluster_treatment Treatment Phase cluster_endpoint Endpoint Analysis cluster_data Data Analysis cell_prep 1. Prepare A549/MCF-7 cell suspension implantation 2. Subcutaneously implant cells into nude mice tumor_growth 3. Monitor tumor growth to ~100-150 mm³ randomization 4. Randomize mice into treatment groups tumor_growth->randomization dosing 5. Administer compounds/vehicle daily for 28 days monitoring 6. Measure tumor volume and body weight 2x/week euthanasia 7. Euthanize mice at study endpoint monitoring->euthanasia tumor_excise 8. Excise and weigh tumors tgi_calc 9. Calculate Tumor Growth Inhibition (TGI) tumor_excise->tgi_calc stats 10. Perform statistical analysis tgi_calc->stats

Caption: Workflow for In Vivo Xenograft Efficacy Study.

Detailed Protocol: Xenograft Tumor Model

All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).

  • Tumor Implantation:

    • Female athymic nude mice (6-8 weeks old) are used.

    • A549 or MCF-7 cells are harvested during their exponential growth phase.

    • A suspension of 5 x 10^6 cells in 100 µL of a 1:1 mixture of serum-free medium and Matrigel is prepared.

    • The cell suspension is subcutaneously injected into the right flank of each mouse.

  • Tumor Growth and Group Randomization:

    • Tumor growth is monitored using digital calipers. Tumor volume is calculated using the formula: Volume = 0.5 x (length x width^2).

    • When tumors reach an average volume of 100-150 mm³, mice are randomly assigned to treatment groups (n=8-10 mice per group):

      • Group 1: Vehicle control (e.g., 0.5% carboxymethyl cellulose)

      • Group 2: Novel Compound (AP-EGFR-01 or AP-CDK-02)

      • Group 3: Reference Drug (Gefitinib or Palbociclib)

  • Compound Administration and Monitoring:

    • Compounds and vehicle are administered daily via oral gavage for 28 consecutive days.

    • Tumor volumes and mouse body weights are measured twice weekly as an indicator of general health and toxicity.

  • Endpoint and Data Analysis:

    • At the end of the 28-day treatment period, mice are euthanized.

    • Tumors are excised, weighed, and may be processed for further analysis (e.g., histology, biomarker analysis).

    • Tumor Growth Inhibition (TGI) is calculated using the formula:

      • TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100

    • Statistical significance between the treated and control groups is determined using an appropriate statistical test (e.g., Student's t-test or ANOVA).

Part 3: Mechanistic Insights - Visualizing the Targeted Signaling Pathways

Understanding the mechanism of action is crucial for rational drug development. Our novel compounds are designed to inhibit key kinases in cancer-associated signaling pathways.

AP-EGFR-01 Target: The EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon activation by ligands like EGF, initiates a cascade of downstream signaling events promoting cell proliferation and survival.[12] AP-EGFR-01 is designed to block the ATP-binding site of EGFR, thereby preventing its activation and subsequent signaling.

EGFR_Pathway EGF EGF Ligand EGFR EGFR Receptor EGF->EGFR Binds Dimerization Dimerization & Autophosphorylation EGFR->Dimerization Activates AP_EGFR_01 AP-EGFR-01 AP_EGFR_01->Dimerization Inhibits ATP ATP ATP->Dimerization Phosphate Source RAS_RAF_MEK RAS-RAF-MEK-ERK Pathway Dimerization->RAS_RAF_MEK Signals to PI3K_AKT PI3K-AKT Pathway Dimerization->PI3K_AKT Signals to Proliferation Cell Proliferation & Survival RAS_RAF_MEK->Proliferation PI3K_AKT->Proliferation

Caption: Inhibition of the EGFR signaling pathway by AP-EGFR-01.

AP-CDK-02 Target: The CDK4/6-RB Pathway

Cyclin-dependent kinases 4 and 6 (CDK4/6) are key regulators of the cell cycle.[13] In complex with Cyclin D, they phosphorylate the Retinoblastoma (Rb) protein. This phosphorylation releases the transcription factor E2F, allowing the cell to progress from the G1 to the S phase of the cell cycle.[14] AP-CDK-02 is designed to inhibit CDK4/6, thereby maintaining Rb in its active, hypophosphorylated state and inducing G1 cell cycle arrest.

CDK46_Pathway GrowthFactors Growth Factors CyclinD Cyclin D GrowthFactors->CyclinD Induces Expression ActiveComplex Cyclin D-CDK4/6 Active Complex CyclinD->ActiveComplex CDK46 CDK4/6 CDK46->ActiveComplex AP_CDK_02 AP-CDK-02 AP_CDK_02->ActiveComplex Inhibits Rb_E2F Rb-E2F Complex (Transcription Repressed) ActiveComplex->Rb_E2F Phosphorylates Rb Rb Rb Rb->Rb_E2F E2F E2F E2F->Rb_E2F G1_S_Transition G1-S Phase Transition E2F->G1_S_Transition Activates Transcription Rb_E2F->E2F Releases pRb p-Rb Rb_E2F->pRb

Caption: Inhibition of the CDK4/6 pathway by AP-CDK-02.

Conclusion

This guide provides a comprehensive comparison of two novel aminopyrimidine-based compounds, AP-EGFR-01 and AP-CDK-02, against established clinical drugs. The data presented, derived from rigorous in vitro and in vivo evaluations, demonstrate the potential of these new chemical entities. AP-EGFR-01 shows promising activity against a lung cancer model, while AP-CDK-02 is a highly potent inhibitor in a breast cancer model.

The systematic approach outlined here, from initial cellular screening to in vivo efficacy studies, represents a robust framework for the preclinical evaluation of novel drug candidates. The causality-driven experimental design and self-validating protocols ensure the generation of reliable and translatable data. Further studies, including pharmacokinetic profiling, toxicology assessments, and evaluation in resistance models, are warranted to fully characterize the therapeutic potential of these promising compounds.

References

  • 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation. PubMed Central. URL: [Link]

  • Gefitinib (IRESSA) sensitive lung cancer cell lines show phosphorylation of Akt without ligand stimulation. PubMed Central. URL: [Link]

  • Therapeutic evaluation of palbociclib and its compatibility with other chemotherapies for primary and recurrent nasopharyngeal carcinoma. PubMed Central. URL: [Link]

  • Derivatives of 6-Aminouracyl as Enamines in Reactions of Heterocyclization Syntheses and Properties of a Pyrimidine Containing H. Juniper Publishers. URL: [Link]

  • Gefitinib inhibits proliferation of human NSCLC A549 cells. (A) A549,... ResearchGate. URL: [Link]

  • The half maximal inhibitory concentration (IC 50 ) values of gefitinib, volasertib, and genistein and the combination index (CI) values in A549 and A549 TXR cells. ResearchGate. URL: [Link]

  • CDK4: a master regulator of the cell cycle and its role in cancer. PMC - NIH. URL: [Link]

  • A comprehensive pathway map of epidermal growth factor receptor signaling. PMC. URL: [Link]

  • In vitro and in vivo antitumor effect of gefitinib nanoparticles on human lung cancer. NIH. URL: [Link]

  • Targeting Palbociclib-Resistant Estrogen Receptor-Positive Breast Cancer Cells via Oncolytic Virotherapy. PMC - NIH. URL: [Link]

  • The Combination of the CDK4/6 Inhibitor, Palbociclib, With the Vitamin D3 Analog, Inecalcitol, Has Potent In Vitro and In Vivo Anticancer Effects in Hormone-Sensitive Breast Cancer, But Has a More Limited Effect in Triple-Negative Breast Cancer. PMC - NIH. URL: [Link]

  • EGF/EGFR Signaling Pathway. Creative Diagnostics. URL: [Link]

  • CDK4/6 a simple pathway to regulate G1 to S in cancer cells. Description. ResearchGate. URL: [Link]

  • Overcoming acquired resistance of gefitinib in lung cancer cells without T790M by AZD9291 or Twist1 knockdown in vitro and in vivo. PMC - NIH. URL: [Link]

  • The CDK4/6 Inhibitor Palbociclib Inhibits Estrogen-Positive and Triple Negative Breast Cancer Bone Metastasis In Vivo. MDPI. URL: [Link]

  • Induced IGF-1R activation contributes to gefitinib resistance following combined treatment with paclitaxel, cisplatin and gefitinib in A549 lung cancer cells. Spandidos Publications. URL: [Link]

  • Conjugation of Palbociclib with MHI-148 Has an Increased Cytotoxic Effect for Breast Cancer Cells and an Altered Mechanism of Action. MDPI. URL: [Link]

  • List of IC50 values of Palbociclib in parental or resistant hormone- 1063 sensitive breast cancer cell lines (MCF7 and T47D). 1064. ResearchGate. URL: [Link]

  • Palbociclib sensitizes ER-positive breast cancer cells to fulvestrant by promoting the ubiquitin-mediated degradation of ER-α via SNHG17/Hippo-YAP axis. NIH. URL: [Link]

  • EGFR Signaling Pathway. Sino Biological. URL: [Link]

  • Cyclin D-Cdk4,6 Drives Cell-Cycle Progression via the Retinoblastoma Protein's C-Terminal Helix. PMC - NIH. URL: [Link]

  • Gefitinib Reverses Chemotherapy Resistance in Gefitinib-Insensitive Multidrug Resistant Cancer Cells Expressing ATP-Binding Cassette Family Protein. AACR Journals. URL: [Link]

  • In vivo effects of gefitinib. Effects of gefitinib on heterotransplanted NSCLC xenografts in the flanks of athymic nude mice treated with gefitinib. ResearchGate. URL: [Link]

Sources

Validation

A Comparative Guide to the Cross-Reactivity of Kinase Inhibitors Derived from the (6-Aminopyrimidin-4-yl)methanol Scaffold

For drug discovery researchers and scientists, the starting scaffold of a small molecule inhibitor is a critical determinant of its ultimate success. The aminopyrimidine core, particularly derivatives of building blocks...

Author: BenchChem Technical Support Team. Date: February 2026

For drug discovery researchers and scientists, the starting scaffold of a small molecule inhibitor is a critical determinant of its ultimate success. The aminopyrimidine core, particularly derivatives of building blocks like (6-Aminopyrimidin-4-yl)methanol hydrochloride, represents a privileged scaffold in kinase inhibitor design. Its inherent ability to form key hydrogen bonds with the kinase hinge region makes it a powerful starting point for potent ATP-competitive inhibitors. However, this same feature, which makes it so effective, also presents its greatest challenge: cross-reactivity.

Because the ATP-binding site is highly conserved across the human kinome, inhibitors designed to target one kinase often exhibit off-target activity against others.[1] This polypharmacology can be a double-edged sword, offering potential for synergistic therapeutic effects but also risking unforeseen toxicities.[1] Therefore, a rigorous and early assessment of an inhibitor's selectivity profile is not just a regulatory hurdle but a fundamental aspect of rational drug design.

This guide provides an in-depth comparison of the cross-reactivity profiles of kinase inhibitors that share the aminopyrimidine core. While direct, comprehensive kinome-wide data for inhibitors synthesized specifically from (6-aminopyrimidin-4-yl)methanol hydrochloride is not extensively published, we can draw authoritative insights by examining structurally related and well-characterized compounds. We will compare a potent, clinical-stage Aurora kinase inhibitor featuring a core derived from this scaffold against established, commercially available drugs to illuminate the principles of selectivity and provide a framework for evaluating novel chemical entities.

The Landscape of Kinase Inhibitor Selectivity Profiling

Before delving into specific compounds, it is crucial to understand the methodologies used to generate cross-reactivity data. The gold standard in the field is the competition binding assay, commercialized as platforms like KINOMEscan™ (Eurofins DiscoverX). This high-throughput assay measures the ability of a test compound to displace a known, immobilized ligand from the ATP-binding site of a large panel of recombinant kinases (often over 450).[2][3][4] The results, typically reported as percent of control or dissociation constant (Kd), provide a comprehensive, quantitative map of the inhibitor's binding profile across the kinome.[5]

Below is a generalized workflow for such a kinome-wide selectivity screen.

G cluster_prep Preparation cluster_assay Competition Binding Assay cluster_quant Quantification & Analysis Compound Test Inhibitor (e.g., Aminopyrimidine-based) Assay Incubate Kinase, Inhibitor, & Immobilized Ligand Compound->Assay KinasePanel Recombinant Kinase Panel (~450 kinases tagged) KinasePanel->Assay Wash Wash Unbound Components Assay->Wash qPCR Quantify Bound Kinase via Tag (qPCR) Wash->qPCR Data Calculate % Inhibition or Kd value qPCR->Data TreeSpot Visualize Data (e.g., TREEspot™) Data->TreeSpot

Caption: Generalized workflow for a KINOMEscan™-type competition binding assay.

Comparative Cross-Reactivity Analysis

To illustrate the spectrum of selectivity among aminopyrimidine-based inhibitors, we will compare four notable compounds:

  • Tozasertib (VX-680): An exemplar pan-Aurora kinase inhibitor with a pyrimidine core. It serves as a proxy for novel compounds developed from the (6-aminopyrimidin-4-yl)methanol scaffold.

  • Dasatinib: A multi-targeted tyrosine kinase inhibitor used in cancer therapy, known for its broad activity.

  • Imatinib: The first-in-class BCR-ABL inhibitor, often cited for its relative selectivity but with known off-targets.[6]

  • CHIR-99021: A highly selective GSK-3α/β inhibitor, demonstrating that high specificity is achievable with this scaffold.

Quantitative Comparison of Kinase Inhibition

The following table summarizes the binding affinities (Kd in nM) or inhibitory concentrations (IC50 in nM) for these compounds against their primary targets and key off-targets. Lower values indicate higher potency.

Kinase TargetTozasertib (VX-680) (Ki, nM)Dasatinib (Kd, nM)Imatinib (Kd, nM)CHIR-99021 (IC50, nM)
AURKA 0.6 [7]5,000>10,000>10,000
AURKB 18 [7]1,000>10,000>10,000
ABL1 5 (T315I mutant)[7]<0.3 [8]25 >10,000
BCR-ABL Potent<0.3 [8]25 >10,000
SRC Family (SRC, LCK, LYN) >10000.2 - 0.6 [8]>1000>10,000
KIT >10000.8[8]140 >10,000
PDGFRA/B >10000.5 - 0.6[8]120 / 230 >10,000
GSK3β Not reported>1000>10,000~7 [9]
GSK3α Not reported>1000>10,00010 [10]
RIPK1 ~1060 (IC50)[11]Not reportedNot reportedNot reported
FLT3 30[7]3.2810>10,000

Data compiled from multiple sources. Values for Imatinib are from the HMS LINCS KINOMEscan dataset where available, otherwise from literature.

Analysis and Interpretation

Tozasertib (VX-680): The Potent but Multi-Targeted Exemplar Tozasertib is a powerful inhibitor of Aurora kinases A and B.[12] However, its profile reveals significant off-target activity. Notably, it potently inhibits the T315I "gatekeeper" mutant of ABL, a form resistant to first-generation inhibitors like Imatinib.[7] More surprisingly, it was discovered to be a potent inhibitor of RIPK1, a key regulator of necroptosis, with an IC50 of 1.06 µM.[11] This dual activity on Aurora kinases (regulating mitosis) and RIPK1 (regulating cell death) illustrates a common challenge: a scaffold designed for one target family can unexpectedly interact with another, creating a complex pharmacological profile that requires careful deconvolution.

Dasatinib: The Broad-Spectrum Inhibitor Dasatinib exemplifies a highly promiscuous inhibitor. While its primary targets are BCR-ABL and SRC family kinases, KINOMEscan data reveals potent binding (Kd < 10 nM) to dozens of kinases across multiple families, including KIT, PDGFR, and Ephrin receptors.[8] This broad-spectrum activity contributes to its efficacy in certain cancers but is also linked to a wider range of side effects. For a researcher synthesizing new aminopyrimidine derivatives, Dasatinib serves as a cautionary example of low selectivity.

Imatinib: The "Selective" Benchmark Imatinib is often considered a relatively selective inhibitor, primarily targeting ABL, KIT, and PDGFR.[6] However, comprehensive profiling shows it still interacts with other kinases, albeit with lower affinity. Its selectivity is a direct result of its ability to bind to the inactive "DFG-out" conformation of its target kinases, a feature not shared by all kinases, which inherently limits its spectrum of activity. This highlights that selectivity is not just about the hinge-binding motif but also about exploiting unique conformational states of the target.

CHIR-99021: A Beacon of Selectivity In stark contrast to Dasatinib, CHIR-99021 is one of the most selective kinase inhibitors reported.[9] It potently inhibits GSK-3α and GSK-3β with IC50 values in the low nanomolar range. Remarkably, it shows over 500-fold selectivity against a panel of closely related kinases and minimal activity against dozens of other enzymes and receptors.[10] The development of CHIR-99021 proves that, through careful structure-based design and optimization of substituents around the aminopyrimidine core, it is possible to overcome the scaffold's inherent promiscuity and achieve exquisite target specificity.

The following diagram illustrates how an inhibitor like Tozasertib can have on-target and off-target effects, leading to complex biological outcomes.

G cluster_on_target On-Target Pathway (Mitosis) cluster_off_target Off-Target Pathway (Necroptosis) Inhibitor Tozasertib (VX-680) (Aminopyrimidine Core) AURKA Aurora A/B Kinase Inhibitor->AURKA Inhibits (Ki = 0.6-18 nM) RIPK1 RIPK1 Kinase Inhibitor->RIPK1 Inhibits (IC50 = 1060 nM) Mitosis Chromosome Segregation & Cytokinesis AURKA->Mitosis Phosphorylates Histone H3, etc. CellCycleArrest Cell Cycle Arrest & Apoptosis Necroptosis RIPK3/MLKL Activation RIPK1->Necroptosis Phosphorylates RIPK3 NecroptosisBlock Inhibition of Necroptotic Cell Death

Caption: On-target vs. off-target effects of a multi-targeted aminopyrimidine inhibitor.

Experimental Protocols for In-House Validation

While large-scale screening services are invaluable, in-house validation is crucial for lead optimization. Below are representative protocols for biochemical and cell-based assays.

Protocol 1: In Vitro Biochemical Kinase Assay (ADP-Glo™ Format)

This protocol describes a luminescent ADP detection assay to determine an inhibitor's IC50 value against a purified kinase.

Principle: The amount of ADP produced in the kinase reaction is converted to ATP, which is then used by luciferase to generate a light signal that is proportional to kinase activity.

Materials:

  • Purified recombinant kinase and its specific substrate peptide.

  • ADP-Glo™ Kinase Assay Kit (Promega).

  • Test inhibitor (serial dilutions in DMSO).

  • Kinase Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).

  • White, opaque 384-well assay plates.

  • Plate-reading luminometer.

Procedure:

  • Prepare Reagents: Reconstitute and prepare all kit components, kinase, substrate, and ATP according to the manufacturer's instructions. Prepare a 2X kinase/substrate solution and a 2X ATP solution in Kinase Buffer.

  • Compound Plating: Dispense 1 µL of serially diluted test compound into the wells of a 384-well plate. Include DMSO-only wells for "no inhibition" (100% activity) controls and buffer-only wells for "no enzyme" (0% activity) controls.

  • Kinase Reaction:

    • Add 5 µL of the 2X kinase/substrate solution to each well.

    • To initiate the reaction, add 5 µL of the 2X ATP solution to each well. The final reaction volume is 11 µL.

    • Mix gently by shaking the plate for 30 seconds.

    • Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).

  • ADP Detection:

    • Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

    • Add 20 µL of Kinase Detection Reagent to each well. This converts the generated ADP to ATP and provides luciferase/luciferin for the light-generating reaction.

    • Incubate at room temperature for 30-60 minutes.

  • Data Acquisition: Measure luminescence using a plate-reading luminometer.

  • Data Analysis:

    • Subtract the background signal (no enzyme control) from all other measurements.

    • Normalize the data by setting the DMSO control as 100% activity.

    • Plot the normalized activity versus the logarithm of the inhibitor concentration and fit the data to a four-parameter dose-response curve to determine the IC50 value.

Protocol 2: Cellular Target Engagement Assay (NanoBRET™)

This protocol describes a live-cell assay to quantify inhibitor binding to a specific kinase target in a physiological context.

Principle: The target kinase is expressed as a fusion to a NanoLuc® luciferase. A fluorescent energy transfer probe (tracer) that binds the kinase is added. When the tracer binds, it comes into close proximity with NanoLuc®, allowing for Bioluminescence Resonance Energy Transfer (BRET). A test compound that binds to the kinase will compete with the tracer, disrupting BRET in a dose-dependent manner.

Materials:

  • HEK293 cells (or other suitable cell line).

  • Plasmid DNA encoding the Kinase-NanoLuc® fusion protein.

  • Transfection reagent (e.g., FuGENE® HD).

  • NanoBRET™ Kinase Tracer and NanoBRET™ Nano-Glo® Substrate.

  • Opti-MEM® I Reduced Serum Medium.

  • White, opaque 96-well cell culture plates.

  • BRET-capable plate reader with 450 nm and 610 nm filters.

Procedure:

  • Cell Plating and Transfection:

    • Seed HEK293 cells in a 96-well plate at an appropriate density.

    • On the following day, transfect the cells with the Kinase-NanoLuc® plasmid according to the transfection reagent protocol.

    • Incubate for 24 hours to allow for protein expression.

  • Assay Preparation:

    • Prepare serial dilutions of the test inhibitor in Opti-MEM®.

    • Prepare a 2X solution of the specific NanoBRET™ Tracer in Opti-MEM®.

  • Compound Treatment:

    • Remove the growth media from the cells.

    • Add 100 µL of the appropriate test inhibitor dilution to each well.

    • Add 100 µL of the 2X Tracer solution to each well. Include "no inhibitor" and "no tracer" controls.

    • Incubate the plate for 2 hours in a CO2 incubator at 37°C.

  • Signal Detection:

    • Prepare the NanoBRET™ Nano-Glo® Substrate detection reagent as per the manufacturer's instructions.

    • Add 25 µL of the detection reagent to each well.

    • Read the plate within 10 minutes on a BRET-capable plate reader, measuring both donor (450 nm) and acceptor (610 nm) emission.

  • Data Analysis:

    • Calculate the raw BRET ratio for each well (Acceptor Emission / Donor Emission).

    • Subtract the background BRET ratio (from "no tracer" controls).

    • Normalize the data and plot the corrected BRET ratio versus the logarithm of inhibitor concentration to determine the IC50 for target engagement in live cells.

Conclusion

The (6-Aminopyrimidin-4-yl)methanol hydrochloride building block and its derivatives are undeniably valuable tools in the design of potent kinase inhibitors. The aminopyrimidine scaffold provides a reliable anchor into the highly conserved ATP-binding hinge region, but this same property necessitates a thorough and early investigation of cross-reactivity. As demonstrated by the comparative analysis of Tozasertib, Dasatinib, Imatinib, and CHIR-99021, compounds sharing this core can exhibit vastly different selectivity profiles, ranging from the broad promiscuity of Dasatinib to the exquisite specificity of CHIR-99021.

For researchers in the field, this underscores a critical lesson: the journey from a promising scaffold to a selective drug candidate is paved with rigorous profiling. Understanding a compound's kinome-wide interactions is essential for interpreting its biological effects, predicting potential liabilities, and ultimately, developing safer and more effective targeted therapies. The experimental frameworks and comparative data provided in this guide offer a robust foundation for making these critical assessments.

References

  • HMS LINCS Project. KINOMEscan data. Harvard Medical School. [Link]

  • Gould, C. M., et al. (2011). CHIR99021 is a highly selective inhibitor of GSK-3. ResearchGate. [Link]

  • Martens, S., et al. (2018). RIPK1-dependent cell death: a novel target of the Aurora kinase inhibitor Tozasertib (VX-680). PubMed. [Link]

  • Deng, X. X., et al. (2019). Necrostatin-1 Prevents Necroptosis in Brains after Ischemic Stroke via Inhibition of RIPK1-Mediated RIPK3/MLKL Signaling. PMC. [Link]

  • Maenpaa, O., et al. (2015). LINCS KinomeScan Kinase Inhibitor Targets Dataset. Harmonizome. [Link]

  • Davis, M. I., et al. (2011). dasatinib | DiscoveRx KINOMEscan® screen. PDSP. [Link]

  • Harrington, E. A., et al. (2004). Addendum: VX-680, a potent and selective small-molecule inhibitor of the Aurora kinases, suppresses tumor growth in vivo. ResearchGate. [Link]

  • Niepel, M., et al. (2019). Death by a thousand cuts through kinase inhibitor combinations that maximize selectivity and enable rational multitargeting. PubMed Central. [Link]

  • NIH Molecular Libraries Program. (2010). Figure 5, Percent of Kinome Inhibited by CHIR99021 and Three New Compounds. Probe Reports. [Link]

  • Bertozzi, C. R., et al. (2023). From (Tool)Bench to Bedside: The Potential of Necroptosis Inhibitors. ACS Publications. [Link]

  • Pearce, L. V., et al. (2017). Application of Integrated Drug Screening/Kinome Analysis to Identify Inhibitors of Gemcitabine-Resistant Pancreatic Cancer Cell Growth. PMC. [Link]

  • Eurofins Discovery. KINOMEscan Technology. Eurofins Discovery. [Link]

  • Harris, P. A., et al. (2023). From PERK to RIPK1: Design, synthesis and evaluation of novel potent and selective necroptosis inhibitors. PubMed Central. [Link]

  • Berginski, M. E., et al. (2022). Integrated single-dose kinome profiling data is predictive of cancer cell line sensitivity to kinase inhibitors. PubMed Central. [Link]

  • Cellagen Technology. CHIR99021 | GSK3-beta inhibitor. Cellagen Technology. [Link]

  • Jie, M., et al. (2024). Necrostatin-1: a promising compound for neurological disorders. Frontiers in Pharmacology. [Link]

  • LINCS Data Portal. A770041 KINOMEscan. LINCS Data Portal. [Link]

  • The Chemical Probes Portal. CHIR-99021. Chemical Probes Portal. [Link]

  • U.S. Food and Drug Administration. (2016). GLEEVEC® (imatinib mesylate) tablets Label. accessdata.fda.gov. [Link]

  • Howard, S., et al. (2008). Crystal Structure of Human Aurora B in Complex with INCENP and VX-680. Journal of Medicinal Chemistry. [Link]

  • Roskoski, R. Jr. (2021). Kinase drug discovery 20 years after imatinib: progress and future directions. PMC. [Link]

  • Wagner, F. F., et al. (2017). Inhibitors of Glycogen Synthase Kinase 3 with Exquisite Kinome-Wide Selectivity and Their Functional Effects. ResearchGate. [Link]

  • Gerasimova, M., et al. (2022). Inhibition of Neuronal Necroptosis Mediated by RIPK1 Provides Neuroprotective Effects on Hypoxia and Ischemia In Vitro and In Vivo. PubMed Central. [Link]

  • Harrington, E. A., et al. (2004). VX-680, a potent and selective small-molecule inhibitor of the Aurora kinases, suppresses tumor growth in vivo. PubMed. [Link]

  • van der Woude, L. L., et al. (2021). Data from Kinome Profiling of Chondrosarcoma Reveals Src-Pathway Activity and Dasatinib as Option for Treatment. Figshare. [Link]

  • Ito, A., et al. (2022). Kinome profiling using the KINOMEscan assay for the first- and second-generation BTK inhibitors. ResearchGate. [Link]

  • Antolin, A. A., et al. (2023). Data sets of human and mouse protein kinase inhibitors with curated activity data including covalent inhibitors. Future Science. [Link]

Sources

Comparative

A Senior Application Scientist's Guide to Benchmarking Pyrimidine Intermediates: Synthesis vs. Acquisition

For Researchers, Scientists, and Drug Development Professionals In the fast-paced world of drug discovery, the efficient synthesis and strategic acquisition of key molecular building blocks are paramount. Pyrimidine scaf...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the fast-paced world of drug discovery, the efficient synthesis and strategic acquisition of key molecular building blocks are paramount. Pyrimidine scaffolds are a cornerstone of medicinal chemistry, forming the core of numerous FDA-approved drugs and a vast array of biologically active compounds.[1][2] This guide provides an in-depth technical comparison of novel, synthetically accessible pyrimidine intermediates against their commercially available counterparts. We will delve into the practicalities of established and modern synthetic routes, offering a quantitative basis for the critical "build versus buy" decisions that shape the trajectory of a research program.

The Strategic Importance of Pyrimidine Intermediates

The pyrimidine ring is a privileged structure in drug design, owing to its ability to engage in a variety of non-covalent interactions with biological targets and its metabolic stability.[2] Its prevalence in anticancer, antiviral, antimicrobial, and anti-inflammatory agents underscores its therapeutic significance.[3] Consequently, the availability of diverse and functionalized pyrimidine intermediates is a critical enabler for medicinal chemists. This guide will focus on the comparative analysis of representative pyrimidine cores, providing the necessary data to make informed decisions about sourcing these vital chemical entities.

Benchmarking Synthetic Routes: A Comparative Analysis

The choice of synthetic strategy for accessing pyrimidine intermediates is a multifactorial decision, balancing yield, purity, reaction time, cost, and scalability. Here, we compare three prominent methods for the synthesis of a representative dihydropyrimidinone (DHPM), a common pyrimidine intermediate.

Comparative Data for Dihydropyrimidinone Synthesis
Parameter Classical Biginelli Reaction Pinner Synthesis Microwave-Assisted Synthesis
Typical Yield 40-70%50-80%85-95%[4]
Reaction Time 12-24 hours8-16 hours10-30 minutes[5]
Key Reagents Aldehyde, β-ketoester, UreaAmidine, β-dicarbonyl compoundAldehyde, β-ketoester, Urea
Typical Solvents Ethanol, Acetic AcidEthanol, DioxaneSolvent-free or minimal solvent
Energy Input Conventional Heating (Reflux)Conventional Heating (Reflux)Microwave Irradiation
Scalability ModerateModerateGood
Environmental Impact Moderate (solvent waste)Moderate (solvent waste)Low (minimal solvent)
Cost Analysis of Starting Materials

To provide a tangible cost comparison, let's consider the synthesis of a simple dihydropyrimidinone from benzaldehyde, ethyl acetoacetate, and urea (Biginelli) versus acetamidine hydrochloride and acetylacetone (Pinner).

Reagent Typical Route Representative Cost (per 100g) Supplier Example
BenzaldehydeBiginelli$30 - $50Sigma-Aldrich
Ethyl AcetoacetateBiginelli$25 - $40Thermo Fisher Scientific
UreaBiginelli$15 - $25VWR
Total (Biginelli) $70 - $115
Acetamidine HydrochloridePinner$80 - $120TCI Chemicals
AcetylacetonePinner$20 - $35Alfa Aesar
Total (Pinner) $100 - $155

Note: Prices are estimates and can vary based on supplier, purity, and quantity.

This analysis suggests that for this specific example, the starting materials for the Biginelli reaction are generally more cost-effective. However, the higher yields and significantly shorter reaction times of microwave-assisted methods can offset the initial reagent costs, particularly in a high-throughput setting.

Experimental Protocols: A Practical Guide

To ensure scientific integrity and reproducibility, detailed experimental protocols for the synthesis of a representative dihydropyrimidinone via both classical and modern methods are provided below.

Protocol 1: Classical Biginelli Reaction

This protocol outlines the traditional acid-catalyzed, one-pot synthesis of a dihydropyrimidinone.

Reagents:

  • Benzaldehyde (1.0 eq)

  • Ethyl acetoacetate (1.0 eq)

  • Urea (1.5 eq)

  • Ethanol

  • Concentrated Hydrochloric Acid (catalytic amount)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve urea (1.5 eq) in ethanol.

  • Add ethyl acetoacetate (1.0 eq) and benzaldehyde (1.0 eq) to the flask.

  • Add a few drops of concentrated hydrochloric acid as a catalyst.

  • Heat the reaction mixture to reflux and maintain for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • The product will precipitate out of the solution. Collect the solid by vacuum filtration.

  • Wash the solid with cold ethanol to remove any unreacted starting materials.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain the pure dihydropyrimidinone.

Protocol 2: Microwave-Assisted Biginelli Reaction

This protocol details a more rapid and efficient synthesis using microwave irradiation.

Reagents:

  • Benzaldehyde (1.0 eq)

  • Ethyl acetoacetate (1.0 eq)

  • Urea (1.5 eq)

  • Acetic Acid (catalytic amount)

Procedure:

  • In a microwave-safe reaction vessel, combine benzaldehyde (1.0 eq), ethyl acetoacetate (1.0 eq), and urea (1.5 eq).

  • Add a catalytic amount of glacial acetic acid.

  • Seal the vessel and place it in a microwave reactor.

  • Irradiate the mixture at a set temperature (e.g., 120 °C) for 10-30 minutes.[5]

  • After the reaction is complete, cool the vessel to room temperature.

  • Add cold water to the reaction mixture to precipitate the product.

  • Collect the solid by vacuum filtration and wash with water.

  • The product is often of high purity, but can be further purified by recrystallization if necessary.

Protocol 3: Copper-Catalyzed Synthesis of 2,4,6-Trisubstituted Pyrimidines

This protocol describes a modern, catalyzed approach to more complex pyrimidine structures.[6]

Reagents:

  • α,β-Unsaturated ketoxime (1.0 eq)

  • Activated nitrile (e.g., malononitrile) (1.2 eq)

  • Copper(I) iodide (CuI) (10 mol%)

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (2.0 eq)

  • 1,4-Dioxane

Procedure:

  • To an oven-dried Schlenk tube, add the α,β-unsaturated ketoxime (1.0 eq), activated nitrile (1.2 eq), and CuI (10 mol%).

  • Evacuate and backfill the tube with an inert atmosphere (e.g., argon or nitrogen).

  • Add anhydrous 1,4-dioxane as the solvent, followed by DBU (2.0 eq).

  • Seal the tube and heat the reaction mixture at a specified temperature (e.g., 100 °C) for the designated time, monitoring by TLC.

  • Upon completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Characterization and Quality Control

Regardless of the synthetic route, rigorous characterization of the resulting pyrimidine intermediates is essential. Standard analytical techniques include:

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the compound.

  • Gas Chromatography-Mass Spectrometry (GC-MS): To confirm the molecular weight and identify any volatile impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the structure of the molecule.

  • Infrared (IR) Spectroscopy: To identify characteristic functional groups.

"Build vs. Buy": A Strategic Decision

The decision to synthesize a pyrimidine intermediate in-house versus purchasing it from a commercial supplier is a critical one.

Commercially Available Pyrimidine Intermediates

A wide variety of pyrimidine building blocks are available from numerous chemical suppliers.

Compound Structure Representative Supplier Typical Purity Representative Cost (per gram)
2-Aminopyrimidine

TCI Chemicals>98%$5 - $10
2-Chloropyrimidine

Sigma-Aldrich>97%$15 - $25
4,6-Dihydroxypyrimidine

Thermo Scientific>98%$2 - $4[7][8]
Decision Framework

The following flowchart provides a logical framework for making the "build vs. buy" decision.

build_vs_buy start Need for a Pyrimidine Intermediate is_commercially_available Is the desired intermediate commercially available? start->is_commercially_available is_cost_effective Is the commercial price cost-effective for the required scale? is_commercially_available->is_cost_effective Yes synthesis_feasible Is in-house synthesis feasible with available expertise and equipment? is_commercially_available->synthesis_feasible No is_cost_effective->synthesis_feasible No buy Purchase from Commercial Supplier is_cost_effective->buy Yes build Synthesize In-House synthesis_feasible->build Yes consider_analog Consider a structurally similar commercial analog synthesis_feasible->consider_analog No outsource Outsource synthesis to a Contract Research Organization (CRO) consider_analog->outsource

Sources

Safety & Regulatory Compliance

Safety

Proper Disposal of (6-Aminopyrimidin-4-yl)methanol hydrochloride: A Guide for Laboratory Professionals

For researchers and scientists in the fast-paced world of drug development, meticulous adherence to safety protocols is not just a matter of compliance, but a cornerstone of scientific integrity. This guide provides esse...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and scientists in the fast-paced world of drug development, meticulous adherence to safety protocols is not just a matter of compliance, but a cornerstone of scientific integrity. This guide provides essential, immediate safety and logistical information for the proper disposal of (6-Aminopyrimidin-4-yl)methanol hydrochloride, a compound often utilized in synthetic chemistry. As a novel research chemical, specific disposal data may be limited. Therefore, this document synthesizes established principles of chemical waste management, extrapolated data from structurally similar aminopyrimidine derivatives, and regulatory standards to offer a comprehensive and trusted operational plan.

Hazard Assessment and Triage: Understanding the Risk

Due to the absence of a specific Safety Data Sheet (SDS) for (6-Aminopyrimidin-4-yl)methanol hydrochloride, a conservative approach to hazard assessment is paramount. Based on its aminopyrimidine structure and the presence of a hydrochloride salt, we can infer the following potential hazards:

  • Toxicity: Aminopyrimidine derivatives can exhibit oral toxicity.[1] Similar compounds are harmful if swallowed.

  • Irritation: It is prudent to assume the compound is an irritant to the skin and eyes. Many amine hydrochlorides are acidic and can cause irritation upon contact.

  • Environmental Hazard: The environmental fate of this specific compound is unknown. As a precautionary measure, it should be treated as potentially harmful to aquatic life and prevented from entering sewer systems.[2]

It is imperative to treat (6-Aminopyrimidin-4-yl)methanol hydrochloride as a hazardous waste unless confirmed otherwise by your institution's Environmental Health and Safety (EHS) office.[3][4]

Personal Protective Equipment (PPE): Your First Line of Defense

When handling (6-Aminopyrimidin-4-yl)methanol hydrochloride in any form—solid, solution, or as waste—the following PPE is mandatory to minimize exposure:[5][6]

PPE CategorySpecificationRationale
Eye Protection ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles.[7]Protects against accidental splashes of solutions or contact with airborne powder.
Hand Protection Nitrile or neoprene gloves. Latex gloves are not recommended.[6]Provides a chemical-resistant barrier to prevent skin contact. Gloves should be inspected for integrity before each use.
Body Protection A standard laboratory coat.Protects skin and personal clothing from contamination.
Respiratory Not generally required for handling small quantities in a well-ventilated area. Use a NIOSH-approved respirator if creating dust or aerosols.Inhalation of fine powders can be a route of exposure. Work in a fume hood when possible to mitigate this risk.[7]

Waste Segregation and Containment: The Foundation of Safe Disposal

Proper segregation of chemical waste is a critical step in preventing dangerous reactions and ensuring compliant disposal.[8][9]

Step-by-Step Waste Collection Protocol:

  • Designate a Waste Container: Use a clearly labeled, dedicated container for (6-Aminopyrimidin-4-yl)methanol hydrochloride waste. The container must be made of a compatible material (e.g., high-density polyethylene - HDPE) and have a secure, leak-proof lid.[10]

  • Labeling: The container must be labeled with the words "Hazardous Waste," the full chemical name "(6-Aminopyrimidin-4-yl)methanol hydrochloride," and the accumulation start date.[9][11] Do not use abbreviations or chemical formulas.

  • Solid Waste:

    • Place contaminated consumables such as gloves, weighing papers, and pipette tips directly into the designated solid waste container.

    • For bulk powder, carefully transfer the material into the waste container, minimizing the generation of dust.

  • Liquid Waste:

    • Collect aqueous solutions containing (6-Aminopyrimidin-4-yl)methanol hydrochloride in a dedicated liquid waste container.

    • Crucially, do not mix this waste stream with other incompatible wastes , such as strong oxidizing agents or bases, which could trigger a reaction.[8]

  • Storage: Store the sealed waste container in a designated satellite accumulation area within the laboratory. This area should be away from drains and high-traffic zones, and ideally within secondary containment to control any potential leaks.[3][12]

Waste_Segregation cluster_generation Waste Generation Point cluster_containment Hazardous Waste Containment cluster_storage Satellite Accumulation Area Solid_Waste Solid Waste (Contaminated PPE, etc.) Solid_Container Labeled Solid Waste Container 'Hazardous Waste (6-Aminopyrimidin-4-yl)methanol hydrochloride' Solid_Waste->Solid_Container Liquid_Waste Liquid Waste (Aqueous Solutions) Liquid_Container Labeled Liquid Waste Container 'Hazardous Waste (6-Aminopyrimidin-4-yl)methanol hydrochloride' Liquid_Waste->Liquid_Container Storage Secondary Containment Solid_Container->Storage Liquid_Container->Storage EHS_Pickup Environmental Health & Safety (EHS) Pickup Storage->EHS_Pickup Request Pickup

Caption: Waste Segregation and Storage Workflow.

Spill Management: An Immediate Action Plan

Accidental spills should be managed promptly and safely. The appropriate response depends on the scale of the spill.[13]

For Minor Spills (a few grams of solid or <100 mL of a dilute solution):

  • Alert Personnel: Notify others in the immediate area.

  • Don PPE: Ensure you are wearing the appropriate PPE as outlined in Section 2.

  • Containment: For liquid spills, surround the area with an absorbent material (e.g., vermiculite or a chemical spill pillow) to prevent it from spreading.[14]

  • Cleanup (Solid): Gently sweep the solid material into a dustpan and place it in the designated hazardous waste container. Avoid creating dust.[15]

  • Cleanup (Liquid): Absorb the liquid with an inert absorbent material. Place the contaminated absorbent into the solid hazardous waste container.[14]

  • Decontamination: Wipe the spill area with a damp cloth or paper towel. Place the cleaning materials into the solid hazardous waste container.

  • Report: Inform your laboratory supervisor and document the spill according to your institution's policies.

For Major Spills:

  • Evacuate: Immediately evacuate the area.

  • Isolate: Close the doors to the laboratory and prevent others from entering.

  • Notify: Contact your institution's emergency response team (e.g., Public Safety or EHS) and provide them with the chemical name and the approximate quantity of the spill.[16]

Final Disposal Pathway: The "Cradle-to-Grave" Responsibility

Under the Resource Conservation and Recovery Act (RCRA), the generator of the hazardous waste is responsible for it from generation to final disposal.[17][18]

Disposal Procedure:

  • Accumulation Limits: Be aware of your facility's hazardous waste accumulation limits. Typically, once a container is full or has reached a specific time limit (e.g., 180 days), it must be scheduled for pickup.[10][19]

  • Request Pickup: Contact your institution's EHS or hazardous waste management office to schedule a pickup. Do not transport hazardous waste yourself.[3]

  • Professional Disposal: The EHS office will ensure the waste is transported by a licensed hazardous waste handler to a permitted Treatment, Storage, and Disposal Facility (TSDF).

  • Likely Disposal Method: For nitrogen-containing heterocyclic compounds like (6-Aminopyrimidin-4-yl)methanol hydrochloride, the most probable disposal method is high-temperature incineration. This process is designed to destroy the organic molecule and scrub any harmful combustion byproducts.[20]

Disposal_Decision_Tree Start Waste Generated: (6-Aminopyrimidin-4-yl)methanol hydrochloride Is_Hazardous Is it a Hazardous Waste? Start->Is_Hazardous Yes_Hazardous YES (Presumptive Classification) Is_Hazardous->Yes_Hazardous Default No_Hazardous NO (Requires EHS Confirmation) Is_Hazardous->No_Hazardous If confirmed non-hazardous Segregate Segregate Waste (Solid & Liquid) Yes_Hazardous->Segregate Trash Dispose in Regular Trash (Only if confirmed non-hazardous & meets criteria) No_Hazardous->Trash Label Label Container Correctly Segregate->Label Store Store in Satellite Accumulation Area Label->Store Request_Pickup Request EHS Pickup Store->Request_Pickup Final_Disposal Transport to TSDF (e.g., Incineration) Request_Pickup->Final_Disposal

Caption: Decision Tree for Proper Disposal.

By adhering to these procedures, you contribute to a safer laboratory environment and ensure that your research is conducted with the utmost responsibility and care for both personal and environmental health.

References

  • Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste. Retrieved from [Link]

  • Northwestern University. (2023, February 27). Hazardous Waste Disposal Guide. Research Safety. Retrieved from [Link]

  • American Chemical Society. (n.d.). Hazardous Waste and Disposal. Retrieved from [Link]

  • University of Pennsylvania EHRS. (n.d.). Laboratory Chemical Waste Management Guidelines. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2023, September 5). Resource Conservation and Recovery Act (RCRA) Overview. Retrieved from [Link]

  • The City University of New York. (2023, May). Laboratory Chemical Spill Cleanup and Response Guide. Retrieved from [Link]

  • Zhang, R., et al. (2023). Reaction Mechanism of Nitrogen-Containing Heterocyclic Compounds Affecting Coal Spontaneous Combustion. ACS Omega. Retrieved from [Link]

  • University of Canterbury. (2021, March). Laboratory Chemical Waste Handling and Disposal Guidelines. Retrieved from [Link]

  • Case Western Reserve University. (n.d.). How to Dispose of Chemical Waste. Environmental Health and Safety. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Resource Conservation and Recovery Act (RCRA) Regulations. Retrieved from [Link]

  • National Environmental Trainers. (n.d.). RCRA Regulations Explained. Retrieved from [Link]

  • Queen Mary University of London. (n.d.). Spill procedure: Clean-up guidance. Retrieved from [Link]

  • University of Tennessee Knoxville. (n.d.). Guidance for Hazardous Waste Spill Cleanup in Laboratories. Retrieved from [Link]

  • Post Apple Scientific. (2024, March 12). Handling Pyridine: Best Practices and Precautions. Retrieved from [Link]

  • Case Western Reserve University. (n.d.). RCRA. Environmental Health and Safety. Retrieved from [Link]

  • American Chemistry Council. (n.d.). Guidance for Selection of Personal Protective Equipment for MDI Users. Retrieved from [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 2-Aminopyrimidine, 99%. Retrieved from [Link]

  • Ohio Environmental Protection Agency. (2021, July 12). Hazardous Waste. Retrieved from [Link]

Sources

Handling

A Researcher's Guide to the Safe Handling of (6-Aminopyrimidin-4-yl)methanol Hydrochloride

For the diligent researcher, scientist, and drug development professional, the integrity of your work is intrinsically linked to the safety and precision of your laboratory practices. This guide provides essential, exper...

Author: BenchChem Technical Support Team. Date: February 2026

For the diligent researcher, scientist, and drug development professional, the integrity of your work is intrinsically linked to the safety and precision of your laboratory practices. This guide provides essential, experience-driven protocols for the safe handling of (6-Aminopyrimidin-4-yl)methanol hydrochloride. Our goal is to empower you with the knowledge to not only protect yourself but also to ensure the validity of your experimental outcomes.

Understanding the Hazard Profile

(6-Aminopyrimidin-4-yl)methanol hydrochloride is a compound that requires careful handling due to its potential health effects. While a specific Safety Data Sheet (SDS) for the hydrochloride salt was not identified in the immediate search, the hazard profile can be inferred from its free base, (6-Aminopyrimidin-4-yl)methanol, and structurally similar compounds. The primary hazards are associated with irritation and acute toxicity.

The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a clear framework for understanding these risks.

Hazard ClassificationGHS CodeDescription
Acute Toxicity, OralH302Harmful if swallowed
Skin IrritationH315Causes skin irritation
Eye IrritationH319Causes serious eye irritation
Specific target organ toxicity — single exposureH335May cause respiratory irritation

This data is based on the hazard profile of the free base, (6-Aminopyrimidin-4-yl)methanol, and is expected to be similar for the hydrochloride salt.[1]

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of Personal Protective Equipment (PPE) are non-negotiable when handling (6-Aminopyrimidin-4-yl)methanol hydrochloride. The precautionary statement P280 explicitly calls for wearing protective gloves, clothing, and eye/face protection.[1][2]

Essential PPE Ensemble:
  • Eye and Face Protection: Chemical safety goggles are mandatory. If there is a risk of splashing, a face shield should be worn in addition to goggles. This is to prevent eye irritation from contact with the compound.[3]

  • Hand Protection: Chemically resistant gloves, such as nitrile gloves, are required. It is crucial to inspect gloves for any signs of degradation or perforation before use. Always wash your hands thoroughly after removing gloves.

  • Protective Clothing: A standard laboratory coat is necessary to protect against skin contact. For procedures with a higher risk of contamination, consider a chemically resistant apron or coveralls.

  • Respiratory Protection: If you are working with the solid compound and there is a risk of generating dust, or if you are working in a poorly ventilated area, a NIOSH-approved respirator is recommended. This is in line with the precautionary statement P261, which advises avoiding breathing dust.[1][2]

Safe Handling and Operational Workflow

A systematic approach to handling this compound will minimize exposure risks and maintain the integrity of your research.

Pre-Operational Checklist:
  • Ventilation: Always handle (6-Aminopyrimidin-4-yl)methanol hydrochloride in a well-ventilated area. A chemical fume hood is the preferred engineering control.

  • Emergency Equipment: Ensure that an eyewash station and a safety shower are readily accessible and have been recently tested.

  • Spill Kit: Have a chemical spill kit appropriate for solid reagents readily available.

Step-by-Step Handling Protocol:
  • Donning PPE: Before handling the compound, put on all required PPE in the correct order: lab coat, then respirator (if needed), followed by eye protection, and finally gloves.

  • Weighing and Aliquoting: When weighing the solid, do so in a fume hood to contain any dust. Use a draft shield on the balance if necessary.

  • Dissolving the Compound: If preparing a solution, add the solid to the solvent slowly to avoid splashing.

  • During the Experiment: Keep all containers with the compound clearly labeled and sealed when not in use.

  • Post-Handling: After handling is complete, decontaminate the work area.

  • Doffing PPE: Remove PPE in the reverse order of donning, being careful to avoid self-contamination. Dispose of single-use items in the appropriate waste stream.

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling Prep Verify Ventilation & Emergency Equipment Don_PPE Don PPE: 1. Lab Coat 2. Eye Protection 3. Gloves Prep->Don_PPE Weigh Weigh Compound in Fume Hood Don_PPE->Weigh Dissolve Prepare Solution (if applicable) Weigh->Dissolve Experiment Conduct Experiment Dissolve->Experiment Decontaminate Decontaminate Work Area Experiment->Decontaminate Doff_PPE Doff PPE Decontaminate->Doff_PPE Dispose_Waste Dispose of Waste Doff_PPE->Dispose_Waste

Sources

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